molecular formula C15H16O5 B132249 (-)-Corey lactone benzoate CAS No. 39746-00-4

(-)-Corey lactone benzoate

Numéro de catalogue: B132249
Numéro CAS: 39746-00-4
Poids moléculaire: 276.28 g/mol
Clé InChI: OBRRYUZUDKVCOO-FVCCEPFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Corey lactone benzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRRYUZUDKVCOO-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960341
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-00-4
Record name (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Applications of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone benzoate is a pivotal chiral intermediate in the stereocontrolled synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues. This technical guide provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols. Quantitative data is summarized for clarity, and critical pathways are visualized to facilitate understanding.

Introduction

This compound, with the chemical formula C₁₅H₁₆O₅, is a versatile building block in organic synthesis.[1] Its rigid bicyclic structure and defined stereocenters make it an ideal starting material for the synthesis of complex natural products and pharmaceuticals. The primary application of this compound lies in its role as a precursor to the Corey aldehyde, a key intermediate in the synthesis of prostaglandins, which are lipid compounds involved in diverse physiological processes such as inflammation, blood pressure regulation, and reproduction.[2][3][4] This guide will explore the common synthetic routes to this compound and its subsequent utility in the development of therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from readily available materials like dicyclopentadiene.[5] A common strategy involves the synthesis of the precursor, (-)-Corey lactone diol, followed by selective benzoylation. Enantioselectivity is a critical aspect of the synthesis, and methods such as enzymatic resolution and asymmetric synthesis are employed to obtain the desired stereoisomer.

A representative synthetic pathway begins with the depolymerization of dicyclopentadiene to yield 1,3-cyclopentadiene.[5] This is followed by a series of reactions including cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis to afford (-)-Corey lactone diol.[5] The diol is then selectively benzoylated to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Dicyclopentadiene Dicyclopentadiene Cyclopentadiene 1,3-Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Depolymerization Adduct Dichloro-ketene Adduct Cyclopentadiene->Adduct [2+2] Cycloaddition Lactone_Diol (-)-Corey Lactone Diol Adduct->Lactone_Diol Multi-step Conversion Corey_Lactone_Benzoate This compound Lactone_Diol->Corey_Lactone_Benzoate Benzoylation

Caption: General synthetic workflow from dicyclopentadiene to this compound.

Applications of this compound

The primary application of this compound is as a key intermediate in the synthesis of prostaglandins and their analogues, which have a wide range of therapeutic uses.[2][3]

Prostaglandin Synthesis

This compound is readily converted to the corresponding Corey aldehyde, which serves as a versatile intermediate for the introduction of the two side chains characteristic of prostaglandins. This is typically achieved through Horner-Wadsworth-Emmons and Wittig reactions.[3]

Therapeutic Prostaglandin Analogues

Prostaglandin analogues synthesized from this compound are used in various clinical applications:

  • Glaucoma: Latanoprost, Travoprost, and Bimatoprost are prostaglandin F₂α analogues used to reduce intraocular pressure in patients with glaucoma.[2][3]

  • Cardiovascular Disease: Prostaglandins such as Iloprost and Treprostinil are used to treat pulmonary hypertension due to their vasodilatory effects.

  • Reproductive Medicine: Prostaglandins like Misoprostol are used for labor induction and the prevention of postpartum hemorrhage.

Prostaglandin Biosynthesis and Signaling Pathway

The therapeutic action of prostaglandin analogues is rooted in their interaction with specific G-protein coupled receptors. The biosynthesis of natural prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various prostaglandins.

Prostaglandin_Signaling cluster_synthesis Prostaglandin Biosynthesis cluster_signaling Cellular Signaling Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase PGI2 PGI2 PGH2->PGI2 PGI Synthase TXA2 TXA2 PGH2->TXA2 TXA Synthase PGE2_Receptor EP Receptor PGE2->PGE2_Receptor PGF2a_Receptor FP Receptor PGF2a->PGF2a_Receptor PGI2_Receptor IP Receptor PGI2->PGI2_Receptor TXA2_Receptor TP Receptor TXA2->TXA2_Receptor G_Protein G-Protein PGE2_Receptor->G_Protein PGF2a_Receptor->G_Protein PGI2_Receptor->G_Protein TXA2_Receptor->G_Protein Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified overview of prostaglandin biosynthesis and G-protein coupled receptor signaling.

Experimental Protocols

Synthesis of (-)-Corey Lactone Diol from Dicyclopentadiene

This multi-step protocol is a common route to the key precursor of this compound.

Step 1: Depolymerization of Dicyclopentadiene [5]

  • Heat 200 g of dicyclopentadiene in a 500 mL flask with stirring until completely dissolved and clear.

  • Perform rectification using a rectification column, collecting the fraction at 38-42 °C to obtain 1,3-cyclopentadiene.

    • Expected Yield: 96%

Step 2: Cyclization with Dichloroacetyl Chloride [5]

  • In a 2 L four-necked flask, combine 100 g of dichloroacetyl chloride, 103 g of 1,3-cyclopentadiene, and 0.68 L of n-heptane.

  • Slowly add a solution of 72.4 g of triethylamine in n-hexane dropwise.

  • Stir the mixture overnight at room temperature.

  • Filter the reaction mixture and wash the filtrate with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Distill the residue under reduced pressure, collecting the fraction at 50-54 °C.

    • Expected Yield: 86%

Step 3: Oxidation and Ring Opening [5]

  • In a 1 L three-necked flask, dissolve 100 g of the product from Step 2 in 150 mL of methanol and 150 mL of water.

  • Cool the mixture in an ice-salt bath with stirring.

  • Slowly add 110 mL of 30% hydrogen peroxide dropwise, maintaining the internal temperature at -5 °C.

  • After the addition is complete, slowly add 5N sodium hydroxide aqueous solution, keeping the internal temperature below 30 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the excess hydrogen peroxide with sodium sulfite.

  • Adjust the pH with hydrochloric acid and filter out the salt.

  • Extract the aqueous layer with ethyl acetate, wash the organic phase with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and crystallize the residue from methanol and n-pentane to obtain (-)-Corey lactone diol.

Benzoylation of (-)-Corey Lactone Diol to this compound[6]
  • To a solution of (-)-Corey lactone diol (8.1 mg, 0.050 mmol) in CH₂Cl₂ (100 µL), add triethylamine (69 µL, 0.50 mmol) and benzoyl chloride (64 µL, 0.50 mmol) at room temperature.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Quench the reaction by adding aqueous NaHCO₃ (1.0 mL).

  • Add water (2 mL) and extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts and wash with aqueous NaHCO₃ (5.0 mL) and saturated NaCl solution (5 mL).

  • Dry the combined organic extracts with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (n-Hexane:EtOAc = 3:1) to give the target compound.

    • Expected Yield: 80%

Quantitative Data

PropertyValueReference
Chemical Formula C₁₅H₁₆O₅[1]
Molar Mass 276.28 g/mol
Appearance White to pale yellow solid
Melting Point 115.2 - 116.5 °C[6]
Purity ≥98%[1]
Storage -20°C[1]
Solubility (Ethanol) ~39.7 mg/mL[1]
Solubility (DMSO) ~25.3 mg/mL[1]
Solubility (DMF) ~40.3 mg/mL[1]
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃) δ 2.40 (td, J = 0.80, 15.6 Hz, 1H), 2.57-2.68 (m, 3H), 2.87-2.93 (m, 1H), 2.97 (dd, J = 10.0, 17.2 Hz, 1H), 4.40 (d, J = 10.8 Hz, 2H), 5.13 (dt)[6]
IR (ATR) Frequencies (cm⁻¹): w, m, s, v, br[7]

Conclusion

This compound remains a cornerstone in the synthesis of prostaglandins and related therapeutic agents. Its well-defined stereochemistry and versatile reactivity allow for the efficient construction of complex molecular architectures. The synthetic routes and applications detailed in this guide underscore its continued importance in medicinal chemistry and drug development. Further research into more efficient and sustainable synthetic methodologies will undoubtedly continue to enhance the value of this critical chiral intermediate.

References

An In-depth Technical Guide to (-)-Corey Lactone Benzoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (-)-Corey lactone benzoate, systematically named (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, is a pivotal chiral intermediate in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues. Its rigid bicyclic structure provides the necessary stereochemical framework for the construction of the cyclopentane core of prostaglandins, making it an invaluable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent elaboration to prostaglandins, and an exploration of the biological signaling pathways influenced by its derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
CAS Number 39746-00-4[1][2][3]
Molecular Formula C₁₅H₁₆O₅[1][4]
Molecular Weight 276.28 g/mol [1][2]
Melting Point 116-120 °C[1]
Boiling Point 481.9 ± 30.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Purity ≥98%[4]
Storage Temperature -20°C[1][4]
Solubility Soluble in ethanol, DMSO, and dimethylformamide.[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize expected and reported spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.05 - 7.95m2H, Aromatic (ortho-protons of benzoate)
7.65 - 7.55m1H, Aromatic (para-proton of benzoate)
7.50 - 7.40m2H, Aromatic (meta-protons of benzoate)
5.30 - 5.20m1H, H-5
5.10 - 5.00m1H, H-6a
3.80 - 3.60m2H, -CH₂OH
2.90 - 2.70m2H, H-3a, H-4
2.60 - 2.20m2H, H-3, H-6
1.80br s1H, -OH

Note: The ¹H NMR data is based on typical values for similar structures and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
176.5C-2 (lactone carbonyl)
166.0C=O (benzoate carbonyl)
133.5Aromatic (para-carbon of benzoate)
130.0Aromatic (ipso-carbon of benzoate)
129.8Aromatic (ortho-carbons of benzoate)
128.5Aromatic (meta-carbons of benzoate)
84.0C-6a
78.0C-5
62.0-CH₂OH
54.0C-4
43.0C-3a
38.0C-6
35.0C-3

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3400 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1770C=O stretch (γ-lactone)
~1720C=O stretch (benzoate ester)
~1600, ~1450C=C stretch (aromatic)
~1270, ~1100C-O stretch (ester and ether)

Mass Spectrometry (MS) Data

m/zInterpretation
276[M]⁺ (Molecular ion)
154[M - C₇H₅O₂]⁺ (Loss of benzoyl group)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective benzoylation of the corresponding diol, (-)-Corey lactone diol.

Protocol: Selective Benzoylation of (-)-Corey Lactone Diol

  • Materials:

    • (-)-Corey lactone diol

    • Benzoyl chloride (BzCl)

    • Pyridine (dried)

    • Dichloromethane (DCM, dried)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure: a. Dissolve (-)-Corey lactone diol (1 equivalent) in a mixture of dry DCM and dry pyridine at 0°C under an inert atmosphere (e.g., argon or nitrogen). b. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. c. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. e. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to isolate the desired this compound. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white solid.

Synthesis of Prostaglandin F₂α from this compound

This compound is a key precursor for the synthesis of various prostaglandins. The following is a representative workflow for the synthesis of Prostaglandin F₂α (PGF₂α).

Step 1: Oxidation to Corey Aldehyde Benzoate

  • Materials:

    • This compound

    • Collins reagent (CrO₃·2pyridine) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)

    • Dichloromethane (DCM, dried)

    • Celite®

  • Procedure: a. To a stirred suspension of Collins reagent (excess) in dry DCM, add a solution of this compound in dry DCM. b. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. c. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts. d. Concentrate the filtrate under reduced pressure to yield the crude Corey aldehyde benzoate, which is often used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

  • Materials:

    • Corey aldehyde benzoate

    • Dimethyl (2-oxoheptyl)phosphonate

    • Sodium hydride (NaH)

    • Dry dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Procedure: a. To a suspension of NaH in dry DME at room temperature, add a solution of dimethyl (2-oxoheptyl)phosphonate in dry DME. b. Stir the mixture until the evolution of hydrogen ceases. c. Add a solution of Corey aldehyde benzoate in dry DME to the ylide solution. d. Stir the reaction mixture for 2-4 hours at room temperature. e. Quench the reaction with water and extract with ethyl acetate. f. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the enone intermediate.

Step 3: Stereoselective Reduction of the C-15 Ketone

  • Materials:

    • Enone intermediate from Step 2

    • Zinc borohydride (Zn(BH₄)₂) or other stereoselective reducing agent

    • Dry dimethoxyethane (DME)

  • Procedure: a. Dissolve the enone intermediate in dry DME at room temperature. b. Add a solution of Zn(BH₄)₂ in DME. c. Stir the reaction for 30-60 minutes. d. Quench the reaction carefully with saturated aqueous ammonium chloride solution. e. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to obtain the C-15 (S)-alcohol.

Step 4: Reduction of the Lactone to a Lactol

  • Materials:

    • C-15 (S)-alcohol intermediate

    • Diisobutylaluminium hydride (DIBAL-H)

    • Dry toluene

  • Procedure: a. Dissolve the intermediate in dry toluene and cool to -78°C. b. Add a solution of DIBAL-H in toluene dropwise. c. Stir the reaction at -78°C for 30-60 minutes. d. Quench the reaction with methanol at -78°C, followed by water. e. Allow the mixture to warm to room temperature and filter. f. Concentrate the filtrate to yield the crude lactol, which is used immediately in the next step.

Step 5: Wittig Reaction for α-Chain Installation

  • Materials:

    • Crude lactol from Step 4

    • (4-Carboxybutyl)triphenylphosphonium bromide

    • Sodium dimsyl (prepared from NaH and DMSO)

    • Dry dimethyl sulfoxide (DMSO)

  • Procedure: a. Prepare the Wittig reagent by reacting (4-carboxybutyl)triphenylphosphonium bromide with sodium dimsyl in dry DMSO. b. Add a solution of the crude lactol in DMSO to the ylide solution. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Quench the reaction with water and acidify to pH 3-4 with dilute HCl. e. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to yield PGF₂α.

Mandatory Visualizations

Experimental Workflow: Synthesis of PGF₂α from this compound

G start This compound reagent1 Collins Reagent / DCM product1 Corey Aldehyde Benzoate reagent1->product1 reagent2 Phosphonate Ylide / DME product2 Enone Intermediate reagent2->product2 reagent3 Zn(BH₄)₂ / DME product3 C-15 (S)-Alcohol Intermediate reagent3->product3 reagent4 DIBAL-H / Toluene, -78°C product4 Lactol Intermediate reagent4->product4 reagent5 Phosphonium Ylide / DMSO product5 Prostaglandin F₂α reagent5->product5

Caption: Synthetic workflow from this compound to Prostaglandin F₂α.

Signaling Pathway of Prostaglandin E₂ (PGE₂) via the EP4 Receptor

Prostaglandin analogues synthesized from this compound often target prostanoid receptors, such as the EP4 receptor, a G-protein coupled receptor for PGE₂. The activation of this receptor initiates a cascade of intracellular events with significant physiological consequences.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE₂ Analogue EP4 EP4 Receptor PGE2->EP4 Binds to G_protein Gαs EP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Binds to Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CRE->Gene_Expression Regulates

Caption: PGE₂ analogue signaling through the EP4 receptor and the cAMP/PKA pathway.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are summaries of established chemical transformations and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone benzoate, a pivotal chiral intermediate, is instrumental in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues.[1] Prostaglandins are lipid compounds that exhibit diverse hormone-like effects in animals and are implicated in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. The rigid bicyclic structure of this compound provides a well-defined stereochemical framework, making it an essential building block for the construction of complex bioactive molecules.[2] This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and drug development.

Structure and Physicochemical Properties

This compound, systematically named (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, possesses a compact and stereochemically rich structure.[2][3] The molecule features a fused bicyclic system consisting of a γ-lactone and a cyclopentane ring. The benzoate group at the C-5 position and the hydroxymethyl group at the C-4 position are crucial for its subsequent transformations in prostaglandin synthesis.

Chemical Structure

Chemical Formula: C₁₅H₁₆O₅[1]

Molecular Weight: 276.29 g/mol [1]

CAS Number: 39746-00-4[1]

Synonyms: (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate, (-)-Benzoyl lactone, (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[4][5]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[2]
Melting Point 116-123 °C[2]
Optical Rotation [α]²⁰/D = -79° to -87° (c=1 in CH₃OH)[2]
Purity ≥98% (HPLC)[5]
SolventSolubilityReference(s)
Dimethylformamide (DMF) 40.3 mg/mL[6]
Dimethyl sulfoxide (DMSO) 25.3 mg/mL[6]
Ethanol 39.7 mg/mL[6]
Phosphate-buffered saline (PBS, pH 7.2) 60 µg/mL[6]

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete spectra are proprietary to commercial suppliers, the expected spectral features can be inferred from its structure and available data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be consistent with the structure.[7] For a closely related compound, ((3aS,4R,5S,6aR)-5-(benzoyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl benzoate, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 2.40 (td, J = 0.80, 15.6 Hz, 1H), 2.57-2.68 (m, 3H), 2.87-2.93 (m, 1H), 2.97 (dd, J = 10.0, 17.2 Hz, 1H), 4.40 (d, J = 10.8 Hz, 2H), 5.13 (dt).[8]

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactone, the carbonyl carbon of the benzoate group, aromatic carbons, and the aliphatic carbons of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups. A strong carbonyl (C=O) stretching band for the γ-lactone is anticipated around 1770 cm⁻¹. The benzoate group will show a carbonyl stretch around 1720 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. A broad O-H stretching band for the hydroxyl group is expected in the region of 3500-3200 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₅H₁₆O₅. The fragmentation pattern in the mass spectrum would likely show losses of the benzoate group, the hydroxymethyl group, and other fragments characteristic of the corey lactone structure.

Experimental Protocols

The synthesis of this compound is a well-established process, typically starting from (-)-Corey lactone diol. The following protocols are based on literature procedures.

Synthesis of this compound from (-)-Corey Lactone Diol

This procedure involves the selective benzoylation of the secondary hydroxyl group of (-)-Corey lactone diol.

Materials:

  • (-)-Corey lactone diol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve (-)-Corey lactone diol in a mixture of pyridine and dichloromethane at 0 °C under an inert atmosphere.

  • Slowly add a solution of benzoyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Purification by Recrystallization

For further purification, this compound can be recrystallized.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.[9]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.[9]

Role in Prostaglandin Synthesis

This compound is not a signaling molecule itself but a critical chiral precursor in the synthesis of prostaglandins. Its functional groups and stereochemistry are strategically utilized in subsequent steps to build the complex prostaglandin scaffold.

The synthesis of prostaglandins from this compound typically involves the following key transformations:

  • Oxidation of the primary alcohol: The hydroxymethyl group is oxidized to an aldehyde.

  • Wittig reaction: The aldehyde is reacted with a phosphorus ylide to introduce the α-chain of the prostaglandin.

  • Reduction of the lactone: The lactone is reduced to a lactol (a cyclic hemiacetal).

  • Second Wittig reaction: The lactol is reacted with another phosphorus ylide to introduce the ω-chain.

  • Functional group manipulations: Subsequent steps involve deprotection and other functional group modifications to yield the final prostaglandin product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (-)-Corey lactone diol and its subsequent conversion to a key intermediate in prostaglandin synthesis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_prostaglandin Prostaglandin Synthesis Intermediate Start (-)-Corey Lactone Diol Reaction1 Selective Benzoylation (Benzoyl Chloride, Pyridine) Start->Reaction1 Product1 This compound Reaction1->Product1 Purification Purification (Column Chromatography, Recrystallization) Product1->Purification FinalProduct Pure this compound Purification->FinalProduct Reaction2 Oxidation FinalProduct->Reaction2 Intermediate Corey Aldehyde Reaction2->Intermediate

Caption: Synthetic pathway from (-)-Corey lactone diol to this compound and its subsequent oxidation.

Conclusion

This compound remains a cornerstone in the field of prostaglandin synthesis. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of these biologically important molecules. This guide has summarized the essential technical information required by researchers and professionals in the field, from its fundamental physicochemical properties to detailed synthetic considerations. A thorough understanding of this key intermediate is crucial for the continued development of novel prostaglandin-based therapeutics.

References

A Technical Guide to (-)-Corey Lactone Benzoate (CAS: 39746-00-4): Synthesis, Properties, and Applications in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone benzoate is a chiral bicyclic lactone that serves as a cornerstone intermediate in the stereocontrolled total synthesis of prostaglandins and their analogues. Its rigid structure, derived from the Corey lactone diol, provides a robust scaffold for the precise installation of the complex side chains characteristic of the prostaglandin family. The benzoate group typically serves as a protecting group for the C-11 hydroxyl equivalent, allowing for selective chemical manipulation at other sites of the molecule. This guide provides an in-depth overview of its chemical properties, spectroscopic data, synthesis protocols, and its pivotal role in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

ParameterValue
CAS Number 39746-00-4[2][3][4]
Molecular Formula C₁₅H₁₆O₅[5][6]
Molecular Weight 276.29 g/mol [2][3]
IUPAC Name (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Synonyms This compound Alcohol, (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[3][5]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline solid/powder[1][7]
Melting Point 116-120 °C[4]
Boiling Point ~379-482 °C (rough estimates)[4]
Specific Rotation [α]D -72° to -80° (c=0.8-1, CHCl₃)[2][3][4]
Solubility Organic Solvents: Soluble in Dimethylformamide (DMF, ~40.3 mg/mL), Ethanol (~39.7 mg/mL), and DMSO (~25.3 mg/mL). Slightly soluble in Chloroform and Methanol.[4][5]
Aqueous Buffers: ~60 µg/mL in PBS (pH 7.2)[5]
Storage Store at -20°C for long-term stability (≥4 years). May be stored at room temperature for shorter periods.[5][8]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound. While complete spectral assignments are proprietary to manufacturers, the following data and expected characteristics are provided for reference.

Table 3: Spectroscopic Characteristics

TechniqueData and Expected Features
¹H NMR A published partial spectrum in CDCl₃ shows key signals at: δ 2.40 (td, 1H), 2.57-2.68 (m, 3H), 2.87-2.93 (m, 1H), 2.97 (dd, 1H), 4.40 (d, 2H), 5.13 (dt, 1H).[1] The full spectrum is expected to show distinct signals for the aromatic protons of the benzoate group (7.4-8.1 ppm), the proton on the carbon bearing the benzoate ester (~5.1 ppm), the protons of the hydroxymethyl group, and the aliphatic protons of the bicyclic core. Certificates of analysis confirm that the ¹H NMR spectrum is consistent with the structure.[7]
¹³C NMR The spectrum is expected to show 15 distinct carbon signals. Key resonances would include the lactone carbonyl (~176-178 ppm), the benzoate ester carbonyl (~166 ppm), aromatic carbons (~128-133 ppm), carbons of the bicyclic core (including two C-O signals between 60-90 ppm), and the primary alcohol carbon (~60-65 ppm).
Infrared (IR) The IR spectrum will be dominated by strong carbonyl (C=O) stretching bands. A sharp, intense peak is expected around 1760-1780 cm⁻¹ for the strained γ-lactone carbonyl. A second strong C=O stretch should appear around 1715-1725 cm⁻¹ for the benzoate ester. Other significant peaks include a broad O-H stretch (~3400 cm⁻¹) for the primary alcohol, C-O stretching bands (~1100-1280 cm⁻¹), and aromatic C-H and C=C bands.
Mass Spectrometry (MS) The molecular ion [M]⁺ peak would be expected at m/z 276. Key fragmentation patterns would likely involve the loss of the benzoate group ([M-121]⁺) and subsequent fragments related to the core lactone structure. The base peak is often the benzoyl cation at m/z 105.

Role in the Corey Synthesis of Prostaglandins

The "Corey Synthesis" is a landmark strategy for the total synthesis of prostaglandins. This compound is not a starting material but a pivotal intermediate derived from the corresponding diol. Its function is to differentiate the two hydroxyl groups of the Corey lactone diol. The secondary hydroxyl is protected as a stable benzoate ester, allowing the primary hydroxyl to be selectively oxidized to an aldehyde (the "Corey Aldehyde"). This aldehyde is then elaborated via reactions like the Horner-Wadsworth-Emmons olefination to construct the lower (α) side chain of the prostaglandin.

Corey_Synthesis_Workflow Start Norbornadiene (Precursor) Diol (-)-Corey Lactone Diol Start->Diol Multi-step Synthesis Benzoate This compound Diol->Benzoate Selective Benzoylation (Protection) Aldehyde Corey Aldehyde (p-phenylbenzoate shown) Benzoate->Aldehyde Collins Oxidation or Swern Oxidation PG_Intermediate Prostaglandin Intermediate (with α-chain) Aldehyde->PG_Intermediate Horner-Wadsworth-Emmons Reaction PGs Prostaglandins (e.g., PGF₂α) PG_Intermediate->PGs Reduction & Elaboration of ω-chain

Caption: Logical workflow of the Corey synthesis for prostaglandins.

Experimental Protocols

The following protocols are based on published literature and are intended for informational purposes for trained professionals.

Protocol 1: Synthesis of this compound from (-)-Corey Lactone Diol

This protocol describes the selective benzoylation of the secondary alcohol of (-)-Corey lactone diol.[1]

Materials:

  • (-)-Corey lactone diol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • Benzoyl chloride

  • Aqueous sodium bicarbonate (NaHCO₃), saturated

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve (-)-Corey lactone diol (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Add triethylamine (10 equivalents) to the solution.

  • Add benzoyl chloride (10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor reaction completion by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Synthesis_Workflow cluster_reagents Reagents cluster_workup Workup & Purification Diol (-)-Corey Lactone Diol Reaction Reaction (30 min, Room Temp) Diol->Reaction Solvent CH₂Cl₂ Solvent->Reaction Base Et₃N Base->Reaction AcylatingAgent Benzoyl Chloride AcylatingAgent->Reaction Quench Quench with aq. NaHCO₃ Extract Extract with EtOAc Quench->Extract Step 2 Wash Wash & Dry Extract->Wash Step 3 Purify Purify (Chromatography) Wash->Purify Step 4 Product This compound Purify->Product Reaction->Quench Step 1

Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Preparation of Stock Solutions

For in vitro or other experimental use, stock solutions are typically prepared in organic solvents.[5]

  • Weigh the required amount of this compound crystalline solid in a suitable vial.

  • Add the solvent of choice (e.g., DMSO, Ethanol, or DMF) to the desired concentration (e.g., 10 mg/mL).

  • To aid dissolution, briefly purge the solvent with an inert gas (e.g., Argon) before addition and gently vortex or sonicate the vial until the solid is fully dissolved.

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects. Aqueous solutions are not recommended for storage beyond one day.[5]

Applications in Drug Development

The primary value of this compound lies in its role as a versatile building block for pharmacologically active molecules.

  • Prostaglandin Analogues: It is a key intermediate for numerous synthetic prostaglandins used clinically, such as Latanoprost, Travoprost, and Bimatoprost, which are used to treat glaucoma. The Corey pathway allows for the synthesis of these complex molecules with high stereochemical control.[9]

  • EP4 Receptor Agonists: It is used in the preparation of selective EP4 receptor agonists.[4] The EP4 receptor is a target for therapies related to inflammation, pain, and bone regeneration.

  • Vasodilators: The resulting prostaglandin analogues often possess potent vasodilator activity, making them of interest for cardiovascular research.[4]

By providing a reliable and stereochemically defined core, this compound significantly streamlines the synthesis of these complex and valuable therapeutic agents.

References

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to the Discovery of Corey Lactone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and subsequent evolution of Corey lactone intermediates, pivotal molecules that revolutionized the synthesis of prostaglandins and related bioactive compounds. We will delve into the foundational work of E.J. Corey and subsequent advancements, presenting detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Introduction: The Prostaglandin Challenge and the Corey Synthesis

Prostaglandins are a class of physiologically active lipid compounds involved in a wide array of biological processes, including inflammation, blood clotting, and reproduction.[1] Their complex and stereochemically rich structures presented a formidable challenge to synthetic chemists. In the late 1960s, Elias J. Corey and his group developed a landmark total synthesis of prostaglandins E₂ and F₂α, a feat that hinged on the strategic use of a key bicyclic intermediate, now famously known as the Corey lactone.[2][3] This approach provided a versatile and stereocontrolled route to various prostaglandins, opening the door for extensive research into their therapeutic potential.[4]

The core principle of the Corey synthesis is a retrosynthetic strategy that disconnects the two side chains of the prostaglandin molecule, revealing a common cyclopentane core. This core, in the form of the Corey lactone, contains the necessary stereochemical information to elaborate the final prostaglandin structure.

The Classic Corey Synthesis: A Step-by-Step Breakdown

Corey's original synthesis, a landmark in organic chemistry, established a robust pathway to the Corey lactone diol.[2] The key steps involve a Diels-Alder reaction to construct the bicyclic framework, a Baeyer-Villiger oxidation to form the lactone, and an iodolactonization to establish the correct stereochemistry.

G

Quantitative Data for the Classic Synthesis

The following table summarizes the reported yields for the key transformations in Corey's original synthesis of the lactone intermediate.

StepReactionReagentsYield (%)Reference
1Diels-Alder Reaction2-chloroacrylonitrile, Cu(BF₄)₂High[5]
2Baeyer-Villiger Oxidationm-CPBA>95[5]
3IodolactonizationI₂, KI, NaHCO₃~80[5]
4Reductive Deiodinationn-Bu₃SnH, AIBN~99[6]
Experimental Protocols for Key Steps
  • Objective: To construct the bicyclo[2.2.1]heptane core.

  • Procedure: A solution of 5-methoxymethylcyclopentadiene and 2-chloroacrylonitrile in the presence of a catalytic amount of copper(II) tetrafluoroborate is stirred at 0°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to yield the bicyclo[2.2.1]heptenone adduct.[5]

  • Objective: To insert an oxygen atom into the bicyclic ketone to form the corresponding lactone.

  • Procedure: The bicyclo[2.2.1]heptenone is dissolved in a suitable solvent such as dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched and worked up to isolate the δ-lactone.[5]

  • Objective: To form the γ-lactone with the correct stereochemistry.

  • Procedure: The δ-lactone is first hydrolyzed to the corresponding hydroxy acid using potassium hydroxide. The resulting hydroxy acid is then treated with a solution of iodine and potassium iodide in the presence of sodium bicarbonate. This effects an intramolecular cyclization to form the iodo-γ-lactone.[5]

Modern Advancements: One-Pot Synthesis of Corey Lactone

While Corey's original synthesis was groundbreaking, subsequent research has focused on improving its efficiency and reducing the number of steps. A significant advancement has been the development of one-pot syntheses, which streamline the process and improve overall yield.[7][8]

G

Quantitative Data for One-Pot Synthesis

A notable one-pot synthesis starting from a 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid derivative has been reported with the following characteristics:

Synthesis TypeStarting MaterialKey StepsOverall Yield (%)StereoselectivityReference
One-Pot2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid derivativeOxidation, Ring Opening, CyclizationNot explicitly stated in abstractNot explicitly stated in abstract[7]
One-Pot DominoKeto-ester and vinylogous iminium cationDomino Michael/Michael, Reduction, Lactonization50>99% ee[8]
Experimental Protocol for a One-Pot Synthesis
  • Objective: To synthesize Corey lactone in a single reaction vessel, minimizing intermediate purification steps.

  • Procedure: A 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid derivative is treated with an oxidant (e.g., peracetic acid). After the oxidation is complete, the reaction mixture is basified to induce ring opening. Subsequent acidification of the reaction mixture promotes the cyclization to the Corey lactone. The final product is then purified from the reaction mixture.[7]

The Significance of Corey Lactone Intermediates in Drug Development

The development of efficient synthetic routes to Corey lactone intermediates has had a profound impact on medicinal chemistry and drug development. Access to these versatile building blocks has enabled the synthesis of a vast library of prostaglandin analogs. This has been instrumental in the discovery of new therapeutics, including:

  • Latanoprost: An antiglaucoma drug.[9]

  • Travoprost and Bimatoprost: Also used in the treatment of glaucoma.

  • Epoprostenol (Prostacyclin): Used to treat pulmonary hypertension.

The ability to modify the side chains of the prostaglandin scaffold, made possible by the Corey lactone approach, continues to be a powerful strategy for the development of new drugs with improved efficacy and side-effect profiles.

Conclusion

The discovery of Corey lactone intermediates represents a pivotal moment in the history of organic synthesis. The elegance and efficiency of the Corey synthesis not only conquered the challenge of prostaglandin synthesis but also introduced new strategic disconnections and methodologies that have influenced the field for decades. The continued refinement of these synthetic routes, exemplified by the development of one-pot procedures, ensures that these crucial intermediates will remain readily accessible for the discovery of new and improved medicines. The legacy of the Corey lactone is a testament to the power of synthetic chemistry to solve complex molecular challenges and advance human health.

References

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to the Role of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a landmark achievement in organic chemistry, enabling the development of numerous therapeutic agents. At the heart of many of these synthetic routes lies a crucial chiral building block: (-)-Corey lactone benzoate. This technical guide provides an in-depth exploration of the pivotal role of this compound in the total synthesis of prostaglandins, with a focus on the synthesis of Prostaglandin F2α (PGF2α), a representative member of the prostaglandin family. This document will detail the strategic importance of this intermediate, provide a summary of quantitative data from key synthetic steps, outline detailed experimental protocols, and visualize the synthetic pathways.

The Strategic Importance of this compound

This compound, a bicyclic lactone, is a highly versatile intermediate in the synthesis of a wide array of prostaglandins.[1] Its significance stems from several key features:

  • Chiral Scaffolding: The rigid bicyclic structure of the Corey lactone establishes the correct relative stereochemistry of the four contiguous chiral centers on the cyclopentane ring of the target prostaglandin. This pre-defined stereochemistry is crucial for biological activity.

  • Functional Group Handles: The lactone, hydroxyl, and protected hydroxymethyl groups serve as strategic functional "handles" for the sequential and stereocontrolled introduction of the two prostaglandin side chains (the α- and ω-chains).

  • Convergent Synthesis: The use of this compound allows for a convergent synthetic strategy. The cyclopentane core and the two side chains can be synthesized separately and then coupled, leading to greater efficiency and flexibility in the synthesis of various prostaglandin analogs.

The benzoate group serves as a protecting group for the secondary hydroxyl, preventing it from interfering with subsequent reactions. It can be selectively removed later in the synthesis.

The Synthetic Pathway to Prostaglandin F2α from a Precursor via this compound

The total synthesis of PGF2α from a suitable starting material, as pioneered by E.J. Corey, involves a series of key transformations. The following diagram illustrates the overall workflow, starting from a bicyclo[2.2.1]heptane derivative.

G A Bicyclo[2.2.1]heptene derivative B Baeyer-Villiger Oxidation A->B C Lactone Hydrolysis & Iodolactonization B->C D Protection & Deiodination (-)-Corey Lactone Acetate C->D E Hydrolysis & Benzoylation This compound D->E F Oxidation to Corey Aldehyde E->F G Horner-Wadsworth-Emmons Reaction (ω-chain introduction) F->G H Stereoselective Reduction G->H I Protection of Hydroxyls H->I J Lactone Reduction to Lactol I->J K Wittig Reaction (α-chain introduction) J->K L Deprotection K->L M Prostaglandin F2α L->M

Caption: Overall synthetic workflow from a bicycloheptene precursor to PGF2α.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of PGF2α starting from an intermediate derived from this compound.

StepTransformationReagents and ConditionsYield (%)
1 Oxidation of alcohol to aldehydeCollins reagent (CrO₃·2Pyr), CH₂Cl₂~90
2 Horner-Wadsworth-Emmons ReactionDimethyl (2-oxoheptyl)phosphonate, NaH, DME70 (for 2 steps)
3 Stereoselective Reduction of KetoneZinc borohydride (Zn(BH₄)₂), DME98
4 Protection of Hydroxyl GroupsDihydropyran (DHP), p-TsOHHigh
5 Reduction of Lactone to LactolDiisobutylaluminum hydride (DIBAL-H), Toluene, -78 °CHigh
6 Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, NaH, DMSO80 (for 3 steps including deprotection)
7 Deprotection of Hydroxyl GroupsAcetic acid, waterHigh

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of PGF2α from an intermediate derived from this compound.

Oxidation of the Primary Alcohol to the "Corey Aldehyde"

This step involves the oxidation of the primary alcohol of the Corey lactone intermediate to the corresponding aldehyde.

G A This compound Derivative (Primary Alcohol) B Collins Oxidation (CrO₃·2Pyr, CH₂Cl₂) A->B C Corey Aldehyde B->C

Caption: Oxidation of the primary alcohol to the Corey Aldehyde.

Protocol:

To a solution of the alcohol (1 equivalent) in dry dichloromethane (CH₂Cl₂) is added Collins reagent (chromium trioxide-pyridine complex, CrO₃·2Pyr, 6 equivalents) in portions with stirring. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography to yield the "Corey aldehyde".

Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The ω-chain is introduced by the reaction of the Corey aldehyde with a phosphonate ylide in a Horner-Wadsworth-Emmons (HWE) reaction.

G A Corey Aldehyde C Enone Intermediate A->C Horner-Wadsworth-Emmons Reaction B Dimethyl (2-oxoheptyl)phosphonate NaH, DME B->C

Caption: Introduction of the ω-chain via HWE reaction.

Protocol:

To a suspension of sodium hydride (NaH, 1.1 equivalents) in dry dimethoxyethane (DME) is added a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in DME at 0 °C. The mixture is stirred until the evolution of hydrogen ceases. A solution of the Corey aldehyde (1 equivalent) in DME is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated. The resulting enone is purified by column chromatography.

Stereoselective Reduction of the C-15 Ketone

The ketone at the C-15 position of the ω-chain is stereoselectively reduced to the desired (S)-alcohol.

Protocol:

To a solution of the enone (1 equivalent) in DME at 0 °C is added a solution of zinc borohydride (Zn(BH₄)₂, 3 equivalents) in DME. The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The resulting allylic alcohol is purified by column chromatography.

Reduction of the Lactone to a Lactol

The lactone is reduced to a hemiacetal (lactol) in preparation for the introduction of the α-chain.

G A Protected Prostaglandin Intermediate (Lactone) B DIBAL-H, Toluene -78 °C A->B C Lactol Intermediate B->C

Caption: Reduction of the lactone to the corresponding lactol.

Protocol:

A solution of the lactone (1 equivalent) in dry toluene is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H, 1.1 equivalents) in toluene is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours. The reaction is quenched at -78 °C by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and then filtered. The filtrate is concentrated to give the crude lactol, which is often used in the next step without further purification.

Introduction of the α-Chain via Wittig Reaction

The α-chain is installed using a Wittig reaction between the lactol and a phosphorus ylide.

G A Lactol Intermediate C Prostaglandin F2α (Protected) A->C Wittig Reaction B (4-carboxybutyl)triphenylphosphonium bromide NaH, DMSO B->C

Caption: Introduction of the α-chain via the Wittig reaction.

Protocol:

To a solution of (4-carboxybutyl)triphenylphosphonium bromide (2.5 equivalents) in dry dimethyl sulfoxide (DMSO) is added sodium hydride (NaH, 2.5 equivalents). The mixture is heated to generate the ylide. The solution is cooled, and a solution of the lactol (1 equivalent) in DMSO is added. The reaction is stirred at room temperature for several hours. The reaction is quenched with water and acidified. The product is extracted with ether, and the combined organic layers are washed, dried, and concentrated. The crude protected PGF2α is then subjected to deprotection.

Deprotection to Yield Prostaglandin F2α

The final step is the removal of the protecting groups to yield the natural product.

Protocol:

The protected prostaglandin is dissolved in a mixture of acetic acid and water and stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude PGF2α is purified by column chromatography to yield the final product.

Conclusion

This compound stands as a testament to the power of strategic design in organic synthesis. Its elegant structure provides a robust and reliable platform for the stereocontrolled synthesis of a vast array of prostaglandins. The synthetic sequence, featuring key transformations such as the Horner-Wadsworth-Emmons and Wittig reactions, has become a classic in the field and continues to be a cornerstone for the development of new prostaglandin-based therapeutics. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the critical role of this indispensable chiral intermediate.

References

The Pivotal Role of (-)-Corey Lactone Benzoate in Prostaglandin Synthesis and a Technical Overview of Prostaglandin E2 Receptor EP4 Subtype Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone benzoate is a cornerstone chiral intermediate in the stereocontrolled synthesis of a vast array of prostaglandins and their analogues. This technical guide clarifies that this compound itself does not possess a direct mechanism of action in a biological context. Instead, its profound importance lies in its function as a versatile building block for the synthesis of potent, biologically active prostaglandins. This document provides a detailed exploration of the synthetic pathway from this compound to prostaglandins, with a primary focus on the subsequent mechanism of action of Prostaglandin E2 (PGE2) and its analogues at the EP4 receptor, a key target in inflammation, pain, and various other physiological processes. This guide includes a compilation of quantitative data on ligand binding and functional potency, detailed experimental protocols for prostaglandin synthesis and biological characterization, and visualizations of key pathways and workflows.

The Role of this compound in Prostaglandin Synthesis

This compound is a key chiral intermediate in the widely adopted Corey synthesis of prostaglandins.[1][2][3] This synthetic route allows for the stereospecific introduction of the cyclopentane core and the subsequent elaboration of the two side chains characteristic of prostaglandins. The lactone ring provides a rigid framework that facilitates stereocontrolled transformations, while the benzoate group serves as a protecting group for a key hydroxyl function.

The general synthetic workflow involves the transformation of the lactone to a lactol, followed by the introduction of the α- and ω-side chains via Wittig-type reactions or other coupling methods.[4]

G cluster_synthesis Prostaglandin Synthesis Workflow A This compound B Protection/Deprotection Steps A->B C Lactone to Lactol Reduction B->C D α-Side Chain Introduction (e.g., Wittig Reaction) C->D E ω-Side Chain Introduction (e.g., Horner-Wadsworth-Emmons Reaction) D->E F Final Deprotection and Functional Group Manipulations E->F G Prostaglandin Analog (e.g., PGE2) F->G

Figure 1: Generalized workflow for the synthesis of prostaglandins from this compound.

Mechanism of Action of Prostaglandins: Focus on the EP4 Receptor

Prostaglandins synthesized from this compound and its derivatives exert their biological effects by interacting with a family of G-protein coupled receptors (GPCRs). A prominent example is Prostaglandin E2 (PGE2), which signals through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a key mediator of inflammation, pain, and immune responses.[5]

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway activated by the EP4 receptor involves the coupling to the stimulatory G-protein (Gs).[6] Ligand binding to the EP4 receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

G cluster_pathway EP4 Receptor Canonical Signaling Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs Protein EP4->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Targets Downstream Targets PKA->Targets phosphorylates Response Cellular Response (e.g., Gene Expression, Relaxation) Targets->Response

Figure 2: The canonical Gs-cAMP signaling pathway of the EP4 receptor.
Alternative Signaling Pathways

Recent studies have revealed that EP4 receptor signaling is more complex, involving alternative pathways that can be G-protein dependent or independent.[6] These include:

  • Gαi Coupling: In some cellular contexts, the EP4 receptor can couple to inhibitory G-proteins (Gαi), leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

  • β-Arrestin-Mediated Signaling: Upon agonist binding, the EP4 receptor can be phosphorylated, leading to the recruitment of β-arrestins. This can initiate signaling cascades independent of G-proteins, often related to receptor desensitization, internalization, and activation of pathways like the ERK/MAPK pathway.

Quantitative Data: Ligand Binding and Functional Potency

The affinity of various prostaglandins and their analogues for the EP4 receptor, as well as their functional potency, has been characterized in numerous studies. The following table summarizes key quantitative data for selected compounds.

CompoundReceptorAssay TypeKi (nM)EC50/IC50 (nM)Reference(s)
Prostaglandin E2 (PGE2)Human EP4Radioligand Binding0.75 ± 0.03-[7]
Prostaglandin E2 (PGE2)Human EP4cAMP Functional Assay-1.3[8]
Prostaglandin E1 (PGE1)Human EP4Radioligand Binding1.45 ± 0.24-[7]
11-deoxy-PGE1Human EP4Radioligand Binding1.36 ± 0.34-[7]
13,14-dihydro-PGE1Human EP4Radioligand Binding3.07 ± 0.29-[7]
AH23848 (Antagonist)Human EP4Radioligand Binding2690 ± 232-[7]
L-161,982 (Antagonist)Human EP4---[5]
17-phenyl PGE2Human EP4cAMP Functional Assay-680[8]

Experimental Protocols

General Protocol for the Synthesis of Prostaglandin F2α from this compound

This protocol is a generalized representation of the Corey synthesis and may require optimization for specific analogues.

  • Protection of the Primary Alcohol: The primary hydroxyl group of this compound is protected, for example, as a tetrahydropyranyl (THP) ether.

  • Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.[4]

  • Wittig Reaction for α-Side Chain: The lactol is subjected to a Wittig reaction with an appropriate phosphorane to introduce the α-side chain.

  • Deprotection and Oxidation: The protecting group on the secondary alcohol (benzoate) is removed, and the resulting alcohol is oxidized to a ketone (for PGE series) or remains as an alcohol (for PGF series).

  • Horner-Wadsworth-Emmons Reaction for ω-Side Chain: A Horner-Wadsworth-Emmons reaction is used to install the ω-side chain with the desired trans-alkene geometry.

  • Final Deprotection: All remaining protecting groups are removed to yield the final prostaglandin.[4]

Radioligand Binding Assay for the Human EP4 Receptor

This protocol is adapted from published methods for determining the binding affinity of ligands for the EP4 receptor.[7]

  • Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human EP4 receptor are harvested and homogenized in a lysis buffer. The cell membranes are isolated by centrifugation.

  • Assay Buffer: A suitable buffer, such as 10 mM MES containing 1 mM EDTA and 10 mM MnCl2, adjusted to pH 6.0, is used.

  • Incubation: In a 96-well plate, add the cell membrane preparation (e.g., 4 µg of protein), the radioligand (e.g., [3H]-PGE2 at a final concentration of 300 pM), and the competing unlabeled ligand at various concentrations.

  • Equilibration: Incubate the plate at room temperature (e.g., 23°C) for 90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2 and subtracted from the total binding to obtain specific binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

HTRF® cAMP Functional Assay for EP4 Receptor Activation

This protocol outlines a method for measuring the functional activation of the EP4 receptor by quantifying intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).[9][10]

  • Cell Culture: CHO-K1 or HEK-293 cells stably expressing the human EP4 receptor are cultured to an appropriate density.

  • Cell Preparation: The cells are harvested and resuspended in a stimulation buffer.

  • Ligand Stimulation: In a 384-well plate, dispense the cell suspension. Add the test compound at various concentrations and incubate for a defined period (e.g., 30 minutes) at room temperature to stimulate the receptor.

  • Lysis and Detection: Add the HTRF® lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-cryptate conjugate.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow for cell lysis and the competitive binding of native cAMP and cAMP-d2 to the antibody.

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is calculated, which is inversely proportional to the amount of cAMP produced. A standard curve is used to quantify the cAMP concentration, and the EC50 value for the test compound is determined from the dose-response curve.

Conclusion

This compound is not a biologically active molecule with a direct mechanism of action. Its significance in the fields of medicinal chemistry and drug development stems from its role as a critical chiral building block in the synthesis of prostaglandins. The prostaglandins derived from this intermediate, such as PGE2, are potent signaling molecules that modulate a wide range of physiological and pathological processes through their interaction with specific GPCRs. The EP4 receptor, a key target of PGE2, activates complex signaling networks that are central to inflammation, pain, and immunity. A thorough understanding of both the synthetic pathways enabled by this compound and the intricate signaling mechanisms of the resulting prostaglandins is essential for the rational design and development of novel therapeutics targeting these pathways.

References

Spectroscopic Analysis of (-)-Corey Lactone Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of the pivotal synthetic intermediate, (-)-Corey lactone benzoate.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key chiral building block in the synthesis of prostaglandins and their analogues. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the characteristic NMR and IR spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The structural elucidation of this compound, formally known as (3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, relies heavily on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.08 - 8.05m2H, Ar-H
7.61 - 7.57m1H, Ar-H
7.48 - 7.44m2H, Ar-H
5.38q5.51H, H-5
5.06t8.81H, H-6a
3.84dd11.0, 4.01H, -CH₂OH
3.73dd11.0, 6.81H, -CH₂OH
2.95 - 2.89m1H, H-3a
2.82dd17.6, 8.81H, H-3
2.60 - 2.53m1H, H-4
2.49d17.61H, H-3
1.83br s1H, -OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound. [1]

Chemical Shift (δ, ppm)Assignment
176.7C=O (lactone)
166.4C=O (benzoate)
133.3Ar-C
130.2Ar-C
129.7 (2C)Ar-CH
128.5 (2C)Ar-CH
83.2C-6a
77.9C-5
62.1-CH₂OH
46.0C-4
42.8C-3a
34.2C-3

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound. [1]

Wavenumber (cm⁻¹)IntensityAssignment
3448brO-H stretch
2925mC-H stretch (aliphatic)
1773sC=O stretch (lactone)
1718sC=O stretch (benzoate)
1602, 1585mC=C stretch (aromatic)
1272sC-O stretch (ester)
1115, 1070sC-O stretch
712sC-H bend (aromatic)

s = strong, m = medium, br = broad

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on an Agilent-400 MR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

  • Sample Preparation : For a typical NMR analysis of a small organic molecule like this compound, 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The sample is placed in a 5 mm NMR tube. It is crucial to ensure the sample is fully dissolved to achieve a homogeneous solution, which is essential for obtaining high-resolution spectra. If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition : The prepared NMR tube is placed in the spectrometer. For a ¹H NMR spectrum, data acquisition is typically completed within a few minutes. For a ¹³C NMR spectrum, a longer acquisition time of 20-60 minutes may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

2.2. Infrared (IR) Spectroscopy

  • Instrumentation : FT-IR spectra were recorded on a JASCO FT/IR-410 or a Perkin Elmer spectrum BX FT-IP spectrometer.[1]

  • Sample Preparation (Attenuated Total Reflectance - ATR) : For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A press is used to ensure good contact between the sample and the crystal surface.

  • Data Acquisition : The infrared spectrum is then recorded. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio. The absorption bands are reported in wavenumbers (cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Origin cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound NMR_Prep Dissolve in CDCl3 (5-25 mg in 0.6-0.7 mL) Synthesis->NMR_Prep IR_Prep Place solid on ATR crystal Synthesis->IR_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Analyze chemical shifts, multiplicities, and coupling constants NMR_Acq->NMR_Analysis IR_Analysis Analyze characteristic absorption bands IR_Acq->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Spectroscopic analysis workflow for this compound.

This guide provides the essential spectroscopic data and methodologies for the characterization of this compound, which is fundamental for its application in synthetic organic chemistry and drug development.

References

(-)-Corey Lactone Benzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone benzoate is a pivotal chiral intermediate in the synthesis of a wide array of prostaglandins and their analogues, which are critical therapeutic agents for various conditions, including glaucoma and cardiovascular diseases.[1] As a key starting material, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for efficient process development, formulation design, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its solubility and stability assessment, and presents a relevant synthetic pathway originating from this crucial precursor.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation. It is generally characterized as a crystalline solid.[2] Quantitative solubility data in various common laboratory solvents are summarized in Table 1.

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)~40.3 mg/mL[2]
Ethanol~39.7 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~25.3 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~60 µg/mL[2]

Note: The data presented is based on information from commercially available sources. It is recommended to verify solubility under specific laboratory conditions.

Experimental Protocol: Solubility Determination (Exemplary)

While the exact methodology for the data in Table 1 is not publicly detailed, a standard and reliable method for determining the solubility of a crystalline compound like this compound is the shake-flask method followed by HPLC analysis .

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid, purity ≥98%)

  • Selected solvent (e.g., Ethanol, HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short time.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

    • Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Stability Profile and Forced Degradation Studies

This compound is reported to be stable for at least four years when stored as a crystalline solid at -20°C.[2] However, its stability in solution, particularly in aqueous media, is limited. It is not recommended to store aqueous solutions for more than one day.[2] The lactone functional group is susceptible to hydrolysis, especially under basic or acidic conditions, which would lead to the formation of the corresponding hydroxy acid.

To fully characterize the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4]

Experimental Workflow: Forced Degradation and Method Development

Forced_Degradation_Workflow cluster_Stress Forced Degradation Conditions cluster_Analysis Analytical Method Development cluster_Outcome Stability Profile Elucidation API This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photolytic Stress (ICH Q1B guidelines) API->Photo HPLC_Dev Develop RP-HPLC Method Acid->HPLC_Dev Analyze Stressed Samples Base->HPLC_Dev Analyze Stressed Samples Oxidation->HPLC_Dev Analyze Stressed Samples Thermal->HPLC_Dev Analyze Stressed Samples Photo->HPLC_Dev Analyze Stressed Samples Specificity Demonstrate Specificity (Peak Purity Analysis) HPLC_Dev->Specificity Validation Validate Method (ICH Q2) Specificity->Validation Deg_Path Identify Degradation Pathways Specificity->Deg_Path Stable_Method Final Stability-Indicating Method Validation->Stable_Method Deg_ID Characterize Degradants (LC-MS, NMR) Deg_Path->Deg_ID Kinetics Determine Degradation Kinetics Deg_ID->Kinetics

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Experimental Protocols: Forced Degradation Studies (Exemplary)

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants without being overwhelmed by them.[4]

General Procedure: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

  • Acid Hydrolysis:

    • Treat the API solution with 0.1 M hydrochloric acid.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before HPLC analysis.

  • Base Hydrolysis:

    • Treat the API solution with 0.1 M sodium hydroxide.

    • Incubate at room temperature (hydrolysis is typically faster under basic conditions).

    • Withdraw samples at shorter time intervals (e.g., 10, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of acid before HPLC analysis.

  • Oxidative Degradation:

    • Treat the API solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction over several hours to days.

    • Analyze samples directly by HPLC.

  • Thermal Degradation:

    • Expose the solid, crystalline this compound to dry heat (e.g., 80°C) in a stability chamber.

    • Sample at various time points (e.g., 1, 3, 7 days).

    • Dissolve the samples in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the API (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as specified in ICH guideline Q1B.

    • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

    • Analyze the samples by HPLC.

Protocol: Development of a Stability-Indicating HPLC Method (Exemplary)

Objective: To develop a validated RP-HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Instrumentation and Columns:

  • HPLC with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Method Development Strategy:

  • Initial Screening:

    • Develop an isocratic method using a mobile phase such as acetonitrile and water (or a suitable buffer like phosphate buffer, pH ~3-4, to suppress ionization of potential acidic degradants).

    • Inject a mixture of the stressed samples to observe the elution profile of the parent peak and any degradation products.

  • Method Optimization (Gradient Elution):

    • If co-elution occurs, develop a gradient elution method.

    • Optimize the gradient slope, mobile phase composition (e.g., ratio of organic modifier to aqueous phase), pH of the aqueous phase, and column temperature to achieve adequate resolution (>1.5) between all peaks.

  • Detection Wavelength:

    • Use the PDA detector to determine the maximum absorbance wavelength for this compound and its degradation products. Select a wavelength that provides good sensitivity for all components.

  • Peak Purity Analysis:

    • Analyze the stressed samples using the optimized method with a PDA detector.

    • Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Role in Prostaglandin Synthesis

This compound is a cornerstone intermediate in the synthesis of numerous prostaglandins. A prominent example is the synthesis of Latanoprost, a widely used medication for glaucoma. The synthetic pathway involves several key transformations of the lactone and its side chains.[5][6]

Synthetic Pathway: this compound to Latanoprost

Latanoprost_Synthesis CLB This compound Oxidation Oxidation (e.g., Dess-Martin) CLB->Oxidation Corey_Aldehyde Corey Aldehyde Benzoate Oxidation->Corey_Aldehyde HWE Horner-Wadsworth-Emmons Reaction Corey_Aldehyde->HWE Adds ω-chain Enone Enone Intermediate HWE->Enone Reduction1 Stereoselective Reduction (C=O) Enone->Reduction1 Allylic_Alcohol Allylic Alcohol Intermediate Reduction1->Allylic_Alcohol Deprotection Hydrolysis of Benzoate (e.g., K2CO3/MeOH) Allylic_Alcohol->Deprotection Diol_Lactone Diol Lactone Deprotection->Diol_Lactone Reduction2 Lactone Reduction (e.g., DIBAL-H) Diol_Lactone->Reduction2 Lactol Lactol (Hemiacetal) Reduction2->Lactol Wittig Wittig Reaction Lactol->Wittig Adds α-chain Latanoprost_Acid Latanoprost Free Acid Wittig->Latanoprost_Acid Esterification Esterification (Isopropyl Iodide) Latanoprost_Acid->Esterification Latanoprost Latanoprost Esterification->Latanoprost

Caption: Key transformations in the synthesis of Latanoprost from this compound.

Conclusion

This technical guide has summarized the critical solubility and stability characteristics of this compound. While quantitative solubility data is available, detailed experimental protocols for stability are based on established pharmaceutical development practices due to the lack of specific published studies on this intermediate. The provided protocols for solubility determination, forced degradation, and stability-indicating method development serve as a robust framework for researchers. A clear understanding of these properties and the synthetic utility of this compound is indispensable for its effective use in the development and manufacturing of vital prostaglandin-based therapeutics.

References

(-)-Corey Lactone Benzoate: A Technical Guide to Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone benzoate is a pivotal chiral building block in the multi-step synthesis of prostaglandins and their analogues, compounds of immense interest in drug development due to their diverse physiological activities. This technical guide provides an in-depth overview of its commercial availability, key synthetic protocols involving its use, and the signaling pathways of prostaglandins derived from it.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purities, quantities, and catalog numbers to aid in procurement for research and development purposes.

SupplierCatalog NumberPurityAvailable Quantities
Chem-Impex 41612≥ 99% (HPLC)250 mg, 1 g, 5 g, 25 g
Tokyo Chemical Industry (TCI) C2605>98.0% (HPLC)200 mg, 1 g
Cayman Chemical 10007983≥98%250 mg
HANGZHOU LEAP CHEM CO., LTD. VariesPharmaceutical Grade/99%Inquire for bulk
Sigma-Aldrich VariesVariesVaries
MedchemExpress HY-W015535InquireInquire
Arctom CS-0003842InquireInquire

Synthetic Protocols

This compound serves as a crucial intermediate in the renowned Corey synthesis of prostaglandins. The following sections outline representative experimental procedures for its preparation and its subsequent conversion to prostaglandin F2α (PGF2α), a pharmacologically significant prostanoid.

Synthesis of this compound from (-)-Corey Lactone Diol

The benzoylation of (-)-Corey lactone diol is a common method to produce this compound. This reaction selectively protects the secondary hydroxyl group, leaving the primary hydroxyl group free for subsequent reactions.

Reaction Scheme:

(-)-Corey Lactone Diol → this compound

Experimental Protocol:

A solution of (-)-Corey lactone diol in a suitable solvent such as dichloromethane or pyridine is cooled to 0°C. To this solution, a slight excess of benzoyl chloride and a base, for example, triethylamine or pyridine, are added dropwise. The reaction mixture is stirred at 0°C for a specified period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

ParameterValue
Yield Typically high, often exceeding 90%
Purification Column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient)
¹H NMR (CDCl₃, 400 MHz) δ 8.05-7.40 (m, 5H, Ar-H), 5.30 (m, 1H), 5.10 (m, 1H), 3.70 (d, 2H), 3.00-2.20 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 176.5, 166.0, 133.0, 130.0, 129.5, 128.5, 83.0, 78.0, 61.0, 45.0, 42.0, 38.0, 35.0
Melting Point 116-123 °C[1]
Optical Rotation [α]D -79 to -87° (c=1 in CH₃OH)[1]
Conversion of this compound to Prostaglandin F2α

The conversion of this compound to PGF2α involves a series of key transformations, including the introduction of the two prostaglandin side chains via Wittig and Horner-Wadsworth-Emmons reactions.

Experimental Workflow:

Caption: Synthetic workflow for PGF2α from this compound.

Detailed Methodologies:

  • Oxidation to the Corey Aldehyde: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Collins reagent (CrO₃·2Py) in dichloromethane. The reaction is typically carried out at 0°C to room temperature.

  • Horner-Wadsworth-Emmons Reaction for the ω-chain: The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction to introduce the lower (ω) side chain. This is achieved by reacting the aldehyde with a suitable phosphonate ylide, such as dimethyl (2-oxoheptyl)phosphonate, in the presence of a base like sodium hydride in a solvent like dimethoxyethane (DME). This reaction typically affords the E-enone with high stereoselectivity.

  • Stereoselective Reduction of the Ketone: The C-15 ketone of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol using a reducing agent like zinc borohydride. This step is crucial for establishing the correct stereochemistry of the final prostaglandin.

  • Protection of Hydroxyl Groups: The newly formed secondary alcohol and the existing alcohol at C-11 are protected, often as tetrahydropyranyl (THP) ethers, to prevent interference in the subsequent steps.

  • Reduction of the Lactone: The lactone functionality is reduced to the corresponding lactol (a hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78°C).

  • Wittig Reaction for the α-chain: The upper (α) side chain is introduced via a Wittig reaction. The lactol is reacted with a phosphonium ylide, typically generated from (4-carboxybutyl)triphenylphosphonium bromide and a strong base like dimsyl sodium. This reaction forms the cis-double bond characteristic of the α-chain.

  • Deprotection: Finally, the protecting groups (e.g., THP ethers) are removed under acidic conditions to yield Prostaglandin F2α.

Prostaglandin Signaling Pathways

Prostaglandins, synthesized from precursors like this compound, exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathway of Prostaglandin E2 (PGE2), a major prostaglandin, is well-characterized and involves four receptor subtypes: EP1, EP2, EP3, and EP4.

PGE2_Signaling cluster_membrane Cell Membrane PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Activates Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP_up->PKA

Caption: PGE2 signaling pathways via EP receptors.

Pathway Description:

  • EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC).

  • EP2 and EP4 Receptors: Both are coupled to Gs protein. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).

  • EP3 Receptor: This receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Some isoforms of EP3 can also couple to Gq.

The diverse signaling cascades initiated by different EP receptors allow PGE2 to mediate a wide range of physiological and pathological processes, making the synthesis of its analogues a key area of research in drug development.

References

Methodological & Application

Enantioselective Synthesis of (-)-Corey Lactone Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone benzoate is a pivotal chiral intermediate in the synthesis of a wide array of prostaglandins and their analogues, which are crucial in numerous physiological processes and are the active ingredients in several blockbuster drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound. It covers various modern and classical synthetic strategies, including a highly efficient one-pot organocatalytic method and a concise chemoenzymatic approach. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental procedures are provided to facilitate reproduction. Visual diagrams of the synthetic workflows are included to offer a clear overview of the methodologies.

Introduction

The synthesis of prostaglandins, a class of lipid compounds with significant biological activities, has been a major focus of synthetic organic chemistry.[4][5] The landmark work by E.J. Corey on the total synthesis of prostaglandin F2α established the importance of a key intermediate, now famously known as the Corey lactone.[4] The enantiomerically pure this compound is a versatile precursor for numerous prostaglandin analogues, including the anti-glaucoma drug Latanoprost.[6][7] Consequently, the development of efficient and scalable methods for its enantioselective synthesis is of paramount importance to the pharmaceutical industry. This document outlines and compares several effective synthetic routes.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from various prominent enantioselective syntheses of (-)-Corey lactone or its immediate precursors. This allows for a direct comparison of the efficiency and effectiveness of different methodologies.

Synthetic StrategyKey Transformation(s)Starting MaterialsOverall YieldEnantiomeric Excess (ee)Number of Steps/PotsReference
Organocatalytic One-Pot Domino Michael/Michael Reaction3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate50%>99%1 Pot (7 steps)Hayashi et al. (2020)[1][2][6][8]
Chemoenzymatic Synthesis Lipase-mediated desymmetrization, Johnson-Claisen rearrangementCommercially available achiral diolHigh95%4 stepsChen et al.[4]
Classical Asymmetric Catalysis Asymmetric Diels-Alder ReactionNot specified in abstracts---Corey et al.[1]

Synthetic Schemes and Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for producing (-)-Corey lactone.

organocatalytic_synthesis cluster_start Starting Materials cluster_pot One-Pot Sequence cluster_end Product start1 3-(dimethylphenylsilyl)propenal domino Domino Michael/Michael (Diphenylprolinol silyl ether catalyst) start1->domino start2 ethyl 4-oxo-2-pentenoate start2->domino reduction1 Aldehyde Reduction domino->reduction1 reduction2 Ketone Reduction reduction1->reduction2 lactone Lactonization reduction2->lactone fleming_tamao Fleming-Tamao Oxidation lactone->fleming_tamao product (-)-Corey Lactone Diol fleming_tamao->product

Caption: Organocatalytic One-Pot Synthesis Workflow.

chemoenzymatic_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediate Key Intermediate cluster_end Final Product start Achiral Diol desymmetrization Lipase-mediated Desymmetrization start->desymmetrization rearrangement Johnson-Claisen Rearrangement desymmetrization->rearrangement bromohydrin_formation Bromohydrin Formation rearrangement->bromohydrin_formation intermediate Chiral Bromohydrin (Radical equivalent of Corey Lactone) bromohydrin_formation->intermediate product Prostaglandins intermediate->product

Caption: Chemoenzymatic Synthesis Workflow.

Experimental Protocols

Protocol 1: Organocatalytic One-Pot Synthesis of (-)-Corey Lactone Diol

This protocol is adapted from the work of Hayashi and coworkers and represents a highly efficient, pot- and time-economical synthesis.[1][7]

Materials:

  • 3-(Dimethylphenylsilyl)propenal

  • Ethyl 4-oxo-2-pentenoate

  • (S)-Diphenylprolinol silyl ether catalyst

  • p-Nitrophenol

  • Isopropanol (iPrOH)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)

  • Tetrahydrofuran (THF)

  • Aqueous hydrofluoroboric acid (HBF4)

  • Potassium fluoride (KF)

  • Hydrogen peroxide (H2O2, 35 wt. % in H2O)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfide (Me2S)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Domino Michael/Michael Reaction: To a solution of 3-(dimethylphenylsilyl)propenal (1.0 equiv) and ethyl 4-oxo-2-pentenoate (1.2 equiv) in isopropanol, add the (S)-diphenylprolinol silyl ether catalyst (0.1 equiv) and p-nitrophenol (1.0 equiv). Stir the mixture at room temperature for 1 hour.

  • Solvent Removal: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Reductions and Lactonization:

    • Dissolve the residue in THF.

    • Add LiAl(OtBu)3H (3.5 equiv) and stir at 60 °C for 15 minutes to reduce the aldehyde.

    • Cool the mixture to room temperature and add aqueous HBF4 (10 equiv). Stir for 1 minute.

    • Concentrate the mixture under reduced pressure and then heat at 80 °C for 15 minutes to facilitate lactonization.

  • Fleming-Tamao Oxidation:

    • To the crude lactone, add DMF, water, and K2CO3 (10 equiv) at room temperature.

    • Add KF (10 equiv) and aqueous H2O2 (10 equiv) at 40 °C. Stir for 1 minute.

    • Quench the reaction with Me2S.

  • Work-up and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography on silica gel to afford (-)-Corey lactone diol. The overall yield for this one-pot sequence is approximately 50%.[6][8]

Protocol 2: Benzoylation of (-)-Corey Lactone Diol

This protocol describes the final step to obtain the title compound, this compound.

Materials:

  • (-)-Corey lactone diol

  • Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Benzoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve (-)-Corey lactone diol (1.0 equiv) in CH2Cl2.

  • Addition of Reagents: Add Et3N (10 equiv) and benzoyl chloride (10 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The enantioselective synthesis of this compound remains a topic of significant interest due to its importance in prostaglandin synthesis. The presented protocols, particularly the organocatalytic one-pot method, offer highly efficient and practical routes for obtaining this valuable intermediate. These methods minimize purification steps, reduce waste, and save considerable time, making them attractive for both academic research and industrial-scale production.[1] The chemoenzymatic approach also provides a concise and scalable alternative, highlighting the power of combining biocatalysis with traditional organic synthesis.[4] Researchers and drug development professionals can leverage these detailed notes and protocols to facilitate their synthetic endeavors in the field of prostaglandins.

References

The Corey Synthesis of Prostaglandins: A Detailed Guide to the Lactone Route

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Corey synthetic route to prostaglandins, first reported by E.J. Corey, stands as a landmark achievement in organic synthesis. This versatile and stereocontrolled pathway utilizes a key bicyclic lactone intermediate, now famously known as the Corey lactone, to construct the complex architecture of prostaglandins. This document provides a detailed protocol for the synthesis of Prostaglandin F2α (PGF2α) via this seminal route, intended for researchers, scientists, and professionals in drug development. The synthesis is characterized by a series of key transformations including a Diels-Alder reaction to establish the core bicyclic framework, a Baeyer-Villiger oxidation to form the lactone, an iodolactonization to introduce key stereochemistry, and subsequent Horner-Wadsworth-Emmons and Wittig reactions to append the two characteristic side chains.

Prostaglandin Signaling Pathway

Prostaglandins exert their diverse physiological effects by acting on a family of G-protein coupled receptors. The signaling pathway for Prostaglandin E2 (PGE2), a closely related prostaglandin, is well-characterized and provides a model for understanding prostaglandin action.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq G-protein coupling Gs Gs EP2->Gs G-protein coupling Gi Gi EP3->Gi G-protein coupling EP4->Gs G-protein coupling PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Physiological_Response Physiological Response Ca2->Physiological_Response AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA PKA cAMP_inc->PKA activates PKA->Physiological_Response AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec->Physiological_Response

Caption: Prostaglandin E2 (PGE2) signaling pathway.

The Corey Synthetic Route to Prostaglandin F2α

The following diagram outlines the key steps in the synthesis of PGF2α from a substituted cyclopentadiene precursor.

Corey_Synthesis_Workflow Start Substituted Cyclopentadiene Diels_Alder Diels-Alder Reaction Start->Diels_Alder Bicyclic_Ketone Bicyclic Ketone Diels_Alder->Bicyclic_Ketone Baeyer_Villiger Baeyer-Villiger Oxidation Bicyclic_Ketone->Baeyer_Villiger Delta_Lactone δ-Lactone Baeyer_Villiger->Delta_Lactone Iodolactonization Iodolactonization Delta_Lactone->Iodolactonization Iodo_Gamma_Lactone Iodo-γ-Lactone Iodolactonization->Iodo_Gamma_Lactone Reduction Reductive Deiodination Iodo_Gamma_Lactone->Reduction Corey_Lactone Corey Lactone Reduction->Corey_Lactone Protection1 Hydroxyl Protection Corey_Lactone->Protection1 Protected_Lactone Protected Corey Lactone Protection1->Protected_Lactone Oxidation Oxidation to Corey Aldehyde Protected_Lactone->Oxidation Corey_Aldehyde Corey Aldehyde Oxidation->Corey_Aldehyde HWE Horner-Wadsworth-Emmons Reaction (ω-chain) Corey_Aldehyde->HWE Enone Enone Intermediate HWE->Enone Reduction2 Ketone Reduction Enone->Reduction2 Protected_PGF2a_lactone Protected PGF2α Lactone Reduction2->Protected_PGF2a_lactone Lactone_Reduction Lactone Reduction to Lactol Protected_PGF2a_lactone->Lactone_Reduction Lactol Lactol Intermediate Lactone_Reduction->Lactol Wittig Wittig Reaction (α-chain) Lactol->Wittig Protected_PGF2a Fully Protected PGF2α Wittig->Protected_PGF2a Deprotection Deprotection Protected_PGF2a->Deprotection PGF2a Prostaglandin F2α Deprotection->PGF2a

Caption: Key stages of the Corey synthesis of PGF2α.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of PGF2α.

StepReaction TypeYield (%)
Formation of Bicyclic KetoneDiels-Alder Reaction80 (over 3 steps)
Formation of δ-LactoneBaeyer-Villiger Oxidation95
Formation of Iodo-γ-LactoneIodolactonization80 (over 2 steps)
Formation of Corey Lactone (Acetate)Reductive Deiodination99
Cleavage of Methyl EtherEther Cleavage90
Oxidation to Corey AldehydeOxidation70 (over 2 steps)
Formation of Enone (ω-chain)Horner-Wadsworth-Emmons-
Reduction of KetoneReduction49
Protection of HydroxylsProtection-
Reduction of Lactone to LactolReduction-
Attachment of α-chainWittig Reaction80 (over 3 steps)
Final DeprotectionDeprotection90

Note: Yields are based on published data and may vary depending on specific experimental conditions.

Experimental Protocols

Diels-Alder Reaction and Formation of Bicyclic Ketone

This initial sequence constructs the core bicyclic framework.

  • Step 1a: Preparation of Substituted Cyclopentadiene: 5-methoxymethylcyclopentadiene is prepared by reacting sodium cyclopentadienide with chloromethyl methyl ether in THF at -55 °C.

  • Step 1b: Diels-Alder Reaction: The freshly prepared 5-methoxymethylcyclopentadiene is reacted with 2-chloroacrylonitrile in the presence of copper(II) tetrafluoroborate at 0 °C.

  • Step 1c: Hydrolysis and Ketonization: The resulting Diels-Alder adduct is hydrolyzed with potassium hydroxide in dimethyl sulfoxide at 30 °C for 14 hours to yield the bicyclic ketone.[1] The overall yield for these three steps is approximately 80%.[1]

Baeyer-Villiger Oxidation to the δ-Lactone

This step introduces the lactone functionality.

  • Procedure: The bicyclic ketone is dissolved in dichloromethane and treated with meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds to completion, affording the corresponding δ-lactone.

  • Yield: 95%.[1]

Iodolactonization

This crucial step establishes the stereochemistry of the cyclopentane ring.

  • Step 3a: Saponification: The δ-lactone is first saponified using sodium hydroxide in water at 0 °C for 12 hours to open the lactone ring and form the corresponding hydroxy acid.

  • Step 3b: Iodolactonization: The hydroxy acid is then treated with an aqueous solution of potassium triiodide (KI₃). This induces an intramolecular cyclization to form the iodo-γ-lactone.[1]

  • Yield: 80% over the two steps.[1]

Reductive Deiodination to form the Corey Lactone

The iodine atom is removed to generate the pivotal Corey lactone.

  • Step 4a: Acetylation: The hydroxyl group of the iodo-γ-lactone is protected as an acetate ester by treatment with acetic anhydride in pyridine at room temperature for 15 minutes. The yield for this step is quantitative (100%).[1]

  • Step 4b: Deiodination: The acetylated iodo-lactone is then treated with tributyltin hydride and azobisisobutyronitrile (AIBN) as a radical initiator in benzene at room temperature. This effects the reductive removal of the iodine atom.

  • Yield: 99%.[1]

Elaboration of the ω-Side Chain
  • Step 5a: Ether Cleavage: The methyl ether protecting the primary alcohol is cleaved using boron tribromide in dichloromethane at 0 °C.

  • Yield: 90%.[1]

  • Step 5b: Oxidation to Corey Aldehyde: The resulting primary alcohol is oxidized to the corresponding aldehyde (the Corey aldehyde) using Collins reagent (CrO₃·2Pyr) in dichloromethane at 0 °C.

  • Step 5c: Horner-Wadsworth-Emmons Reaction: The Corey aldehyde is reacted with the sodium salt of an appropriate phosphonate (e.g., dimethyl (2-oxoheptyl)phosphonate) in dimethoxyethane (DME) at room temperature for 60 minutes to install the ω-side chain, forming an enone intermediate. The combined yield for the oxidation and Horner-Wadsworth-Emmons reaction is 70%.[1]

  • Step 5d: Ketone Reduction: The ketone at C-15 of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol using zinc borohydride in DME at room temperature for 30 minutes.

  • Yield: 49%.[1] An equal amount of the C-15 epimer is also isolated.[1]

Elaboration of the α-Side Chain
  • Step 6a: Hydroxyl Protection: The hydroxyl groups at C-11 and C-15 are protected, for instance, as tetrahydropyranyl (THP) ethers by reacting with 3,4-dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid in THF at room temperature for 15 minutes. The acetate group at C-9 is then hydrolyzed with potassium carbonate in methanol at room temperature for 15 minutes (100% yield).[1]

  • Step 6b: Lactone Reduction to Lactol: The protected lactone is reduced to the corresponding lactol (a cyclic hemiacetal) using diisobutylaluminum hydride (DIBAL-H) in toluene at -60 °C for 30 minutes.[1]

  • Step 6c: Wittig Reaction: The lactol is then subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and dimsyl sodium in DMSO. This reaction introduces the α-side chain. The overall yield for the protection, reduction, and Wittig reaction sequence is 80%.[1]

Final Deprotection
  • Procedure: The protecting groups (e.g., THP ethers) are removed by treatment with aqueous acetic acid at 37 °C for 3 hours.

  • Yield: 90%.[1] This final step affords Prostaglandin F2α.

References

Preparation of Prostaglandin Analogues from (-)-Corey Lactone Benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various prostaglandin analogues, utilizing the chiral building block, (-)-Corey lactone benzoate. The information presented is intended to guide researchers in the development and optimization of synthetic routes to these therapeutically important molecules.

Introduction

This compound is a cornerstone intermediate in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues.[1][2] Its rigid bicyclic structure provides the necessary stereochemical information for the construction of the cyclopentane core and the two side chains with the correct relative and absolute stereochemistry. This versatile starting material has been instrumental in the synthesis of several blockbuster drugs for the treatment of glaucoma, such as Latanoprost, Bimatoprost, and Travoprost.[3][4][5] The synthetic strategies generally involve a sequence of key transformations including oxidation of the primary alcohol, olefination to introduce the omega side chain, stereoselective reduction of the resulting enone, reduction of the lactone to a lactol, and a final Wittig reaction to install the alpha side chain.[6][7]

General Synthetic Strategy

The overall synthetic approach from this compound to prostaglandin F2α analogues can be summarized in the following key stages:

  • Protection of the secondary alcohol: The secondary hydroxyl group of the Corey lactone diol is typically protected, often as a benzoate or p-phenylbenzoate (PPB) ester, to prevent its interference in subsequent reactions.[8][9]

  • Oxidation of the primary alcohol: The primary hydroxyl group is oxidized to an aldehyde. Common methods include Swern oxidation or Pfitzner-Moffatt conditions.[6][10]

  • Installation of the ω-side chain: The omega side chain is introduced via a Horner-Wadsworth-Emmons reaction between the aldehyde and a suitable phosphonate ylide.[5][10] This step establishes the α,β-unsaturated ketone moiety.

  • Stereoselective reduction of the enone: The ketone in the omega side chain is reduced to a hydroxyl group with high stereoselectivity. Reagents like L-selectride or chemoenzymatic methods are often employed to achieve the desired (S)-configuration.[3]

  • Reduction of the lactone to lactol: The lactone is reduced to a hemiacetal (lactol) using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[6][8]

  • Installation of the α-side chain: The final alpha side chain is introduced through a Wittig reaction with the lactol, typically using the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.[11]

  • Deprotection and functional group manipulation: Final steps may involve deprotection of the hydroxyl groups and esterification or amidation of the carboxylic acid to yield the target prostaglandin analogue.

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of prostaglandin analogues from this compound.

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.

Protocol 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

This protocol details the formation of the enone intermediate by reacting the Corey aldehyde with a phosphonate ylide.

Materials:

  • Corey aldehyde (from Protocol 1)

  • Dimethyl (2-oxo-3-(m-(trifluoromethyl)phenoxy)propyl)phosphonate (for Travoprost synthesis)[5]

  • Potassium hydroxide, solid[5][10]

  • Toluene, anhydrous[10]

Procedure:

  • To a suspension of the crude Corey aldehyde in anhydrous toluene at -10 °C is added solid potassium hydroxide.[10]

  • A solution of the appropriate phosphonate in toluene is then added dropwise.[10]

  • The reaction mixture is stirred at -10 °C until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the enone intermediate.

Protocol 3: Stereoselective Reduction of the Enone

This protocol describes the stereoselective reduction of the C-15 ketone to the desired (S)-alcohol.

Materials:

  • Enone intermediate (from Protocol 2)

  • L-Selectride (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the enone intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • L-Selectride (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of hydrogen peroxide (30% solution) at -78 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the allylic alcohol.

A chemoenzymatic approach using yeast, such as Pichia anomala, can also be employed for a highly stereoselective reduction.[3]

Protocol 4: DIBAL-H Reduction of the Lactone to the Lactol

This protocol details the reduction of the lactone functionality to a hemiacetal.

Materials:

  • Protected prostaglandin intermediate (from Protocol 3)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene or hexanes)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the lactone intermediate in anhydrous toluene or THF is cooled to -78 °C under an inert atmosphere.[6][8]

  • DIBAL-H (1.1-1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.[6]

  • The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude lactol, which is typically used immediately in the next step.

Protocol 5: Wittig Reaction for α-Chain Installation and Final Product Formation

This protocol describes the final olefination to construct the α-chain and subsequent workup to obtain the prostaglandin analogue.

Materials:

  • Lactol intermediate (from Protocol 4)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (5.0 eq) in anhydrous THF at 0 °C is added a strong base such as potassium tert-butoxide or NaHMDS to generate the ylide.

  • The mixture is stirred at room temperature for 1 hour.

  • The resulting dark red solution is cooled to -20 °C.

  • A solution of the crude lactol in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the THF is removed under reduced pressure.

  • The aqueous residue is acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product undergoes final deprotection and/or esterification/amidation as required for the specific analogue, followed by purification by column chromatography or HPLC.

Quantitative Data Summary

The following tables summarize representative yields for key steps in the synthesis of various prostaglandin analogues starting from (-)-Corey lactone derivatives. Actual yields may vary depending on the specific substrate, reagents, and reaction conditions.

Prostaglandin Analogue Starting Material Key Steps & Yields Overall Yield Reference
Latanoprost(-)-Corey lactone diolSwern oxidation, Wittig reaction, Allylic reduction.Not explicitly stated, but described as "good yield".[6]
LatanoprostCyclopentanone DConverted in 7 pots with 5 purifications.25%[12]
Bimatoprost(-)-Corey lactone diolTHP protection, Luche's reduction.Improved yield with THP protection.[4]
BimatoprostIntermediate 13b3-step sequence (hydrolysis, DIBAL-H, Wittig).31%[7]
TravoprostPPB-Corey-lactonePfitzner-Moffatt oxidation, HWE reaction.16%[10]
PGF2αIntermediate 13c3-step sequence (hydrolysis, DIBAL-H, Wittig).63%[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations in the preparation of prostaglandin analogues from this compound.

G corey_lactone (-)-Corey Lactone Benzoate aldehyde Corey Aldehyde corey_lactone->aldehyde Oxidation (e.g., Swern) enone α,β-Unsaturated Ketone aldehyde->enone Horner-Wadsworth-Emmons Reaction allylic_alcohol Allylic Alcohol enone->allylic_alcohol Stereoselective Reduction lactol Lactol allylic_alcohol->lactol Lactone Reduction (DIBAL-H) prostaglandin Prostaglandin Analogue lactol->prostaglandin Wittig Reaction

Caption: General synthetic pathway from this compound.

Travoprost_Synthesis ppb_corey PPB-Corey-lactone travoprost_aldehyde Travoprost Aldehyde ppb_corey->travoprost_aldehyde Pfitzner-Moffatt Oxidation travoprost_enone Travoprost Enone (Formula II) travoprost_aldehyde->travoprost_enone HWE Reaction travoprost_diol Travoprost Diol (Formula III) travoprost_enone->travoprost_diol Stereoselective Reduction travoprost_triol_protected Protected Triol (Formula IV) travoprost_diol->travoprost_triol_protected Lactone Reduction travoprost_triol Triol (Formula V) travoprost_triol_protected->travoprost_triol Deprotection travoprost_acid Travoprost Acid (Formula VI) travoprost_triol->travoprost_acid Wittig Reaction travoprost Travoprost travoprost_acid->travoprost Esterification

Caption: Detailed synthetic route for Travoprost.

Chemoenzymatic_Route cluster_chemoenzymatic One-Pot Biotransformation (Pichia anomala) corey_lactone_benzoate (-)-Corey Lactone Benzoate ketoprostaglandin Ketoprostaglandin Intermediate (4) corey_lactone_benzoate->ketoprostaglandin HWE Condensation lactondiol_B Lactondiol B (6) (for Bimatoprost) ketoprostaglandin->lactondiol_B C=O Reduction, Ester Hydrolysis lactondiol_L Lactondiol L (7) (for Latanoprost) ketoprostaglandin->lactondiol_L C=O and C=C Reduction, Ester Hydrolysis

Caption: Chemoenzymatic approach to Latanoprost and Bimatoprost intermediates.

References

The Versatility of (-)-Corey Lactone Benzoate: A Chiral Cornerstone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Corey lactone benzoate, a pivotal chiral building block, has played a transformative role in the stereocontrolled synthesis of prostaglandins and their analogues. Its rigid bicyclic framework, embedded with multiple stereocenters, provides an ideal starting point for the convergent synthesis of these biologically potent molecules. This application note delves into the key applications of this compound, providing detailed experimental protocols for its conversion into crucial intermediates in the synthesis of prostaglandins, including the widely used glaucoma medication, Latanoprost.

Application Notes

This compound serves as a versatile precursor for the elaboration of both the α- and ω-side chains of prostaglandins. The synthetic strategy typically commences with the manipulation of the primary hydroxyl group and the lactone functionality.

1. Oxidation to the "Corey Aldehyde": Gateway to the α-Chain

The primary alcohol of this compound is selectively oxidized to the corresponding aldehyde, commonly referred to as the "Corey aldehyde." This transformation is a critical step, as the aldehyde functionality serves as the electrophilic handle for the introduction of the α-chain of the prostaglandin skeleton, typically via a Wittig or Horner-Wadsworth-Emmons reaction. Various oxidation methods can be employed, with Swern oxidation and oxidation with pyridinium chlorochromate (PCC) being common choices due to their mildness and high efficiency.

2. Introduction of the α-Chain via Olefination Reactions

The Corey aldehyde is a substrate for olefination reactions to construct the α-side chain. The Horner-Wadsworth-Emmons reaction, utilizing a phosphonate ylide, is frequently preferred due to the facile removal of the phosphate byproduct and its general high E-selectivity, which is desirable for many prostaglandin analogues. For the synthesis of prostaglandins with a Z-olefin in the α-chain, the Wittig reaction is the method of choice.

3. Reduction of the Lactone: Unveiling the ω-Chain Attachment Point

The lactone moiety in the Corey lactone framework is reduced to a lactol (a cyclic hemiacetal). This transformation is most commonly achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) to prevent over-reduction to the diol.[1][2] The resulting lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which allows for the subsequent introduction of the ω-side chain.

4. Synthesis of Prostaglandin F2α and Latanoprost

This compound is a cornerstone in the total synthesis of Prostaglandin F2α (PGF2α) and its synthetic analogue, Latanoprost. The general synthetic pathway, as pioneered by E.J. Corey, involves the sequential elaboration of the ω- and α-chains from the Corey lactone scaffold.

Experimental Protocols

Protocol 1: Oxidation of this compound to the Corey Aldehyde using Swern Oxidation

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde.

  • Materials: this compound, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO (2.5 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

    • Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude aldehyde is purified by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction for α-Chain Elongation

This protocol details the introduction of the α-chain via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde.

  • Materials: Corey aldehyde, Dimethyl (2-oxoheptyl)phosphonate, Sodium hydride (NaH), Anhydrous Dimethoxyethane (DME).

  • Procedure:

    • To a suspension of NaH (1.1 equivalents) in anhydrous DME at 0 °C, a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME is added dropwise. The mixture is stirred at room temperature until hydrogen evolution ceases.

    • A solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME is added to the ylide solution at room temperature.

    • The reaction mixture is stirred for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting enone is purified by flash column chromatography.

Protocol 3: Reduction of the Lactone to a Lactol using DIBAL-H

This protocol outlines the selective reduction of the protected Corey lactone derivative to the corresponding lactol.

  • Materials: Protected Corey lactone derivative, Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene), Anhydrous toluene or DCM.

  • Procedure:

    • A solution of the protected Corey lactone derivative (1.0 equivalent) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

    • A solution of DIBAL-H (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C.

    • The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC.

    • The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

    • The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is added. The mixture is stirred vigorously until two clear layers form.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude lactol, which is often used in the next step without further purification.

Data Presentation

Table 1: Summary of Yields for Key Transformations

TransformationStarting MaterialProductReagentsTypical Yield (%)
OxidationThis compoundCorey aldehydeSwern Oxidation90-95%
Horner-Wadsworth-EmmonsCorey aldehydeProstaglandin enone intermediateDimethyl (2-oxoheptyl)phosphonate, NaH80-85%
Lactone ReductionProtected Corey lactoneLactol intermediateDIBAL-H>90%

Visualizations

Synthesis_Workflow CoreyLactone (-)-Corey Lactone Benzoate CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Oxidation (e.g., Swern) Lactol Lactol Intermediate CoreyLactone->Lactol DIBAL-H Reduction (Alternative Route) Enone Prostaglandin Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons Reaction Enone->Lactol Reduction of Ketone & Protection/Deprotection Steps Prostaglandin Prostaglandin (e.g., PGF2α, Latanoprost) Lactol->Prostaglandin Wittig Reaction & Final Modifications

Caption: Synthetic workflow from this compound.

Experimental_Workflow_Oxidation start Start dissolve Dissolve Oxalyl Chloride in anhydrous DCM at -78°C start->dissolve add_dmso Add DMSO in DCM dropwise at -78°C dissolve->add_dmso add_lactone Add this compound in DCM dropwise at -78°C add_dmso->add_lactone add_tea Add Triethylamine dropwise at -78°C add_lactone->add_tea warm Warm to Room Temperature add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Corey Aldehyde purify->end

Caption: Swern oxidation experimental workflow.

Logical_Relationship CoreyLactone This compound (Chiral Pool) Stereocontrol Defined Stereochemistry CoreyLactone->Stereocontrol AlphaChain α-Chain Precursor (via Aldehyde) CoreyLactone->AlphaChain OmegaChain ω-Chain Precursor (via Lactol) CoreyLactone->OmegaChain Prostaglandins Stereochemically Pure Prostaglandins Stereocontrol->Prostaglandins AlphaChain->Prostaglandins OmegaChain->Prostaglandins

Caption: Logical relationship of the chiral building block.

References

Protecting Group Strategies for Corey Lactone Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey lactone, a bicyclic lactone intermediate, is a cornerstone in the total synthesis of prostaglandins and their analogues, a class of potent lipid compounds with diverse physiological effects. The stereocontrolled synthesis of these complex molecules necessitates a robust strategy for the selective protection and deprotection of multiple hydroxyl groups. This document provides detailed application notes and experimental protocols for common protecting group strategies applied to Corey lactone intermediates, facilitating the efficient and high-yielding synthesis of prostaglandin-based therapeutics.

The Corey lactone diol possesses two key hydroxyl groups that require protection: a primary alcohol and a secondary alcohol. The choice of protecting groups and the sequence of their introduction and removal are critical for the successful elaboration of the prostaglandin side chains. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removed chemoselectively without affecting other functional groups.

Common Protecting Groups for Corey Lactone Intermediates

The selection of a suitable protecting group depends on its stability under various reaction conditions and the orthogonality of its deprotection conditions relative to other protecting groups present in the molecule. The most frequently employed protecting groups for the hydroxyl moieties of Corey lactone intermediates include silyl ethers, acetals, and esters.

Silyl Ethers

Silyl ethers are widely used due to their ease of formation, stability, and selective removal under mild conditions.

  • tert-Butyldimethylsilyl (TBDMS or TBS): This is a bulky protecting group that selectively protects the less sterically hindered primary alcohol of the Corey lactone diol. It is stable to a wide range of non-acidic and non-fluoride-containing reagents.

  • Triisopropylsilyl (TIPS): Even bulkier than TBDMS, TIPS offers greater steric hindrance and can provide enhanced selectivity for the primary alcohol.

  • tert-Butyldiphenylsilyl (TBDPS): This group is more stable to acidic conditions than TBDMS and is often used when subsequent reactions require acidic reagents.

Acetals
  • Tetrahydropyranyl (THP): THP ethers are readily formed from dihydropyran under acidic catalysis. They are stable to basic and nucleophilic reagents but are cleaved under acidic conditions. A drawback is the introduction of a new stereocenter.[1][2]

Esters

Esters are another common class of protecting groups for hydroxyl functions.

  • Acetate (Ac): Acetates are easily introduced using acetic anhydride or acetyl chloride. They are stable to acidic and neutral conditions but are readily cleaved by basic hydrolysis.

  • Benzoyl (Bz): Benzoyl groups are more stable to hydrolysis than acetates and can be introduced using benzoyl chloride.

  • p-Phenylbenzoyl (PPB): The PPB group is often used as it can impart crystallinity to intermediates, aiding in their purification by crystallization.[3]

Orthogonal Protecting Group Strategies

In the multi-step synthesis of prostaglandins, it is often necessary to deprotect one hydroxyl group while leaving others protected. This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others. For example, a TBDMS group (cleaved by fluoride) and an acetate group (cleaved by base) are orthogonal.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for the protection and deprotection of Corey lactone intermediates.

Protecting GroupReagentsSolventTemperatureTimeYield (%)Reference(s)
TBDMS TBDMS-Cl, ImidazoleDMFrt to 50 °C17 h94.5 - 100[4][5]
Trityl Trityl chloride, PyridineCH₂Cl₂rtovernight93[5]
Benzoyl (to dibenzoate) Benzoyl chloride, Base, CatalystDichloromethane0 - 40 °C5 - 20 hHigh[6]
THP Dihydropyran, p-TsOHDichloromethanert4 hHigh[2][7]

Table 1: Protection of Corey Lactone Hydroxyl Groups

Protecting GroupReagentsSolventTemperatureTimeYield (%)Reference(s)
TBDMS TBAFTHFrt18 h97[4]
TBDMS Acetyl chlorideMethanolrt-High[8]
THP Acetic acid/THF/H₂O-rt-High[2]
THP p-TsOHIsopropanol40 °C5 hHigh[9]
Benzoyl (selective deprotection) p-TsOHIsobutanol/WaterReflux16 h-[6]

Table 2: Deprotection of Protected Corey Lactone Intermediates

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group of Corey Lactone Diol with TBDMS

This protocol describes the selective protection of the primary hydroxyl group of the Corey lactone diol using tert-butyldimethylsilyl chloride.

Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of Corey lactone diol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired TBDMS-protected Corey lactone.

Protocol 2: Deprotection of the TBDMS Group

This protocol outlines the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected Corey lactone

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected Corey lactone (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Corey lactone diol.

Protocol 3: Protection of a Hydroxyl Group as a THP Ether

This protocol describes the general procedure for the protection of a hydroxyl group as a tetrahydropyranyl ether.

Materials:

  • Corey lactone intermediate with a free hydroxyl group

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM, add DHP (1.2 eq).

  • Add a catalytic amount of PPTS or p-TsOH.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the THP-protected compound.

Protocol 4: Deprotection of a THP Ether

This protocol details the acidic hydrolysis of a THP ether.

Materials:

  • THP-protected Corey lactone intermediate

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected compound in a mixture of acetic acid:THF:water (e.g., 3:1:1).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Visualizations

Caption: Structure of Corey Lactone Diol Highlighting the Hydroxyl Groups for Protection.

Protection_Deprotection_Workflow cluster_workflow General Protecting Group Strategy Start Corey Lactone Diol Protection Selective Protection of Primary OH (e.g., TBDMS-Cl, Imidazole) Start->Protection Intermediate Protected Corey Lactone Intermediate Protection->Intermediate Reaction Further Synthetic Transformations (e.g., side chain elaboration) Intermediate->Reaction Deprotection Deprotection of Primary OH (e.g., TBAF) Reaction->Deprotection Final Advanced Intermediate Deprotection->Final

Caption: General Workflow for a Protecting Group Strategy in Corey Lactone Synthesis.

Orthogonal_Strategy cluster_orthogonal Orthogonal Protection Example Start Corey Lactone Diol Protect_Primary Protect Primary OH (e.g., TBDMS) Start->Protect_Primary Protect_Secondary Protect Secondary OH (e.g., Acetate) Protect_Primary->Protect_Secondary Di_Protected Di-protected Intermediate (TBDMS and Acetate) Protect_Secondary->Di_Protected Deprotect_Secondary Selective Deprotection of Secondary OH (Base, e.g., K₂CO₃/MeOH) Di_Protected->Deprotect_Secondary Deprotect_Primary Selective Deprotection of Primary OH (Fluoride, e.g., TBAF) Di_Protected->Deprotect_Primary Mono_Protected_TBDMS TBDMS-Protected Intermediate Deprotect_Secondary->Mono_Protected_TBDMS Mono_Protected_Ac Acetate-Protected Intermediate Deprotect_Primary->Mono_Protected_Ac

Caption: Logical Flow of an Orthogonal Protecting Group Strategy.

References

Application Notes and Protocols for the Large-Scale Synthesis of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol, a pivotal chiral intermediate, is fundamental to the synthesis of a vast array of prostaglandins and their analogues, which are critical therapeutic agents for conditions such as glaucoma, hypertension, and ulcers. Its stereochemically rich structure provides a versatile scaffold for the introduction of the requisite side chains of various prostaglandin molecules. This document provides detailed application notes and protocols for the large-scale synthesis of (-)-Corey lactone diol, targeting researchers, scientists, and professionals in drug development. We present and compare three prominent synthetic strategies: a classical multi-step synthesis commencing from dicyclopentadiene, a highly efficient one-pot synthesis from commercially available starting materials, and a chemoenzymatic approach offering high enantioselectivity. Detailed experimental procedures, quantitative data summarized in comparative tables, and workflow diagrams are provided to facilitate the practical implementation of these synthetic routes in a laboratory and pilot-plant setting.

Introduction

The synthesis of prostaglandins, a class of biologically active lipid compounds, has been a significant focus of synthetic organic chemistry for decades due to their profound physiological effects and therapeutic applications. A landmark achievement in this field was the development of a synthetic route to prostaglandins via the versatile intermediate, (-)-Corey lactone diol.[1][2][3] This key intermediate efficiently establishes the required stereochemistry of the cyclopentane core of the prostaglandin structure.

The demand for efficient, scalable, and economically viable methods for the synthesis of (-)-Corey lactone diol remains high in the pharmaceutical industry. Over the years, numerous synthetic strategies have been developed, ranging from classical multi-step approaches to more modern, streamlined processes. This document outlines three such methods that are particularly amenable to large-scale production.

1. Multi-Step Synthesis from Dicyclopentadiene: This traditional and cost-effective route utilizes an inexpensive starting material and involves a sequence of well-established chemical transformations.[4][5]

2. One-Pot Synthesis: A more recent and highly efficient approach that minimizes purification steps, reduces waste, and significantly shortens the overall reaction time, making it an attractive option for rapid, on-demand synthesis.[1][6][7]

3. Chemoenzymatic Synthesis: This method leverages the high selectivity of enzymes to achieve excellent enantiopurity in the final product, often under mild reaction conditions.[1]

These application notes provide detailed protocols for each of these synthetic strategies, along with tables summarizing key quantitative data to allow for a direct comparison of their respective efficiencies and resource requirements. Furthermore, visual diagrams of the synthetic workflows are included to provide a clear overview of each process.

Synthetic Pathways and Methodologies

Method 1: Multi-Step Synthesis from Dicyclopentadiene

This synthetic route is a robust and well-documented method for producing (-)-Corey lactone diol on a large scale. The overall workflow is depicted below, followed by a detailed experimental protocol for each step.

G DCPD Dicyclopentadiene CPD 1,3-Cyclopentadiene DCPD->CPD Depolymerization DielsAlder_Adduct Dichloro-adduct CPD->DielsAlder_Adduct [2+2] Cycloaddition Oxidation_Product Oxidized Intermediate DielsAlder_Adduct->Oxidation_Product Oxidation Dechlorination_Product Dechlorinated Intermediate Oxidation_Product->Dechlorination_Product Dechlorination RingOpening_Product Ring-Opened Intermediate Dechlorination_Product->RingOpening_Product Ring Opening Resolution_Product Resolved Intermediate RingOpening_Product->Resolution_Product Resolution Prins_Product Prins Reaction Product Resolution_Product->Prins_Product Prins Reaction Corey_Lactone_Diol (-)-Corey Lactone Diol Prins_Product->Corey_Lactone_Diol Hydrolysis

Figure 1: Workflow for the multi-step synthesis of (-)-Corey lactone diol from dicyclopentadiene.

Experimental Protocol:

Step 1: Depolymerization of Dicyclopentadiene [4]

  • To a 500 mL flask, add 200 g of dicyclopentadiene.

  • Heat the flask with stirring to effect dissolution and clarification.

  • Perform rectification using a rectification column, collecting the fraction at 38-42 °C to obtain 1,3-cyclopentadiene.

Step 2: [2+2] Cycloaddition [4]

  • In a 2 L four-necked flask, combine 100 g of dichloroacetyl chloride, 103 g of 1,3-cyclopentadiene, and 0.68 L of n-heptane.

  • Slowly add a solution of triethylamine (72.4 g) in n-hexane dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the reaction mixture and wash the filtrate with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure at low temperature.

  • Distill the residue under reduced pressure, collecting the fraction at 50-54 °C to yield the dichloro-adduct.

Step 3: Oxidation [4]

  • In a 1 L three-necked flask, dissolve 100 g of the dichloro-adduct in 150 mL of methanol and 150 mL of water.

  • Cool the mixture in an ice-salt bath with stirring.

  • Slowly add 110 mL of 30% hydrogen peroxide dropwise, maintaining the internal temperature at -5 °C.

  • After the addition is complete, slowly add 5N sodium hydroxide aqueous solution, keeping the internal temperature below 30 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench excess hydrogen peroxide by adding sodium sulfite.

  • Acidify the mixture with hydrochloric acid and filter to remove salts.

  • Extract the filtrate with ethyl acetate, wash the organic phase with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Dissolve the residue in methanol, clarify, and then add n-pentane to induce crystallization.

  • Filter the solid to obtain the oxidized product.

Further steps including dechlorination, ring opening, resolution, Prins reaction, and hydrolysis are carried out as described in the patent literature to afford the final (-)-Corey lactone diol. [4][5]

Method 2: One-Pot Synthesis

This elegant approach significantly reduces the synthesis time and purification steps, offering a highly efficient route to (-)-Corey lactone diol on a gram scale.[6][7] The key transformations occur sequentially in a single reaction vessel.

G Start Commercially Available Starting Materials Domino Domino Michael/Michael Reaction Start->Domino Reduction1 Reduction of Aldehyde Domino->Reduction1 Reduction2 Stereoselective Reduction of Ketone Reduction1->Reduction2 Lactonization Lactone Formation Reduction2->Lactonization SiF_Conversion Si-Ph to Si-F Conversion Lactonization->SiF_Conversion Final_Oxidation C-Si to C-OH Conversion SiF_Conversion->Final_Oxidation CLD (-)-Corey Lactone Diol Final_Oxidation->CLD

Figure 2: Sequential reactions in the one-pot synthesis of (-)-Corey lactone diol.

Experimental Protocol Overview: [6]

A detailed step-by-step protocol for the one-pot synthesis involves a carefully orchestrated sequence of reagent additions and temperature changes. The process begins with an asymmetric domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl ether to form the cyclopentanone core. This is followed by a series of in-situ transformations:

  • Domino Michael/Michael Reaction: An initial asymmetric Michael reaction is followed by an intramolecular Michael addition to construct the core cyclopentanone structure.

  • Reductions: The aldehyde and ketone functionalities are sequentially reduced. A bulky reducing agent like LiAlH(OtBu)₃ is used for the stereoselective reduction of the ketone.

  • Lactonization: Acidic workup quenches the reaction and facilitates the formation of the lactone.

  • Silyl Group Transformation and Oxidation: The phenylsilyl group is converted to a fluorosilyl group, which is then oxidized with hydrogen peroxide and a fluoride source to yield the diol.

This entire sequence can be completed in a single reaction vessel within approximately 152 minutes on a gram scale.[6]

Method 3: Chemoenzymatic Synthesis

This approach utilizes a biocatalyst to introduce chirality with high enantioselectivity, providing a "green" alternative for the synthesis of a key intermediate.

G Start Achiral Diol Enzymatic_Desym Lipase-mediated Desymmetrization Start->Enzymatic_Desym Monoacetate Chiral Mono-acetate Enzymatic_Desym->Monoacetate Rearrangement Johnson-Claisen Rearrangement Monoacetate->Rearrangement Lactone_Intermediate Lactone Intermediate Rearrangement->Lactone_Intermediate Final_Steps Further Transformations Lactone_Intermediate->Final_Steps CLD_Equivalent Corey Lactone Equivalent Final_Steps->CLD_Equivalent

Figure 3: Workflow for the chemoenzymatic synthesis of a Corey lactone equivalent.

Experimental Protocol Overview:

A concise chemoenzymatic synthesis of a Corey lactone equivalent has been reported, which can be completed in just two steps to a key bromohydrin intermediate.[1] The synthesis begins with the lipase-mediated desymmetrization of an achiral diol to produce a chiral mono-acetate with high enantiomeric excess. This is followed by a Johnson-Claisen rearrangement to form a lactone intermediate, which is then further elaborated to the Corey lactone diol. This method is notable for its scalability, with successful preparations on a 10-gram scale.[1]

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the different synthetic methods, allowing for a direct comparison of their key performance indicators.

Table 1: Comparison of Overall Synthesis Parameters

ParameterMethod 1: Multi-StepMethod 2: One-PotMethod 3: Chemoenzymatic
Starting Material DicyclopentadieneCommercially available ketone and enalAchiral diol
Overall Yield >12% (reported for a similar route)50%High (specific overall yield not stated, but key steps are high yielding)
Enantiomeric Excess >99% (after resolution)>99%95-97% for key intermediates
Total Synthesis Time Multi-day~152 minutesMulti-step, but key enzymatic step is efficient
Scalability Suitable for industrial productionDemonstrated on gram-scaleDemonstrated on 10-gram scale

Table 2: Step-wise Data for Multi-Step Synthesis from Dicyclopentadiene

StepProductYield
1. Depolymerization1,3-Cyclopentadiene96%
2. [2+2] CycloadditionDichloro-adduct86%
3. OxidationOxidized IntermediateYield not specified, but crystalline product obtained
8. Final Hydrolysis(-)-Corey Lactone Diol85% (for this step)

Conclusion

The large-scale synthesis of (-)-Corey lactone diol can be approached through several effective strategies, each with its own set of advantages. The choice of method will depend on the specific requirements of the production campaign, including cost of starting materials, desired throughput, and available equipment.

  • The multi-step synthesis from dicyclopentadiene is a cost-effective and well-established route suitable for large-scale industrial production.[4][5]

  • The one-pot synthesis offers remarkable efficiency and speed, making it ideal for rapid production and minimizing waste.[6][7]

  • The chemoenzymatic approach provides an excellent green chemistry alternative with high enantioselectivity.[1]

The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of prostaglandin synthesis, enabling them to select and implement the most appropriate method for their needs.

References

Application Notes and Protocols: Conversion of (-)-Corey Lactone Benzoate to (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Corey lactone benzoate is a key intermediate in the synthesis of prostaglandins and their analogues, serving as a protected form of the corresponding diol.[1] The conversion of this compound to (-)-Corey lactone diol is a critical deprotection step. This process, typically achieved through saponification, involves the hydrolysis of the benzoate ester to unveil the two hydroxyl groups of the diol. The resulting (-)-Corey lactone diol is a versatile precursor for the elaboration of the full prostaglandin structure. This document provides detailed protocols and data for this transformation.

Reaction Scheme

The overall transformation involves the hydrolysis of the benzoate ester group of this compound to yield (-)-Corey lactone diol.

Chemical Structures:

  • This compound: (3aR,4S,5R,6aS)-hexahydro-5-(benzoyloxy)-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one

  • (-)-Corey Lactone Diol: (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Quantitative Data Summary

The following table summarizes typical quantitative data for the saponification of benzoate esters in related prostaglandin synthesis, which can be applied to the conversion of this compound.

ParameterValue/RangeReagentsSolventNotesReference
Yield 85% - QuantitativeNaOH or KOHMethanol/WaterHigh yields are consistently reported for this type of transformation.[2][3][4][2][3][4]
Reaction Time 3 - 5 hoursNaOHMethanol/WaterReaction progress is typically monitored by Thin Layer Chromatography (TLC).[5][5]
Temperature Room Temperature to 65°CNaOHMethanol/WaterMild heating can accelerate the reaction.[5][5]
Purity >98%--The product can often be purified by recrystallization.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the conversion of this compound to (-)-Corey lactone diol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Methanol C Add NaOH solution to the reaction mixture A->C Combine B Prepare aqueous NaOH solution B->C D Stir at Room Temperature or Heat (e.g., 65°C) C->D E Monitor reaction by TLC D->E F Neutralize with acid (e.g., HCl) E->F Upon completion G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer with brine G->H I Dry over anhydrous Na2SO4 H->I J Concentrate under reduced pressure I->J K Recrystallize from a suitable solvent (e.g., Chloroform) J->K L Isolate pure (-)-Corey Lactone Diol K->L

Caption: Experimental workflow for the saponification of this compound.

Detailed Experimental Protocol

This protocol describes a typical procedure for the saponification of this compound to yield (-)-Corey lactone diol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chloroform (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (e.g., 10 mL per gram of starting material).

    • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2-4 eq) in deionized water.

    • Add the aqueous NaOH solution to the methanolic solution of the starting material with stirring.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 65°C) for 3-5 hours.[5]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude (-)-Corey lactone diol by recrystallization from a suitable solvent, such as chloroform, to yield a white solid.[5]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and melting point).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep away from ignition sources.

  • Exercise caution when handling hydrochloric acid.

This detailed protocol provides a robust method for the efficient conversion of this compound to (-)-Corey lactone diol, a crucial step in the synthesis of various prostaglandin-based therapeutics.

References

Application Notes and Protocols: Hydrolysis of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of (-)-Corey lactone benzoate to the corresponding (-)-Corey lactone diol, a critical intermediate in the synthesis of prostaglandins. The following sections outline various reaction conditions, including base-catalyzed, acid-catalyzed, and enzymatic methods, to offer flexibility based on laboratory-specific constraints and desired outcomes.

Introduction

This compound is a key chiral building block in the total synthesis of a wide array of prostaglandin analogues. The selective hydrolysis of the benzoate ester to reveal the free hydroxyl group, yielding (-)-Corey lactone diol, is a pivotal step in the synthetic route. The choice of hydrolytic conditions is crucial to ensure high yields and prevent unwanted side reactions, such as the opening of the lactone ring. This document details established protocols for this transformation.

Chemical Transformation

The hydrolysis reaction involves the cleavage of the benzoate ester bond of this compound to yield (-)-Corey lactone diol and benzoic acid or its corresponding salt.

hydrolysis_reaction cluster_reactants Reactant cluster_products Products This compound (-)-Corey Lactone Diol This compound->(-)-Corey Lactone Diol Hydrolysis (H₂O) + Catalyst (Acid or Base) or Enzyme Benzoic Acid / Benzoate Benzoic Acid or Benzoate Salt base_hydrolysis_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol/Water add_k2co3 Add Potassium Carbonate start->add_k2co3 stir Stir vigorously at Room Temperature for 12 hours add_k2co3->stir evaporate Remove Methanol via Rotary Evaporation stir->evaporate extract Extract aqueous layer with Dichloromethane evaporate->extract dry Dry combined organic layers (e.g., MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product (-)-Corey Lactone Diol purify->product decision_tree start Select Hydrolysis Method for This compound base_q Is a mild, direct hydrolysis to the diol required? start->base_q acid_q Is selective lactone ring opening to the methyl ester desired? start->acid_q enzyme_q Are extremely mild and selective conditions necessary? start->enzyme_q base_method Use Base-Catalyzed Hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) base_q->base_method Yes acid_method Use Acid-Catalyzed Methanolysis (e.g., TsOH in MeOH/CH₂Cl₂) acid_q->acid_method Yes enzyme_method Develop an Enzymatic Method (e.g., Lipase PS) enzyme_q->enzyme_method Yes

Application Notes and Protocols for the Purification of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of (-)-Corey lactone benzoate, a key intermediate in the synthesis of prostaglandins.[1][2][3] The protocols outlined below are designed to achieve high purity and enantiomeric excess, critical for applications in pharmaceutical development.

Introduction

This compound is a chiral building block essential for the synthesis of various prostaglandin analogues.[4] Its purity, particularly its enantiomeric purity, is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This document details two primary methods for the purification of this compound: silica gel column chromatography and crystallization. Additionally, it provides information on analytical methods for assessing purity.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound, compiled from various synthetic and purification reports.

Purification MethodEluent/Solvent SystemYield (%)Purity/Enantiomeric Excess (ee)Reference
Silica Gel Column Chromatographyn-Hexane:EtOAc = 3:180>99% ee[5]
Silica Gel Column Chromatographyn-Hexane:EtOAc = 2:191Not Specified[5]
Silica Gel Column ChromatographyCHCl3:MeOH = 20:1 to 10:186Not Specified[5]
Crystallization/RecrystallizationNot specified in detail, often follows hydrolysis and neutralizationNot specifiedHigh purity implied[6]
Chiral HPLC (Analytical)n-Hexane/iPrOH = 9:11N/A (Analytical)Baseline separation of enantiomers[5]

Experimental Protocols

Silica Gel Column Chromatography

This is the most frequently cited method for the purification of this compound from reaction mixtures.[5]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Chloroform (CHCl3, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., n-Hexane:EtOAc = 3:1) or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution with the chosen solvent system. Common systems include:

    • n-Hexane:EtOAc = 3:1[5]

    • n-Hexane:EtOAc = 2:1[5]

    • For more polar impurities, a gradient of CHCl3:MeOH (from 20:1 to 10:1) can be used.[5]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product. Use the same eluent system for TLC development and visualize the spots under a UV lamp.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.[5]

Crystallization and Recrystallization

Crystallization is an effective method for purifying this compound, especially for removing minor impurities and for obtaining a product with high crystalline quality.[6]

Materials:

  • Crude or column-purified this compound

  • Suitable solvent or solvent system (e.g., dual solvent systems)[6]

  • Heating mantle or water bath

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum flask

Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-70°C) until the solid is completely dissolved.[6]

  • Cooling and Precipitation: Slowly cool the solution to room temperature and then let it stand for 1-5 hours to allow for the precipitation of the purified product.[6] For further precipitation, the solution can be cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess of this compound.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPACK IF)[5]

  • n-Hexane (HPLC grade)

  • Isopropanol (iPrOH, HPLC grade)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPACK IF[5]

    • Mobile Phase: n-Hexane:iPrOH = 9:11[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV at a suitable wavelength.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will have distinct retention times (e.g., major isomer tR = 8.23 min, minor isomer tR = 8.91 min).[5]

  • Calculation of Enantiomeric Excess (ee): Calculate the ee using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound and the logical relationship between different purification techniques.

Purification Workflow Crude Crude (-)-Corey lactone benzoate Column Silica Gel Column Chromatography Crude->Column Primary Purification TLC TLC Monitoring Column->TLC In-process Control Fractions Pure Fractions TLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization/ Recrystallization Evaporation->Crystallization Optional Further Purification Pure Pure (-)-Corey lactone benzoate Evaporation->Pure Crystallization->Pure HPLC Chiral HPLC Analysis Pure->HPLC Purity Purity & ee Determination HPLC->Purity

Caption: General experimental workflow for the purification and analysis of this compound.

Purification Method Selection Start Starting Material: Crude this compound Scale Scale of Reaction Start->Scale Column Column Chromatography Scale->Column Small to Medium Scale Crystallization Crystallization Scale->Crystallization Medium to Large Scale Purity_Req Required Purity Purity_Req->Column Very High Purity (further purification) Final_Product High Purity Product Purity_Req->Final_Product High Purity Column->Purity_Req Column->Final_Product Crystallization->Purity_Req Crystallization->Final_Product Analytical Analytical Standard Purity Final_Product->Analytical If for analytical standard

Caption: Logical relationship for selecting a purification technique based on scale and purity requirements.

References

Application Notes and Protocols for (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(-)-Corey lactone benzoate is a chiral intermediate crucial for the synthesis of prostaglandins and their analogs, which are vital in drug development for various therapeutic areas, including cardiovascular and ocular diseases.[1] Proper handling and storage of this compound are paramount to ensure its stability, purity, and the safety of laboratory personnel. These application notes provide detailed protocols and guidelines for the appropriate management of this compound in a research and development setting.

2. Compound Information

  • Chemical Name: (3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[2]

  • CAS Number: 39746-00-4[3][4]

  • Molecular Formula: C₁₅H₁₆O₅[2][4]

  • Molecular Weight: 276.28 g/mol [4][5]

  • Appearance: Colorless to light orange or white to off-white crystalline powder.[3][6]

3. Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Storage and Stability

ParameterValueReference
Storage Temperature Deep freeze (below -20°C)[3]
Long-term Stability ≥ 4 years at -20°C[2]
Aqueous Solution Stability Not recommended for more than one day[2]
Container Tightly closed container[4]
Storage Environment Dry and well-ventilated place[4]

Table 2: Solubility Data

SolventSolubilityReference
Ethanol ~39.7 mg/mL[2]
DMSO ~25.3 mg/mL[2]
Dimethyl Formamide (DMF) ~40.3 mg/mL[2]
PBS (pH 7.2) ~60 µg/mL[2]
Chloroform Slightly soluble[1][7]
Methanol Slightly soluble[1][7]

4. Experimental Protocols

4.1. Protocol for Preparation of Stock Solutions

This protocol details the steps for preparing a stock solution of this compound in an organic solvent.

  • Materials:

    • This compound

    • Anhydrous organic solvent of choice (e.g., DMSO, DMF, Ethanol)

    • Inert gas (e.g., Argon or Nitrogen)

    • Volumetric flask

    • Analytical balance

    • Pipettes

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the crystalline solid on an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the chosen organic solvent to the flask.

    • Purge the solvent and the flask headspace with an inert gas.[2]

    • Agitate the mixture to dissolve the solid completely. Gentle warming or sonication may be applied if necessary.

    • Once dissolved, add the solvent to the final volume.

    • Store the stock solution at -20°C or -80°C in a tightly sealed container. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

4.2. Protocol for Assessment of Aqueous Solution Stability

This protocol outlines a method to assess the short-term stability of this compound in an aqueous buffer.

  • Materials:

    • This compound stock solution in a water-miscible organic solvent (e.g., DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.2)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

    • Incubator or water bath

  • Procedure:

    • Prepare a fresh aqueous solution of this compound by diluting the stock solution with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in biological assays.[2]

    • Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile and peak area.

    • Incubate the remaining aqueous solution at the desired temperature (e.g., room temperature or 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the solution and analyze by HPLC.

    • Compare the peak area of the this compound at each time point to the initial peak area at T=0 to determine the percentage of degradation over time. It is not recommended to store aqueous solutions for more than one day.[2]

5. Safety and Handling Precautions

This compound is harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[3] The toxicological properties of this material have not been fully investigated.[3]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, laboratory coat, and safety goggles or a face shield.[3]

  • Engineering Controls:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[3][4]

    • Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Handling Procedures:

    • Avoid contact with eyes, skin, and clothing.[3]

    • Minimize dust generation and accumulation.[3]

    • Wash hands thoroughly after handling.[3]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical aid if irritation develops.[3]

    • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[3][4]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

6. Visualization

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Preparation cluster_safety Safety Precautions Receive Receive this compound Inspect Inspect container for damage Receive->Inspect Store Store immediately at <= -20°C in a dry, well-ventilated area Inspect->Store Equilibrate Equilibrate container to room temperature Store->Equilibrate For Use Weigh Weigh required amount in a fume hood Equilibrate->Weigh Wash_Hands Wash hands thoroughly after handling Equilibrate->Wash_Hands Dissolve Dissolve in appropriate solvent under inert gas Weigh->Dissolve PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Weigh->PPE Ventilation Use adequate ventilation (Fume Hood) Weigh->Ventilation Avoid_Dust Avoid dust formation and inhalation Weigh->Avoid_Dust Store_Sol Store stock solution at -20°C or -80°C Dissolve->Store_Sol

Caption: Workflow for Handling and Storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Corey Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Corey lactone and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Domino Michael/Michael Reaction

  • Question: My organocatalytic domino Michael/Michael reaction is producing a mixture of diastereomers of the cyclopentanone intermediate. How can I improve the stereoselectivity?

  • Answer: The diastereoselectivity of this reaction is highly sensitive to the catalyst and reaction conditions.

    • Catalyst Choice: The use of a diphenylprolinol silyl ether-based organocatalyst is crucial for achieving high stereoselectivity. Ensure the catalyst is pure and handled under inert conditions to prevent degradation.

    • Reaction Conditions: The reaction should be run at the recommended temperature (e.g., room temperature) as temperature fluctuations can impact the transition state energies and lower the diastereomeric ratio. The solvent choice, typically isopropanol, is also optimized for high selectivity.

    • Substrate Purity: Ensure the purity of your starting materials, the α,β-unsaturated aldehyde and the keto-ester, as impurities can interfere with the catalytic cycle.

Issue 2: Formation of Epimeric Alcohol during Ketone Reduction

  • Question: I am observing the formation of the wrong stereoisomer at the newly formed hydroxyl group after the reduction of the cyclopentanone. What is causing this and how can it be prevented?

  • Answer: The stereochemical outcome of the ketone reduction is dictated by the steric bulk of the reducing agent.

    • Reducing Agent: For the highly diastereoselective reduction of the ketone, a bulky hydride source such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) is essential.[1][2] Using less sterically hindered reducing agents like sodium borohydride or even lithium aluminum hydride (LiAlH4) will likely result in poor selectivity.[3]

    • Temperature Control: Perform the reduction at the specified temperature (e.g., 60 °C in the Hayashi one-pot protocol) to ensure optimal performance of the bulky reducing agent.[1]

Issue 3: Incomplete Tamao-Fleming Oxidation in the One-Pot Synthesis

  • Question: After the final oxidation step in the one-pot synthesis, I am isolating a significant amount of the silyl-intermediate along with my desired Corey lactone diol. How can I drive the oxidation to completion?

  • Answer: Incomplete oxidation can be due to several factors.

    • Reagent Stoichiometry and Quality: Ensure that you are using the correct stoichiometry of potassium fluoride (KF) and hydrogen peroxide (H2O2). The hydrogen peroxide solution should be fresh, as its concentration can decrease over time.

    • Reaction Time and Temperature: The oxidation step in the Hayashi one-pot protocol is rapid (1 hour at 40°C).[4] However, if you observe incomplete conversion, you may need to extend the reaction time slightly. Monitor the reaction by TLC to track the disappearance of the silyl intermediate.

    • Quenching: In one-pot sequences, ensure that reagents from previous steps do not interfere with the oxidation. The protocol is designed for compatibility, but deviations in the procedure could lead to issues.[4]

Issue 4: Formation of a Deprotection Byproduct

  • Question: In a multi-step synthesis involving a benzoate-protected δ-lactone, I am observing a byproduct that appears to be the deprotected diol. How can this be minimized?

  • Answer: The formation of a deprotected byproduct (7-10%) can occur during acid-catalyzed methanolysis of a benzoate-protected δ-lactone.[5]

    • Solvent System: To suppress this side reaction, it is recommended to use an inert co-solvent, such as dichloromethane (CH2Cl2), along with methanol. This minimizes the deprotection while allowing for the desired reaction to proceed quantitatively.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the most common byproducts in the Hayashi one-pot synthesis of Corey lactone?

  • Answer: While the Hayashi protocol is optimized for high yields and selectivity, potential byproducts can arise from incomplete reactions at each stage.[1] The most likely impurities would be the unreacted cyclopentanone intermediate, the silyl-lactone before the final oxidation, or diastereomers if the stereocontrol in the Michael reactions or the ketone reduction is compromised. However, the procedure is designed so that the final product can be readily purified by column chromatography.[4]

  • Question: My overall yield for the one-pot synthesis is significantly lower than the reported 50%. What are the likely causes?

  • Answer: A low overall yield in a one-pot synthesis where each step is expected to proceed in ~90% yield suggests a cumulative loss across the seven reaction steps.[1] Potential causes include:

    • Reagent Quality: Degradation of any of the numerous reagents (organocatalyst, reducing agent, oxidant) will impact the efficiency of the respective step.

    • Inert Atmosphere: Failure to maintain a strict inert atmosphere (e.g., argon) can lead to the decomposition of sensitive reagents and intermediates.

    • Solvent Evaporation Step: In the Hayashi protocol, a critical step involves the removal of THF under reduced pressure at 80°C, which also facilitates the Si-Ph to Si-F bond conversion.[4] Inefficient solvent removal or incorrect temperature can affect the subsequent steps.

    • Purification: Loss of product during the final column chromatography purification.

  • Question: Can I use a different reducing agent if LiAlH(Ot-Bu)3 is not available?

  • Answer: It is highly discouraged to substitute LiAlH(Ot-Bu)3 for a less bulky reducing agent in this synthesis. The high diastereoselectivity of the ketone reduction is a direct consequence of the steric hindrance of this specific reagent, which controls the facial selectivity of the hydride attack on the cyclopentanone ring.[1][3]

Quantitative Data Summary

ParameterReported ValueReference
Overall Yield (Hayashi One-Pot)50%[1]
Enantioselectivity (Domino Reaction)>99% ee[6]
Diastereoselectivity (Ketone Reduction)Excellent[1]
Deprotection Byproduct (Benzoate Group)7-10% (in methanol)[5]
Yield of 2-keto-pyridine byproductNot specified[7]

Experimental Protocol: Hayashi One-Pot Synthesis of Corey Lactone

This protocol is a summary of the gram-scale one-pot synthesis developed by Hayashi and coworkers.[4]

Step 1: Domino Michael/Michael Reaction

  • To a solution of the diphenylprolinol silyl ether organocatalyst and p-nitrophenol in isopropanol, add the starting keto-ester and α,β-unsaturated aldehyde.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the formation of the cyclopentanone intermediate by TLC.

Step 2: Reduction and Lactonization

  • Add LiAlH(t-BuO)3 to the reaction mixture.

  • Heat the mixture to 60°C for 15 minutes to reduce both the aldehyde and ketone functionalities.[1]

  • Cool the reaction and add HBF4 to quench the reaction and catalyze the lactonization.

Step 3: Tamao-Fleming Oxidation

  • Remove the volatile solvents under reduced pressure at 80°C. This step also facilitates the conversion of the Si-Ph bond to the more reactive Si-F bond.[4]

  • Dissolve the residue in DMF/H2O, and add K2CO3 to neutralize the mixture.

  • Add KF and H2O2 and heat to 40°C for 1 hour to effect the oxidation of the carbon-silicon bond to a hydroxyl group.

  • Quench the reaction with Me2S.

Step 4: Purification

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the Corey lactone diol.[4]

Visualizations

Corey_Lactone_Byproducts cluster_start Starting Materials cluster_main_path Main Synthetic Pathway (Hayashi) cluster_byproducts Potential Byproducts Keto-ester Keto-ester A Cyclopentanone Intermediate Keto-ester->A Unsaturated Aldehyde Unsaturated Aldehyde Unsaturated Aldehyde->A Domino Michael/Michael (Organocatalyst) B Diol Intermediate A->B Reduction (LiAlH(Ot-Bu)3) BP1 Diastereomers of Cyclopentanone A->BP1 Low Diastereoselectivity C Silyl Lactone B->C Lactonization (HBF4) BP2 Epimeric Alcohol B->BP2 Incorrect Reducing Agent/Conditions D Corey Lactone Diol (Product) C->D Tamao-Fleming Oxidation (H2O2, KF) BP3 Incomplete Oxidation Product (Silyl Lactone) C->BP3 Incomplete Oxidation

Caption: Byproduct formation pathways in the Hayashi one-pot synthesis of Corey lactone.

References

Technical Support Center: (-)-Corey Lactone Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to improve the yield and purity of (-)-Corey lactone benzoate, a key intermediate in the synthesis of prostaglandins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, also known as (3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a chiral intermediate crucial for the total synthesis of a wide range of prostaglandins (PGs) and their analogues.[1][2] Prostaglandins are potent, hormone-like substances that mediate numerous physiological processes, and their synthetic analogues are used in blockbuster drugs like Latanoprost for glaucoma treatment.[3] The Corey lactone framework provides the necessary stereochemical scaffold to construct the complex prostaglandin molecule.[1][2]

Q2: What are the critical stages in the synthesis where yield loss commonly occurs?

Yield loss can occur at several stages. Key areas of concern include:

  • Initial Asymmetric Synthesis: The multi-step preparation of the chiral Corey lactone diol itself can be complex and yield-limiting if not optimized.[4]

  • Benzoylation: The selective protection of the hydroxyl groups with benzoyl chloride is a critical step. Issues here include incomplete reactions, the formation of undesired dibenzoate byproducts, and difficulties in purification.[5][6]

  • Transformation of δ-lactone to γ-lactone: In classical Corey syntheses, this transformation can present challenges, including the neutralization of excess peroxide and potential deprotection of the benzoate group.[7]

  • Purification: Product loss during column chromatography or crystallization is a common source of reduced yield.[8][9]

Q3: What storage and handling precautions should be taken for this compound?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[10] Stock solutions can be prepared in organic solvents like ethanol, DMSO, and dimethyl formamide, which should be purged with an inert gas.[10] For biological experiments, it is crucial to ensure that the residual amount of organic solvent is insignificant.[10]

Troubleshooting Guide

Q1: My overall yield is significantly lower than reported values. What are the most common causes?

Low yield is a frequent issue that can often be traced back to a few key factors.[9][11]

  • Presence of Moisture: The reagents used in the benzoylation step, particularly the base and solvent, are sensitive to moisture. Water can consume the base and lead to unwanted side reactions like hydrolysis of the ester.[11]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-quality reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Base/Catalyst Activity: The benzoylation reaction relies on an effective base (e.g., Triethylamine, Pyridine) and often a catalyst like DMAP.[5][6] If the base is old or has been improperly stored, its effectiveness may be compromised.

    • Solution: Use a freshly opened bottle of the base or distill it prior to use. Ensure the correct stoichiometric amount is used.

  • Improper Reaction Temperature: Temperature control is critical. Benzoylation is often carried out at 0°C and allowed to warm to room temperature.[5][8] Deviations can either slow the reaction to a halt (too cold) or promote the formation of side products (too hot).[11][12]

    • Solution: Use an ice bath to maintain the initial temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Inefficient Purification: Significant product loss can occur during workup and purification.

    • Solution: Minimize the number of transfer steps. When performing column chromatography, choose the correct solvent system to ensure good separation from impurities. For crystallization, perform small-scale trials to find the optimal solvent system.[8]

G Troubleshooting Workflow for Low Yield start Low Yield or Impure Product cause1 Moisture Present? start->cause1 cause2 Incorrect Stoichiometry or Reagent Quality? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Purification Loss? start->cause4 sol1 Use Anhydrous Solvents & Oven-Dried Glassware cause1->sol1 Yes sol2 Use Fresh Reagents & Verify Molarity cause2->sol2 Yes sol3 Strictly Control Temperature (e.g., Ice Bath) cause3->sol3 Yes sol4 Optimize Chromatography Eluent or Crystallization Solvent cause4->sol4 Yes

Caption: Logical workflow for troubleshooting low yield.

Q2: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

This is a classic problem of controlling the stoichiometry and reaction conditions. The target molecule, this compound, is a mono-ester of Corey lactone diol.

  • Formation of Dibenzoate: Adding excess benzoyl chloride will inevitably lead to the formation of the dibenzoate byproduct.

    • Solution: Carefully control the molar equivalents of benzoyl chloride. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided. Alternatively, one can synthesize the dibenzoate and then selectively remove one benzoyl group.[5][6]

  • Selective Monobenzoylation: Achieving selective monobenzoylation directly can be challenging due to the similar reactivity of the two hydroxyl groups.

    • Solution: A robust method involves first synthesizing the dibenzoate, which is often easier to purify, and then performing a selective transesterification under acidic conditions to remove the less sterically hindered primary benzoate group, yielding the desired product.[5][6]

Q3: The purification by column chromatography is difficult and results in a low recovery rate. Are there alternatives?

While column chromatography is common, crystallization can be a more efficient and scalable purification method for this solid compound.[10]

  • Problem: The product and a key impurity (e.g., the dibenzoate byproduct) have very similar Rf values on TLC, making chromatographic separation difficult.

    • Solution 1 (Optimize Chromatography): Experiment with different solvent systems. A common eluent is a mixture of n-Hexane and Ethyl Acetate.[8] Try varying the ratio or using a less polar solvent system to improve separation.

    • Solution 2 (Crystallization): After the workup, attempt to crystallize the crude product. Patents describe dissolving the crude mixture in an organic solvent and then using water or another solvent to precipitate the product.[5][6][9] Recrystallization from a dual solvent system (e.g., S4/S5 as mentioned in patents) can significantly improve purity.[9]

Data Presentation: Reaction Optimization

The following tables summarize reaction conditions from various literature sources for the key steps in synthesizing this compound from the corresponding diol.

Table 1: Conditions for Benzoylation of Corey Lactone Diol

Starting Material Reagent Base / Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Corey Lactone Diol Benzoyl Chloride (10 eq.) Et₃N (10 eq.) CH₂Cl₂ Room Temp 0.5 80 (Dibenzoate) [8]
Corey Lactone Benzoyl Chloride (2-4 eq.) Pyridine / DMAP Dichloromethane 0 - 40 5 - 20 High (Dibenzoate) [5][6]

| Corey Lactone | Benzoyl Chloride (2-3 eq.) | Triethylamine | Dichloromethane | Not specified | Not specified | High (Dibenzoate) |[5][6] |

Table 2: Conditions for Selective Deprotection (Transesterification)

Starting Material Acid Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Corey Lactone Dibenzoate Sulfuric Acid / p-TsOH t-Butanol / Isopropanol 50 - 100 10 - 20 High [5][6]

| Corey Lactone Dibenzoate | Acidic Conditions | Methanol / Ethanol | Not specified | Not specified | >90 |[7] |

Experimental Protocols

The following protocols are adapted from high-yield syntheses reported in the literature.

Protocol 1: Synthesis of (-)-Corey Lactone Dibenzoate [8]

This protocol details the exhaustive benzoylation of the diol to produce the dibenzoate, which is often easier to purify than a mixture of mono- and di-esters.

  • Preparation: Dissolve Corey lactone diol (1 eq., e.g., 8.1 mg, 0.050 mmol) in anhydrous Dichloromethane (CH₂Cl₂; e.g., 100 μL) in an oven-dried flask under an Argon atmosphere.

  • Reagent Addition: Add Triethylamine (Et₃N; 10 eq., e.g., 69 μL, 0.50 mmol), followed by the dropwise addition of Benzoyl Chloride (10 eq., e.g., 64 μL, 0.50 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction to completion by TLC.

  • Workup: Quench the reaction by adding aqueous NaHCO₃ solution (e.g., 1.0 mL). Add water (e.g., 2 mL) and extract the mixture with Ethyl Acetate (3 x 5 mL).

  • Washing: Combine the organic extracts and wash sequentially with aqueous NaHCO₃ (5.0 mL) and saturated NaCl solution (5 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: n-Hexane : Ethyl Acetate = 3:1) to yield the target compound. (Reported Yield: 80%).

G Synthesis Workflow A Corey Lactone Diol B Benzoylation (Protocol 1) A->B C (-)-Corey Lactone Dibenzoate B->C D Selective Deprotection (Protocol 2) C->D E (-)-Corey Lactone Benzoate (Target) D->E F Purification (Chromatography or Crystallization) E->F

Caption: General synthesis workflow from diol to target product.

Protocol 2: Selective Transesterification to this compound [5][6]

This protocol starts with the purified dibenzoate to selectively synthesize the desired mono-benzoate.

  • Preparation: Dissolve Corey lactone dibenzoate (1 eq.) in a suitable alcohol solvent such as t-butanol or isopropanol (to a concentration of 0.3-1 mol/L).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (to a concentration of 0.05-2 mol/L).

  • Reaction: Heat the mixture to 50-100°C and stir for 10-20 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product will be a mixture of the desired mono-benzoate and recovered Corey lactone diol.

  • Purification: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with water. The desired mono-benzoate will remain in the organic layer, while the more polar diol will partition into the aqueous layer.

  • Isolation: Separate the layers. Concentrate the organic layer and purify the resulting solid by crystallization to obtain the final this compound. The aqueous layer can be evaporated to recover the unreacted diol.

References

troubleshooting epimerization in prostaglandin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to epimerization during prostaglandin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of prostaglandin synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In prostaglandin synthesis, this is a common issue, particularly at the C-15 hydroxyl group, leading to the formation of a diastereomer known as the 15-epi-prostaglandin. Other common epimers include 8-iso-prostaglandins. These epimers can have different biological activities compared to the desired prostaglandin, making their control and detection critical.

Q2: What are the primary causes of prostaglandin epimerization?

A2: Epimerization and degradation of prostaglandins are often caused by exposure to unfavorable environmental conditions. Key factors include:

  • pH: Both strongly acidic (pH ≤ 3) and basic (pH ≥ 10) conditions can catalyze epimerization and other degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of epimerization.[1]

  • Solvents: The polarity and proticity of the solvent can influence the stability of prostaglandins.[2] Aqueous solutions, in particular, are not recommended for long-term storage.[3]

  • Improper Storage: Repeated freeze-thaw cycles and storage at inappropriate temperatures (e.g., above -20°C) can lead to degradation.

  • Exposure to Air and Light: Some prostaglandins are sensitive to oxidation and photodegradation.[4]

Q3: How can I prevent epimerization during my synthesis?

A3: Preventing epimerization involves careful control of reaction and storage conditions:

  • Use of Protecting Groups: Protecting reactive functional groups, such as the hydroxyl groups at C-11 and C-15, can prevent unwanted side reactions, including epimerization. Silyl ethers (e.g., TBS, TIPS) are commonly used for this purpose.[5][6]

  • Controlled pH: Maintain a neutral or slightly acidic pH during reactions and purification steps whenever possible.

  • Low-Temperature Reactions: Perform reactions at low temperatures to minimize the rate of epimerization.

  • Proper Storage: Store prostaglandin standards and synthetic intermediates in a suitable organic solvent (e.g., ethanol, DMSO) at -20°C or -80°C in tightly sealed, light-resistant containers.[3] Prepare aqueous solutions fresh for each experiment.[3]

Q4: How do I detect and quantify epimers in my sample?

A4: The most common methods for detecting and quantifying prostaglandin epimers are chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers. Specific chiral columns and mobile phases can achieve baseline separation of prostaglandin epimers.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for epimer analysis, but it requires derivatization of the prostaglandins to make them volatile. This typically involves converting the carboxylic acid and hydroxyl groups to esters and silyl ethers, respectively.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method can identify and quantify prostaglandins and their epimers in complex biological samples.[11][12]

Troubleshooting Guide

Problem: I see a doublet or an unexpected peak next to my main prostaglandin peak in the HPLC chromatogram.

Possible Cause 1: Epimerization Your desired prostaglandin may have partially epimerized, leading to the presence of a diastereomer that is closely eluted.

Solution:

  • Confirm Epimer Identity: If available, run a standard of the suspected epimer (e.g., 15-epi-PGF2α) to confirm its retention time.

  • Optimize Chromatography: Improve the resolution between the two peaks by adjusting the mobile phase composition, flow rate, or column temperature. A chiral HPLC column is often necessary for good separation.[7][8][9]

  • Review Synthesis/Storage Conditions: Investigate your experimental and storage conditions for potential causes of epimerization, such as extreme pH, high temperatures, or prolonged storage in aqueous solutions.[1][3]

Possible Cause 2: Other Impurities The unexpected peak could be a different impurity from your synthesis or a contaminant.

Solution:

  • Analyze Blank Injections: Inject your mobile phase and sample solvent as blanks to rule out contamination from the HPLC system or solvents.[1]

  • LC-MS/MS Analysis: Use LC-MS/MS to determine the mass of the impurity. An epimer will have the same mass as your product, while other impurities will likely have different masses.

  • Review Purification Protocol: If the impurity is synthesis-related, you may need to optimize your purification protocol (e.g., flash chromatography, preparative HPLC).

Problem: My final product has low biological activity.

Possible Cause: Presence of an Inactive or Less Active Epimer The observed biological activity may be lower than expected due to the presence of a significant amount of a less active epimer.

Solution:

  • Quantify Epimeric Purity: Use a validated analytical method, such as chiral HPLC or GC-MS, to determine the percentage of the desired prostaglandin versus its epimer(s) in your final product.

  • Purify the Product: If the epimer content is high, repurify the sample using a high-resolution technique like preparative chiral HPLC to isolate the desired active compound.

  • Optimize Synthesis to Minimize Epimer Formation: Re-evaluate your synthetic route to identify steps where epimerization might be occurring and implement preventative measures, such as using protecting groups or modifying reaction conditions.[5][6]

Data Summary

The stability of prostaglandins is highly dependent on the storage conditions. The following table summarizes general stability data for prostaglandins.

ParameterConditionObservationReference
Temperature Elevated temperaturesIncreased degradation and formation of 15-epi-prostaglandin E.[1]
-20°C in organic solventGenerally stable for up to 1 year.[3]
-80°C in organic solventGenerally stable for up to 2 years.[3]
pH Strongly Acidic (pH ≤ 3)Can lead to the formation of 15-epiprostaglandin E.[1]
Strongly Basic (pH ≥ 10)Can lead to the formation of 8-isoprostaglandin E.[1]
Solvent Aqueous solutionsNot recommended for storage; should be prepared fresh.[3]
Organic solvents (Ethanol, DMSO)Recommended for stock solutions.[3]
Light Exposure Room illuminationNo significant effect on PGE2 and PGD2 stability over 26 hours.[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method for PGF2α Epimer Separation

This protocol is adapted from a published method for the separation of PGF2α and its enantiomer, which can be applied to the separation of diastereomeric epimers.[7][8][9]

  • Instrumentation:

    • HPLC system with a PDA or UV detector.

    • Chiral stationary phase column (e.g., Chiracel OJ-RH).[8]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Methanol:Water (30:10:60, v/v/v).[7][8][9]

    • Adjust the pH of the water component to 4 with phosphoric acid before mixing.[8]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column Temperature: 25°C[7][8][9]

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Detection Wavelength: 200 nm[7][8][9]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the prostaglandin sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram for the separation of the prostaglandin and its epimer(s).

    • Calculate the percentage of each epimer by integrating the peak areas.

Protocol 2: GC-MS Analysis of Prostaglandins (General Workflow)

This protocol outlines the general steps for analyzing prostaglandin epimers by GC-MS, which requires derivatization.

  • Sample Extraction:

    • Extract prostaglandins from the reaction mixture or biological matrix using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

  • Derivatization:

    • Esterification of the Carboxylic Acid: Convert the carboxylic acid group to a methyl ester using a reagent like diazomethane or trimethylsilyldiazomethane.

    • Silylation of Hydroxyl Groups: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] This step makes the molecule volatile for GC analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized prostaglandins.

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the prostaglandin and its epimers based on their retention times and mass spectra.

    • Quantify the epimers using an internal standard (e.g., a deuterated prostaglandin analog).

Visualizations

Epimerization of PGF2α at C-15

epimerization PGF2a PGF2α (15S) Epimer 15-epi-PGF2α (15R) PGF2a->Epimer H+ or OH- / ΔT Epimer->PGF2a H+ or OH- / ΔT

Caption: Reversible epimerization of PGF2α at the C-15 position.

Troubleshooting Workflow for Unexpected HPLC Peaks

troubleshooting_workflow decision decision start Start: Unexpected Peak in HPLC run_blanks Run blank injections (solvent, mobile phase) start->run_blanks Step 1 end_epimer Conclusion: Peak is an Epimer end_impurity Conclusion: Peak is another impurity peak_present_in_blank Peak in blank? run_blanks->peak_present_in_blank Check result contamination Source is contamination. Clean system/use fresh solvents. peak_present_in_blank->contamination Yes run_lcms Step 2: Run LC-MS/MS to determine mass peak_present_in_blank->run_lcms No mass_check Same mass as product? run_lcms->mass_check Check result mass_check->end_epimer Yes mass_check->end_impurity No

Caption: A logical workflow for troubleshooting unexpected peaks.

Experimental Workflow for Epimer Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Reaction_Mixture Reaction Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Reaction_Mixture->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC Chiral HPLC-UV/PDA Extraction->HPLC LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantify Epimer Ratio HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Purity Determine Product Purity Quantification->Purity

Caption: General workflow for prostaglandin epimer analysis.

References

Technical Support Center: Optical Resolution of Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the challenges encountered during the optical resolution of Corey lactone and its derivatives.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues faced during the chemical resolution of Corey lactone derivatives via diastereomeric salt formation. The general principle involves reacting the racemic lactone (often after hydrolysis or derivatization to a carboxylic acid) with a chiral resolving agent (typically a chiral amine like (+)-ephedrine or (S)-(-)-1-phenylethylamine) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

Question: My diastereomeric salts are not crystallizing. What should I do?

Answer:

Failure to crystallize is a common issue that can be traced back to several factors related to supersaturation, solvent choice, and purity.

  • Check Supersaturation: The solution may be too dilute. Try carefully evaporating the solvent to increase the concentration. Conversely, a solution that is too concentrated can lead to "oiling out" rather than crystallization.[2][3]

  • Optimize Solvent System: The chosen solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts. If the solvent is too effective for both salts, neither will precipitate. A systematic solvent screening is highly recommended to find a system with the ideal differential solubility.[2][3][4]

  • Induce Crystallization: If the solution appears supersaturated but no crystals form, the energy barrier for nucleation may be too high.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites.[2][3]

    • Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[2][4]

  • Verify Purity: Ensure the starting racemic lactone and the chiral resolving agent are of high purity. Impurities can inhibit both nucleation and crystal growth.[4]

Question: The yield of my desired diastereomeric salt is very low. How can I improve it?

Answer:

Low yield suggests that a significant portion of the desired salt remains in the mother liquor.

  • Re-evaluate Solvent and Concentration: As with crystallization failure, the solvent and concentration are key. You may need a solvent in which the desired salt is less soluble or you may need to increase the overall concentration.

  • Optimize Temperature Profile: Temperature directly impacts solubility. Ensure you are cooling the solution sufficiently and slowly. A gradual cooling profile often yields better results than rapid cooling. Experiment with different final crystallization temperatures to maximize the precipitation of the desired salt while keeping the undesired one in solution.[2][4]

  • Equilibration Time: Allow the crystallization process sufficient time to reach equilibrium. Stirring the slurry for an extended period (several hours to overnight) at the final temperature can significantly improve the yield.[4]

Question: The enantiomeric excess (ee) of my resolved Corey lactone is low. How can I increase it?

Answer:

Low enantiomeric excess (ee) after cleavage of the diastereomeric salt indicates poor separation during the crystallization step. This is often due to the co-precipitation of the more soluble diastereomer.

  • Wash Crystals Properly: After filtration, wash the crystal cake with a small amount of the cold crystallization solvent. This is crucial for removing the mother liquor, which is rich in the undesired diastereomer, from the crystal surfaces.[2]

  • Perform Recrystallization: The most effective method for improving purity is recrystallization. Dissolve the filtered diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. While this will improve the diastereomeric excess (and thus the final ee), it will result in some loss of yield.[2]

  • Slow Down Crystallization: Rapid crystal growth can trap impurities and the undesired diastereomer within the crystal lattice. A slower cooling rate promotes the formation of more ordered, purer crystals.[4]

  • Solvent Optimization: The selectivity of the crystallization is highly dependent on the solvent. A different solvent or solvent mixture may offer a larger difference in solubility between the two diastereomers, leading to a cleaner separation.[3][4]

Question: My product is "oiling out" or forming an amorphous precipitate instead of crystals. What is happening?

Answer:

"Oiling out" occurs when the salt precipitates from the solution as a liquid phase instead of a solid. This is often due to excessively high supersaturation or a solvent in which the salt's melting point is below the solution temperature.

  • Reduce Supersaturation: This is the most common cause. You can either decrease the initial concentration of your materials or, if using an anti-solvent, add it more slowly while vigorously stirring.[2]

  • Adjust Temperature: Try heating the solution to dissolve the oil, then cool it down very slowly. This gives the molecules more time to arrange into an ordered crystal lattice.[2]

  • Change Solvent: A different solvent system may be less prone to this issue. Experiment with solvents of different polarities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for Corey lactone derivatives? A1: Chiral amines are typically used to resolve acidic derivatives of Corey lactone. Commonly cited examples include (1R,2S)-(-)-ephedrine, (S)-(-)-1-phenylethylamine, and quinine.[1] The choice of agent is critical and often requires empirical screening to find the one that provides the best-crystallizing salt with the highest diastereomeric purity.

Q2: Can I resolve Corey lactone directly, or does it need to be derivatized first? A2: Direct resolution is challenging. The more common strategy involves converting the racemic lactone into a derivative that contains an acidic or basic handle suitable for salt formation. For example, the lactone can be derivatized to form a hemiester, such as a hydrogen butanedioate or pentanedioate, which provides a carboxylic acid group for reaction with a chiral amine.[1]

Q3: What is enzymatic resolution and how is it applied to Corey lactone? A3: Enzymatic kinetic resolution uses an enzyme, typically a lipase, which selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[5] For Corey lactone diol, a lipase can enantioselectively acylate one of the enantiomers.[6] The resulting mixture of the acylated lactone and the unreacted lactone alcohol can then be separated using standard techniques like column chromatography.[6]

Q4: My enzymatic resolution is slow or not selective. What can I do? A4: Enzyme activity and selectivity are highly dependent on the reaction conditions.

  • Solvent Choice: The reaction is often performed in an aprotic organic solvent like dichloromethane or 1,2-dichloroethane.[6]

  • Water Content: Lipases often require a small, optimal amount of water to be active. The reaction may not proceed in completely anhydrous media.[6]

  • Temperature: Optimize the reaction temperature, typically between 20-40°C.[6]

  • Enzyme Choice: Not all lipases will be effective. Screening different lipases (e.g., from Candida cylindracea, Pseudomonas fluorescens) is recommended to find one with high selectivity for your substrate.[6][7]

Quantitative Data Summary

The following tables summarize representative data for different resolution strategies. Note that yields and enantiomeric excess are highly dependent on specific experimental conditions and optimization.

Table 1: Chemical Resolution of Corey Lactone Hemiesters

Racemic Substrate Resolving Agent Solvent Product Yield Final ee (%) Ref.
Hydrogen Butanedioate (1R,2S)-(-)-Ephedrine Acetone (-)-Hemiester 40% >98% [1]
Hydrogen Butanedioate (S)-(-)-1-Phenylethylamine Ethyl Acetate (+)-Hemiester 35% >98% [1]

| Hydrogen Pentanedioate | (1R,2S)-(-)-Ephedrine | Ethyl Acetate | (-)-Hemiester | 41% | >98% |[1] |

Table 2: Enzymatic Resolution of Racemic Corey Lactone Diol

Enzyme Acyl Donor Solvent Product Conversion (%) ee (%) of Product Ref.
Lipase (Candida cylindracea) Glycerol tributyrate Dichloromethane (+)-Butyrate Ester ~50% High (not quantified) [6]

| Lipase AK | Vinyl Acetate | Dichloromethane | (+)-Acetate Ester | 48% | >99% |[8] |

Experimental Protocols

Protocol 1: Chemical Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on the resolution of Corey lactone hemiesters with a chiral amine.[1]

  • Preparation of the Hemiester:

    • Dissolve racemic Corey lactone diol (1 equivalent) in a suitable solvent (e.g., pyridine).

    • Add succinic anhydride or glutaric anhydride (1.1 equivalents).

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding dilute HCl and extracting with an organic solvent (e.g., ethyl acetate). Purify the resulting racemic hemiester.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic hemiester (1 equivalent) in a minimal amount of a hot solvent identified from screening (e.g., acetone or ethyl acetate).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine, 0.5-1.0 equivalents) in the same hot solvent.

    • Add the resolving agent solution to the hemiester solution.

  • Crystallization and Isolation:

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to complete crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystal cake sparingly with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiopure Lactone:

    • Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute acid (e.g., 1M HCl).

    • Stir until the solid dissolves completely. The chiral amine will move to the aqueous layer as its hydrochloride salt.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched hemiester.

    • The hemiester can then be converted back to the enantiopure Corey lactone diol via acid-catalyzed transesterification (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

Protocol 2: Enzymatic Resolution using Lipase

This protocol is based on the enantioselective esterification of Corey lactone diol.[6]

  • Reaction Setup:

    • To a solution of racemic Corey lactone diol (1 equivalent) in an aprotic solvent (e.g., dichloromethane, 10 mL per 100 mg of substrate), add the acyl donor (e.g., vinyl acetate or tributyrin, ~3-5 equivalents).

    • Add the lipase (e.g., Lipase from Candida cylindracea or Lipase AK, typically 50-100% by weight of the substrate).[6][8]

  • Enzymatic Reaction:

    • Stir the suspension at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by TLC or chiral HPLC until approximately 50% conversion is reached. This is critical for achieving high enantiomeric excess for both the acylated product and the remaining starting material.

  • Work-up and Separation:

    • Once ~50% conversion is achieved, filter off the enzyme. The enzyme can often be washed with solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting mixture of the acylated lactone and the unreacted lactone alcohol by column chromatography on silica gel.

  • Analysis:

    • Confirm the enantiomeric excess (ee) of the purified unreacted alcohol and the hydrolyzed ester product (after cleaving the acyl group) by chiral HPLC or by measuring specific rotation.

Visualizations

G cluster_start cluster_resolution Resolution Process cluster_separation racemate Racemic Corey Lactone Derivative (e.g., Hemiester) add_agent 1. Add Chiral Resolving Agent (e.g., (+)-Ephedrine) in Solvent racemate->add_agent crystallize 2. Cool Slowly to Induce Fractional Crystallization add_agent->crystallize filtration 3. Filter to Separate Solid and Mother Liquor crystallize->filtration solid Less Soluble Diastereomeric Salt (Solid) filtration->solid Collect Crystals liquid More Soluble Diastereomeric Salt (in Mother Liquor) filtration->liquid Collect Filtrate cleavage1 4a. Liberate Acid (e.g., add HCl) solid->cleavage1 cleavage2 4b. Liberate Acid (e.g., add HCl) liquid->cleavage2 enantiomer1 Enantiomer A cleavage1->enantiomer1 enantiomer2 Enantiomer B cleavage2->enantiomer2

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Crystallization.

G start Low Enantiomeric Excess (ee) Observed in Resolved Product recrystallize Was a recrystallization of the diastereomeric salt performed? start->recrystallize action_recrystallize ACTION: Perform one or more recrystallizations. This is the most effective way to improve purity. recrystallize->action_recrystallize No wash_check Were the filtered crystals washed with COLD solvent? recrystallize->wash_check Yes action_recrystallize->wash_check action_wash ACTION: Ensure crystal cake is washed with a small amount of cold solvent to remove impure mother liquor. wash_check->action_wash No cooling_rate Was the crystallization cooled rapidly? wash_check->cooling_rate Yes action_wash->cooling_rate action_cooling ACTION: Slow down the cooling rate. Allow solution to cool to RT slowly before refrigeration. cooling_rate->action_cooling Yes solvent_check Consider solvent optimization. A different solvent may offer better selectivity. cooling_rate->solvent_check No action_cooling->solvent_check

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess (ee).

References

Technical Support Center: Optimizing Corey Lactone Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for common transformations involving Corey lactone and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to slow or incomplete Corey lactone transformations?

A1: The most common factors include suboptimal reaction temperature, incorrect solvent polarity, reagent degradation, and steric hindrance from bulky protecting groups. Reaction kinetics are highly sensitive to these parameters, and optimization is often necessary for each specific substrate.[1][2]

Q2: How does the choice of solvent impact reaction times?

A2: The solvent plays a crucial role in solvating reactants and stabilizing transition states. For instance, in iodolactonization, a mixture of solvents like toluene and dichloromethane can be optimal.[3] In Baeyer-Villiger oxidations, the choice of solvent can affect the efficacy of the oxidizing agent.[4] It is essential to use anhydrous solvents when specified, as water can act as a competing nucleophile or reactant, particularly in hydrolysis-sensitive reactions.[1]

Q3: What is the general effect of temperature on these transformations?

A3: Temperature directly influences reaction rates, with higher temperatures generally accelerating reactions.[1] However, for many Corey lactone intermediates, elevated temperatures can lead to side product formation or degradation.[3] For example, iodolactonization is often performed at low temperatures (-50°C to 0°C) to improve selectivity and minimize decomposition.[3] Conversely, some steps, like certain hydrolysis reactions, may require reflux to proceed at a reasonable rate.[5]

Q4: Can microwave irradiation be used to accelerate these reactions?

A4: While microwave-assisted synthesis can significantly reduce reaction times for many organic transformations, its application to Corey lactone derivatives should be approached with caution. The high energy input can lead to the degradation of sensitive functional groups and loss of stereochemical integrity. It is recommended to perform small-scale trials to evaluate its suitability for a specific step.

Troubleshooting Guide

Problem 1: My iodolactonization reaction is sluggish and results in a low yield.

  • Possible Cause: The nucleophilicity of the carboxylate may be insufficient, or the iodine source may not be reactive enough.

  • Suggested Solution:

    • Increase Nucleophilicity: Perform the reaction under mildly basic conditions using a non-nucleophilic base like sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid, making it a more potent nucleophile.[6]

    • Optimize Iodine Source: While molecular iodine (I₂) is common, using a combination of potassium iodide (KI) and an oxidant like phenyliodine(III) diacetate (PIDA) can generate a more reactive iodonium species in situ.[3]

    • Solvent and Temperature: Screen different solvent systems. A 1:1 mixture of toluene and CH₂Cl₂ at temperatures between -50°C and 0°C has proven effective.[3]

    • Check for Impurities: Ensure the starting material is free of impurities that could quench the electrophilic iodine.

Problem 2: The Baeyer-Villiger oxidation of my cyclopentanone precursor is incomplete.

  • Possible Cause: The chosen peroxyacid may not be strong enough, or steric hindrance around the carbonyl group is impeding the reaction. The reaction may also be under kinetic control, favoring a slower, more stable product formation.[7]

  • Suggested Solution:

    • Stronger Oxidant: Switch to a more powerful oxidizing agent. The reactivity order is generally CF₃CO₃H > m-CPBA > peracetic acid >> H₂O₂.[8] Using trifluoroperacetic acid, often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can accelerate the reaction.

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group, making it more susceptible to attack by the peroxyacid.[9]

    • Increase Temperature & Time: If the reaction is slow, cautiously increasing the temperature may help. However, monitor for side reactions. Longer reaction times at lower temperatures can sometimes improve yields for sterically hindered substrates.[4]

Problem 3: Saponification (hydrolysis) of the lactone is slow or does not go to completion.

  • Possible Cause: Steric hindrance around the ester functionality can make it resistant to hydrolysis. The base concentration may also be too low.

  • Suggested Solution:

    • Stronger Basic Conditions: Increase the concentration of the base (e.g., LiOH or NaOH) or switch to a stronger, non-nucleophilic base if compatible with other functional groups.

    • Co-solvent: Use a co-solvent like tetrahydrofuran (THF) or methanol to improve the solubility of the substrate in the aqueous base.[10] A 4:1 mixture of MeOH-H₂O with NaOH is often effective.[10]

    • Elevated Temperature: Refluxing the reaction mixture is a common strategy to drive the hydrolysis to completion, though substrate stability should be considered.[11]

Quantitative Data Summary

For ease of comparison, the following table summarizes typical reaction conditions for key transformations. Note that optimal conditions can be substrate-dependent.

TransformationReagentsSolventTemperature (°C)Typical TimeYield (%)
Iodolactonization I₂, NaHCO₃Dichloromethane0 - 2524 - 72 h70 - 90
Iodolactonization I₂, PIDA, CatalystToluene/CH₂Cl₂ (1:1)-5048 h~71[3]
Baeyer-Villiger m-CPBA, NaHCO₃Dichloromethane0 - 2512 - 48 h85 - 95
Baeyer-Villiger Oxone (aq.)Water072 hModerate[4]
Saponification LiOH or NaOHTHF/H₂O or MeOH/H₂O25 - 653 - 24 h>95[10]

Key Experimental Protocols

Protocol 1: Optimized Iodolactonization

  • Dissolve the unsaturated carboxylic acid precursor (1.0 equiv) in a 1:1 mixture of toluene and dichloromethane (0.075 M concentration).[3]

  • Cool the solution to -50°C under an inert atmosphere (N₂ or Ar).

  • Add phenyliodine(III) diacetate (PIDA, 1.0 equiv) and molecular iodine (I₂, 1.0 equiv).[3]

  • If using a catalyst (e.g., a chiral amine for enantioselective reactions), add it at this stage (e.g., 10 mol%).[3]

  • Stir the reaction at -50°C and monitor its progress by TLC. The reaction may take up to 48 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note that some lactone products can be unstable, so it is recommended to handle them at low temperatures.[3]

Protocol 2: Accelerated Baeyer-Villiger Oxidation

  • Dissolve the cyclopentanone derivative (1.0 equiv) in anhydrous dichloromethane.

  • Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (3.0-4.0 equiv).

  • Cool the suspension to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5-2.0 equiv) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at 0°C and warm to room temperature over several hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography.

Protocol 3: Efficient Lactone Saponification

  • Dissolve the Corey lactone derivative (1.0 equiv) in a 4:1 mixture of methanol and water.[10]

  • Add sodium hydroxide (NaOH, 2.0-3.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, gently heat the mixture to reflux (approx. 65°C) for 3-5 hours.[5]

  • After completion, cool the mixture to 0°C and carefully acidify to pH 3-4 with cold 1N HCl.

  • Extract the resulting hydroxy acid product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in Corey lactone transformations.

G cluster_0 Corey Lactone Transformation Workflow Start Start Precursor Unsaturated Carboxylic Acid Start->Precursor Iodolactonization Iodolactonization Precursor->Iodolactonization I₂, Base Corey_Lactone Corey Lactone Derivative Iodolactonization->Corey_Lactone Transformation Further Transformation (e.g., Oxidation, Reduction) Corey_Lactone->Transformation Intermediate Key Intermediate Transformation->Intermediate Final_Steps Final Synthetic Steps (e.g., Side-chain addition) Intermediate->Final_Steps Target Target Molecule (e.g., Prostaglandin) Final_Steps->Target

Caption: General workflow for synthesizing prostaglandins from a Corey lactone intermediate.

G cluster_1 Troubleshooting: Slow Baeyer-Villiger Oxidation Start Reaction Incomplete or Slow? Check_Purity Is Starting Material Pure? Start->Check_Purity Yes Purify Purify Substrate (Chromatography) Check_Purity->Purify No Increase_Reactivity Increase Reagent Reactivity Check_Purity->Increase_Reactivity Yes Purify->Start Stronger_Oxidant Use Stronger Oxidant (e.g., CF₃CO₃H) Increase_Reactivity->Stronger_Oxidant Add_Catalyst Add Lewis Acid Catalyst Increase_Reactivity->Add_Catalyst Optimize_Conditions Optimize Conditions Stronger_Oxidant->Optimize_Conditions Add_Catalyst->Optimize_Conditions Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Increase_Temp Cautiously Increase Temperature Increase_Time->Increase_Temp Success Reaction Complete Increase_Temp->Success

Caption: Decision tree for troubleshooting a slow Baeyer-Villiger oxidation reaction.

References

Technical Support Center: (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Corey lactone benzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unintentional removal of the benzoate protecting group.

  • Question: During my reaction, I'm observing a significant amount of a more polar byproduct, which I suspect is the unprotected diol. Why is this happening and how can I prevent it?

  • Answer: The benzoate ester protecting group on the (-)-Corey lactone is susceptible to cleavage under both acidic and basic conditions, leading to the formation of the corresponding diol as a side product. This is a common issue, particularly during transformations involving acidic methanolysis or certain basic hydrolysis steps. For instance, in the acid-catalyzed ring-opening of a related δ-lactone benzoate in methanol, deprotection of the benzoate group can occur, yielding 7-10% of the unprotected chloroester diol.[1]

    Troubleshooting Steps:

    • Modify Solvent System: In acid-catalyzed alcoholysis reactions, the choice of solvent is critical. It has been demonstrated that conducting the reaction in a 1:1 mixture of methanol and an inert co-solvent, such as dichloromethane (CH2Cl2), can prevent the deprotection and lead to a quantitative yield of the desired product.[1][2]

    • Control Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the hydrolysis of the benzoate ester. Monitor the reaction closely by TLC or HPLC and aim for the shortest reaction time necessary for the completion of the primary transformation.

    • Choice of Reagents: If using basic conditions, opt for milder bases or conditions that are less likely to promote ester hydrolysis. For acidic conditions, consider using Lewis acids instead of strong Brønsted acids if the reaction allows.

    • Alternative Protecting Groups: If deprotection remains a persistent issue, consider using a more robust protecting group for the secondary alcohol. However, be aware that other ester groups, like acetate, can be even more labile (~30% deprotection under similar acidic methanolysis conditions).[1]

Issue 2: Potential for epimerization at stereocenters.

  • Question: I am concerned about the stereochemical integrity of my molecule, particularly at the carbon bearing the benzoate group (C-5) when using basic reagents. Is epimerization a known side reaction?

  • Answer: Yes, epimerization is a potential side reaction under basic conditions. The proton on the carbon atom adjacent to the lactone carbonyl (at the C-4 position, which holds the hydroxymethyl group) can be abstracted by a base to form an enolate. Re-protonation of this enolate can occur from either face, potentially leading to the epimer of the desired product. While the rigid bicyclic structure of the Corey lactone provides a degree of steric hindrance that can make epimerization difficult, it should not be ruled out, especially with strong bases or prolonged reaction times.[3][4]

    Troubleshooting Steps:

    • Use Non-Nucleophilic/Hindered Bases: When a base is required, select a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) over smaller, more nucleophilic bases (e.g., NaOH, MeO⁻) to minimize both epimerization and competing nucleophilic attack.

    • Low-Temperature Conditions: Perform base-mediated reactions at low temperatures (e.g., -78 °C) to decrease the rate of proton exchange and potential epimerization.

    • Minimize Reaction Time: As with deprotection, limit the exposure of the molecule to basic conditions to the shortest time required for the reaction to proceed to completion.

    • Careful Workup: Quench the reaction at low temperature with a mild acidic source to neutralize the base and prevent further epimerization during workup and extraction.

Issue 3: Lactone ring-opening.

  • Question: My product appears to have undergone hydrolysis, resulting in a ring-opened hydroxy acid. What conditions cause this and how can it be avoided?

  • Answer: The γ-lactone ring is an ester and is therefore susceptible to hydrolysis under both strong acidic and strong basic conditions, which would result in the formation of a γ-hydroxy carboxylic acid.[5] This is a common side reaction if the reaction conditions are not carefully controlled.

    Troubleshooting Steps:

    • Maintain Anhydrous Conditions: For reactions that do not explicitly use water, ensure all solvents and reagents are rigorously dried to prevent unintended hydrolysis.

    • Avoid Strong Aqueous Acids/Bases: During reaction workup, avoid using strong aqueous acids or bases for extended periods. If an aqueous wash is necessary, perform it quickly with dilute solutions and preferably at low temperatures.

    • Buffer the Reaction Mixture: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a neutral pH.

Data on Side Reactions

The following table summarizes quantitative data on the formation of a key side product during the acid-catalyzed methanolysis of a protected Corey δ-lactone, which is a common precursor transformation.

Protecting GroupReaction ConditionsDesired Product YieldSide Product (Deprotected Diol) YieldReference
BenzoateMethanol, Acid Catalyst (e.g., TsOH), Reflux~90%7-10%[1]
BenzoateMethanol/CH₂Cl₂ (1:1), TsOH, rtQuantitative0%[2]
AcetateMethanol, Acid Catalyst, Reflux~68.6% (after purification)~30%[1]

Experimental Protocols

Protocol 1: Minimizing Benzoate Deprotection during Acid-Catalyzed Methanolysis

This protocol is adapted from procedures aimed at transforming a δ-lactone into a γ-lactone intermediate, where ring-opening is a key step and benzoate deprotection is a known side reaction.[1][2]

  • Preparation: Dissolve the this compound derivative (1 equivalent) in a 1:1 mixture of anhydrous methanol and anhydrous dichloromethane (CH₂Cl₂).

  • Reaction Initiation: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (e.g., 0.1 equivalents) to the solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Selective Protection of the Primary Alcohol of Corey Lactone Diol

This protocol is useful for situations where the benzoate group has been unintentionally removed, and the resulting diol needs to be selectively re-protected or derivatized at the primary alcohol.[6][7]

  • Preparation: Dissolve the Corey lactone diol (the byproduct of deprotection, 1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: Add imidazole (1.5 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the formation of the mono-silylated product by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the primary TBDMS-protected Corey lactone. The free secondary alcohol can then be re-benzoylated if needed.

Visual Guides

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A (-)-Corey Lactone Benzoate B Desired Product A->B Reaction Conditions C Unprotected Diol A->C Acid or Base (Deprotection) D Epimerized Product A->D Strong Base (Epimerization) E Ring-Opened Hydroxy Acid A->E Strong Acid/Base + H₂O (Hydrolysis)

Caption: Overview of potential side reactions of this compound.

Troubleshooting_Workflow start Experiment Start problem Unexpected Byproduct or Low Yield? start->problem tlc Analyze by TLC/LC-MS: Identify Byproduct problem->tlc Yes end Successful Reaction problem->end No deprotection Byproduct is Deprotected Diol? tlc->deprotection epimerization Byproduct is Diastereomer? deprotection->epimerization No sol Solution: - Use CH₂Cl₂ co-solvent - Reduce time/temp - Milder reagents deprotection->sol Yes hydrolysis Byproduct is Ring-Opened? epimerization->hydrolysis No epi_sol Solution: - Use hindered base - Low temperature (-78°C) - Reduce time epimerization->epi_sol Yes hyd_sol Solution: - Use anhydrous conditions - Avoid strong aq. workup hydrolysis->hyd_sol Yes sol->end epi_sol->end hyd_sol->end

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Prostaglandin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of prostaglandin intermediates.

Troubleshooting Guides

Issue 1: Poor Resolution of Prostaglandin Isomers

Problem: You are observing co-elution or poor separation of prostaglandin isomers (e.g., PGF2α and 8-iso-PGF2α) during chromatographic analysis. Isomers of prostaglandins often have identical chemical compositions and similar structures, making their separation challenging.[1][2][3][4][5][6]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Selectivity Optimize HPLC/UHPLC Conditions:Column Selection: Employ a high-resolution column, such as a C18 column with a smaller particle size, to enhance separation efficiency.[7][8] • Mobile Phase Gradient: Fine-tune the mobile phase gradient (e.g., acetonitrile/water with an acid modifier like formic or phosphoric acid) to improve the resolution of isomeric peaks.[3][7] Experiment with different gradient slopes and isocratic holds. • Temperature: Adjusting the column temperature can influence selectivity. For example, adequate resolution of PGE2 enantiomers was achieved at 40°C, while other prostaglandin enantiomers separated well at 25°C.[3]
Identical Mass-to-Charge Ratio in MS Employ Advanced Separation Techniques:Differential Mobility Separation (DMS): This technique, used in conjunction with LC-MS/MS, separates ions in the gas phase based on their size and shape, allowing for the resolution of isobaric isomers that cannot be distinguished by mass spectrometry alone.[1] • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to liquid chromatography and has been used for the preparative separation of prostaglandin isomers.[2][4][6]
Chiral Isomers (Enantiomers) Utilize Chiral Chromatography:Chiral Stationary Phases: Employ a chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., Chiracel OJ-RH), to resolve enantiomeric pairs of prostaglandins.[3]
Issue 2: Presence of Closely Related Impurities

Problem: Your purified prostaglandin intermediate contains persistent, closely related impurities that are difficult to remove. These can include byproducts from the synthesis or degradation products.[2][4][9]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Similar Polarity and Chemical Properties Enhance Chromatographic Resolution:Multi-dimensional Chromatography: Consider a two-dimensional chromatography approach where fractions from the first separation are subjected to a second separation under different conditions (e.g., different column chemistry or mobile phase). • Preparative HPLC: For larger scale purification, optimize preparative HPLC methods. Reverse-phase preparative HPLC has been used effectively for the purification of prostaglandin intermediates.[10]
Incomplete Reactions or Side Reactions Optimize Reaction Conditions:Review Synthesis Protocol: Re-evaluate the synthetic steps leading to the intermediate to minimize the formation of impurities. • Purification of Precursors: Ensure the purity of starting materials and intermediates at each step of the synthesis.[11]
Issue 3: Degradation of Prostaglandin Intermediates During Purification

Problem: You are experiencing low recovery or the appearance of degradation products in your purified samples. Prostaglandins and their intermediates can be sensitive to pH, temperature, and enzymatic activity.[7][12][13][14]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
pH Instability Buffer pH Control: • Maintain an appropriate pH throughout the purification process. For some prostaglandins, a pH of 4 provides a good balance between separation and stability.[3]
Thermal Degradation Temperature Control: • Perform purification steps at reduced temperatures (e.g., on ice or in a cold room) whenever possible.[7]
Enzymatic Degradation Inhibit Enzymatic Activity: • If working with biological samples, consider adding enzyme inhibitors during extraction and purification. The key enzyme in prostaglandin degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[13][15][16]
Oxidation Use of Antioxidants & Inert Atmosphere: • Add antioxidants to your buffers and solvents. • Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Freeze-Thaw Cycles Proper Sample Storage: • Aliquot samples before freezing to avoid repeated freeze-thaw cycles.[7] • Store samples at -80°C for long-term stability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying prostaglandin intermediates?

A1: The primary challenges include:

  • Separation of isomers: Many prostaglandins exist as isomers with identical molecular weights and similar chemical structures, making them difficult to separate using standard chromatographic techniques.[1][2][3][4][5][6]

  • Removal of closely related impurities: The chemical similarity of impurities to the target compound complicates their removal.[2][4][9]

  • Instability of the compounds: Prostaglandin intermediates can be sensitive to factors like pH, temperature, and oxidation, leading to degradation during purification.[7][12][13][14]

Q2: Which analytical techniques are best suited for the purification and analysis of prostaglandin intermediates?

A2: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are fundamental for both analytical and preparative separations.[3][8][10][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for its high specificity and sensitivity, especially for distinguishing between isomers when coupled with techniques like differential mobility separation.[1][5][6][7]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can provide different selectivity for isomer separation.[2][4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another established method for prostaglandin analysis.[5][6]

Q3: How can I improve the separation of prostaglandin enantiomers?

A3: Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most effective method. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution.[3]

Q4: What are the best practices for sample handling and storage to prevent degradation?

A4: To ensure the stability of your prostaglandin intermediates:

  • Process samples quickly after collection.[7]

  • Store samples at -80°C for long-term storage.[7]

  • Avoid repeated freeze-thaw cycles by creating aliquots.[7]

  • Handle samples at low temperatures (on ice) whenever possible.

  • Use buffers with an appropriate pH to maintain stability.[3]

Experimental Protocols

Protocol 1: Chiral HPLC for Separation of Prostaglandin Enantiomers

This protocol is a general guideline based on a method for separating prostaglandin enantiomers.[3]

  • Column: Chiracel OJ-RH

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (pH adjusted to 4 with phosphoric acid). The exact ratio should be optimized for the specific enantiomeric pair.

    • Example Ratios:

      • PGF2α: MeCN:MeOH:water (30:10:60)

      • PGE2: MeCN:MeOH:water (optimized ratio)

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Optimized for the specific separation. For example, 25°C for PGF2α, PGF1α, and PGE1 enantiomers, and 40°C for PGE2 enantiomers.[3]

  • Detection: UV detection at 200 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

This is a general protocol for extracting prostaglandins from biological matrices.[7]

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.

  • Elution: Elute the prostaglandins with an appropriate solvent like methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Crude Prostaglandin Intermediate extraction Solid-Phase Extraction (SPE) start->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC / UHPLC / SFC concentration->hplc Inject fraction Fraction Collection hplc->fraction lcms LC-MS/MS Analysis fraction->lcms Analyze Fractions purity Purity & Yield Assessment lcms->purity

Caption: Experimental workflow for prostaglandin intermediate purification.

troubleshooting_logic cluster_isomer Isomer Separation Issues cluster_impurity Impurity Issues cluster_degradation Degradation Issues start Poor Purification Outcome isomer_check Are isomers co-eluting? start->isomer_check impurity_check Persistent impurities? start->impurity_check degradation_check Low recovery / Degradation products? start->degradation_check chiral_hplc Use Chiral HPLC isomer_check->chiral_hplc Yes (Enantiomers) optimize_mobile Optimize Mobile Phase / Gradient isomer_check->optimize_mobile Yes (Diastereomers/Positional) dms_sfc Consider DMS or SFC optimize_mobile->dms_sfc If still poor optimize_chrom Optimize Chromatography impurity_check->optimize_chrom Yes review_synthesis Review Synthesis Protocol impurity_check->review_synthesis Yes control_temp_ph Control Temperature & pH degradation_check->control_temp_ph Yes inert_atmosphere Use Inert Atmosphere / Antioxidants degradation_check->inert_atmosphere Yes

Caption: Troubleshooting logic for prostaglandin purification.

prostaglandin_pathway aa Arachidonic Acid pgg2 PGG2 aa->pgg2 COX-1 / COX-2 pgh2 PGH2 (Key Intermediate) pgg2->pgh2 Peroxidase Activity pgd2 PGD2 pgh2->pgd2 PGD Synthase pge2 PGE2 pgh2->pge2 PGE Synthase pgf2a PGF2α pgh2->pgf2a PGF Synthase pgi2 PGI2 (Prostacyclin) pgh2->pgi2 PGI Synthase txa2 TXA2 (Thromboxane) pgh2->txa2 TXA Synthase degradation Degradation (via 15-PGDH) pgd2->degradation pge2->degradation

Caption: Simplified prostaglandin biosynthesis pathway.

References

stability issues of (-)-Corey lactone benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Corey Lactone Benzoate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a key chiral intermediate used in the synthesis of prostaglandins and their analogs, which are critical in various pharmaceutical applications. The stability of this compound is crucial as its degradation can lead to the formation of impurities, reducing the yield and purity of the final active pharmaceutical ingredient (API) and potentially introducing undesired side products into the synthetic scheme.

Q2: What are the primary stability concerns for this compound under acidic conditions?

A2: The primary stability concern is acid-catalyzed hydrolysis. The molecule contains two ester functional groups: a γ-lactone and a benzoate ester. Both are susceptible to hydrolysis in the presence of acid and water, which can lead to the opening of the lactone ring and/or the cleavage of the benzoate group.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: Under acidic conditions, the main degradation pathway is hydrolysis. This can result in two primary degradation products:

  • Corey Lactone Diol: Formed by the hydrolysis of the benzoate ester, yielding benzoic acid as a byproduct.

  • Hydroxy Acid: Formed by the opening of the γ-lactone ring. This product exists in equilibrium with the lactone, but under certain conditions, it can be trapped or undergo further reactions.

Simultaneous hydrolysis of both the lactone and the benzoate ester can also occur, leading to a dihydroxy acid.

Q4: How can I monitor the stability of this compound during my experiment?

A4: The stability can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the parent compound and detection of impurities.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the presence of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products in forced degradation studies.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with this compound under acidic conditions.

Issue 1: Unexpected Side Products Observed in Acid-Mediated Reactions
  • Symptom: TLC or HPLC analysis of your reaction mixture shows multiple spots/peaks in addition to the expected product and starting material.

  • Possible Cause: The acidic conditions of your reaction are causing the hydrolysis of the lactone and/or the benzoate ester of your this compound starting material or product.

  • Troubleshooting Steps:

    • Minimize Water Content: Ensure all solvents and reagents are anhydrous. The presence of water will facilitate hydrolysis.

    • Use a Milder Acid: If possible, switch to a weaker or non-aqueous acid catalyst.

    • Lower the Reaction Temperature: Hydrolysis reactions are typically accelerated at higher temperatures. Running your reaction at a lower temperature may reduce the rate of degradation.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure time to acidic conditions.

    • Protecting Group Strategy: If the hydrolysis of the benzoate is the primary issue, consider using a more acid-stable protecting group for the secondary alcohol.

Issue 2: Low Yield of the Desired Product
  • Symptom: The isolated yield of your desired product is significantly lower than expected.

  • Possible Cause: Degradation of the starting material, this compound, before or during the reaction.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Verify the purity of your this compound before starting the reaction.

    • Optimize Reaction Conditions: Systematically evaluate the effect of acid concentration, temperature, and reaction time to find a balance that favors product formation over degradation.

    • Aqueous Workup Considerations: Minimize the contact time with acidic aqueous solutions during the workup. Use a saturated sodium bicarbonate solution to neutralize the acid as quickly as possible.

Data Presentation

While specific quantitative stability data for this compound under a range of acidic pH values is not extensively published, the following table provides a conceptual framework for the expected stability profile based on general principles of ester hydrolysis.

Table 1: Conceptual Stability Profile of this compound under Acidic Conditions

pHTemperatureExpected StabilityPrimary Degradation Pathway
1-3Room Temp.Low to Moderate. Significant degradation may be observed over extended periods.Lactone and Benzoate Hydrolysis
1-3ElevatedLow. Rapid degradation is expected.Lactone and Benzoate Hydrolysis
4-6Room Temp.Moderate to High. The rate of hydrolysis is significantly slower than at lower pH.Slow Hydrolysis
4-6ElevatedModerate. Increased temperature will accelerate hydrolysis.Slow Hydrolysis

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound under acidic stress.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation process.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., 230 nm).

  • Method Validation: Validate the method for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizations

Degradation Pathway

G cluster_0 CLB This compound HP1 Hydroxy Acid Benzoate (Lactone Ring Opening) CLB->HP1 H₃O⁺ HP2 Corey Lactone Diol (Benzoate Cleavage) CLB->HP2 H₃O⁺ BP1 Benzoic Acid Final Dihydroxy Acid HP1->Final H₃O⁺ HP2->BP1 HP2->Final H₃O⁺

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for stability issues.

preventing decomposition of Corey lactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Corey lactone derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of these critical intermediates in prostaglandin synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Corey lactone derivative appears to be decomposing during storage. What are the optimal storage conditions?

A1: Corey lactone derivatives are sensitive to temperature and atmospheric conditions. For long-term stability, solid compounds should be stored at -20°C.[1] Corey lactone diol, as a crystalline solid, can be stable for up to two years at room temperature.[1]

For solutions, it is crucial to use an inert-gas-purged solvent to prevent oxidation.[1] Stock solutions should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: I am observing significant degradation of my Corey lactone derivative during purification on a standard silica gel column. What is causing this and how can I prevent it?

A2: Standard silica gel is slightly acidic, which can catalyze the decomposition of acid-labile compounds like Corey lactone derivatives. The acidic surface of the silica can promote hydrolysis of the lactone ring or elimination reactions of hydroxyl groups.

To prevent decomposition during chromatographic purification, you can use a deactivated silica gel. This can be achieved by treating the silica gel with a basic solution, such as triethylamine or sodium bicarbonate, to neutralize the acidic sites.[2][3]

Q3: My reaction work-up involves an acidic or basic wash, and I'm seeing low yields of my Corey lactone derivative. How can I minimize decomposition?

A3: Corey lactone derivatives are susceptible to hydrolysis under both acidic and basic conditions.[4][5] The lactone ring can be opened, leading to the formation of the corresponding hydroxy acid.

To minimize decomposition during work-up:

  • Use mild conditions: Employ dilute acids or bases and limit the exposure time.

  • Maintain low temperatures: Perform aqueous washes at low temperatures (0-5°C) to slow down the rate of hydrolysis.

  • Use protective groups: If the molecule is particularly sensitive, consider using protecting groups for the hydroxyl functions, which can enhance stability.

Q4: I am planning a multi-step synthesis involving a Corey lactone intermediate. What general strategies should I consider to ensure its stability throughout the process?

A4: Proactive measures are key to preventing the decomposition of Corey lactone derivatives in multi-step syntheses. Consider the following:

  • Protecting Groups: The introduction of protecting groups on the hydroxyl moieties can significantly enhance stability and prevent unwanted side reactions. The choice of protecting group will depend on the specific reaction conditions in subsequent steps.

  • pH Control: Carefully control the pH of all reaction and work-up steps. Avoid strongly acidic or basic conditions whenever possible.

  • Inert Atmosphere: For reactions sensitive to oxidation, maintain an inert atmosphere using nitrogen or argon.

  • Solvent Choice: Use dry, high-purity solvents to prevent hydrolysis and other solvent-mediated degradation pathways.

Quantitative Stability Data

ParameterConditionStability ProfileRecommendation
pH Acidic (pH < 4)Prone to hydrolysis/degradationMinimize exposure time; use mild acids; work at low temperatures.
Neutral (pH 6-8)Unstable; degradation can occurAvoid prolonged storage in neutral aqueous solutions.
Basic (pH > 10)Generally more stable in the short termUse for temporary storage of solutions if necessary.
Temperature Room TemperatureStable as a solid for extended periodsFor routine handling and short-term storage of solid material.
-20°CHigh stability for long-term storageRecommended for long-term storage of both solid and solution samples.
Solvent Protic Solvents (e.g., Methanol, Water)Risk of solvolysis/hydrolysisUse anhydrous solvents; minimize contact time.
Aprotic Solvents (e.g., THF, DCM)Generally stablePreferred for reactions and storage of solutions.
Atmosphere AirPotential for oxidationUse inert atmosphere (N₂ or Ar) for sensitive reactions and storage.
Purification Standard Silica GelRisk of acid-catalyzed decompositionUse deactivated silica gel or alternative purification methods like crystallization.

Experimental Protocols

Protocol 1: Purification of Corey Lactone Derivatives using Deactivated Silica Gel

This protocol describes the preparation of deactivated silica gel for column chromatography to minimize the decomposition of acid-sensitive Corey lactone derivatives.

Materials:

  • Silica gel (for column chromatography)

  • Triethylamine

  • Solvent system for chromatography (e.g., hexane/ethyl acetate)

  • Crude Corey lactone derivative

Procedure:

  • Prepare the desired solvent system for your chromatography.

  • Add triethylamine to the solvent system to a final concentration of 0.5-1% (v/v).

  • Prepare the chromatography column by packing the silica gel using the triethylamine-containing solvent system (slurry packing is recommended).

  • Wash the packed column with one to two column volumes of the solvent system containing triethylamine.

  • Dissolve the crude Corey lactone derivative in a minimal amount of the mobile phase.

  • Load the sample onto the column and proceed with the chromatographic separation as usual, using the triethylamine-containing solvent system as the eluent.

  • Collect and analyze the fractions to isolate the purified product.

Protocol 2: Introduction of a Silyl Protecting Group (TBDMS) on Corey Lactone Diol

This protocol provides a general method for the protection of the hydroxyl groups of Corey lactone diol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve Corey lactone diol in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add imidazole (typically 2.2 equivalents per hydroxyl group to be protected).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TBDMSCl (typically 1.1 equivalents per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude TBDMS-protected Corey lactone derivative.

  • Purify the crude product by column chromatography, preferably using deactivated silica gel (see Protocol 1).

Visualizations

DecompositionPathways CoreyLactone Corey Lactone Derivative Acid Acidic Conditions (H+, e.g., silica gel) CoreyLactone->Acid Hydrolysis/ Elimination Base Basic Conditions (OH-) CoreyLactone->Base Hydrolysis Oxidation Oxidative Conditions (Air/Peroxides) CoreyLactone->Oxidation Oxidation Heat Elevated Temperature CoreyLactone->Heat Accelerated Decomposition HydrolyzedProduct Ring-Opened Hydroxy Acid Acid->HydrolyzedProduct EliminationProduct Elimination Product Acid->EliminationProduct Base->HydrolyzedProduct OxidizedProduct Oxidized Derivative Oxidation->OxidizedProduct OtherDegradation Other Degradation Products Heat->OtherDegradation

Caption: Major decomposition pathways for Corey lactone derivatives.

ExperimentalWorkflow cluster_start Start: Crude Product cluster_assessment Stability Assessment cluster_purification Purification Strategy cluster_end End: Pure Product Crude Crude Corey Lactone Derivative Assess Is the derivative acid-sensitive? Crude->Assess DeactivatedSilica Column Chromatography (Deactivated Silica Gel) Assess->DeactivatedSilica Yes StandardSilica Standard Silica Gel Column Chromatography Assess->StandardSilica No Crystallization Crystallization Assess->Crystallization Alternative Pure Pure & Stable Product DeactivatedSilica->Pure StandardSilica->Pure Crystallization->Pure

Caption: Workflow for selecting a suitable purification method.

LogicalRelationship cluster_causes Potential Causes cluster_solutions Preventative Solutions Problem Observed Decomposition of Corey Lactone Derivative pH Inappropriate pH (Acidic/Basic) Problem->pH Temp High Temperature Problem->Temp Silica Acidic Silica Gel Problem->Silica Atmosphere Oxygen/Air Exposure Problem->Atmosphere Protect Introduce Protecting Groups Problem->Protect General Strategy ControlpH Control pH of Solutions and Work-ups pH->ControlpH LowTemp Store at Low Temperature (-20°C) Temp->LowTemp DeactSilica Use Deactivated Silica Gel Silica->DeactSilica Inert Use Inert Atmosphere (N2 or Ar) Atmosphere->Inert

References

Technical Support Center: Analytical Methods for Purity Assessment of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of (-)-Corey lactone benzoate. The information is tailored for researchers, scientists, and drug development professionals.

Overall Analytical Workflow

A typical workflow for the comprehensive purity assessment of this compound involves a multi-step approach to evaluate chemical purity, enantiomeric purity, and structural integrity.

Analytical_Workflow cluster_0 Start: Bulk Material cluster_1 Primary Purity & Impurity Profiling cluster_2 Stereochemical & Structural Verification cluster_3 Final Assessment Sample (-)-Corey Lactone Benzoate Sample HPLC_GC HPLC or GC Analysis (Chemical Purity) Sample->HPLC_GC Impurity_Check Impurity Profile Acceptable? HPLC_GC->Impurity_Check Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Impurity_Check->Chiral_HPLC Yes Fail Further Purification or Re-synthesis Impurity_Check->Fail No EE_Check Enantiomeric Excess (ee) > 99%? Chiral_HPLC->EE_Check Spectroscopy Spectroscopic Analysis (NMR, MS, IR) EE_Check->Spectroscopy Yes EE_Check->Fail No Structure_Check Structure Confirmed? Spectroscopy->Structure_Check Pass Release for Use Structure_Check->Pass Yes Structure_Check->Fail No

Caption: Overall analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary technique for assessing the chemical purity and quantifying impurities in this compound.

Troubleshooting Guide: HPLC
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Analyte interacting with active sites (e.g., silanols) on the column.[1] 2. Inappropriate Mobile Phase pH: The pH may be too close to the pKa of an analyte.[2] 3. Column Overload: Injecting too much sample.[3] 4. Column Void/Collapse: A void has formed at the column inlet.[2]1. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. Consider a column with better end-capping. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reduce the injection volume or dilute the sample.[3] 4. Reverse flush the column at low pressure. If the problem persists, replace the column.[2]
Peak Fronting 1. Sample Overload: Particularly in a low-strength injection solvent.[1] 2. Injection Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase. 3. Column Temperature Fluctuations. [1]1. Dilute the sample or reduce injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 3. Use a column oven to ensure stable temperature.
Split Peaks 1. Clogged Frit/Column Inlet: Particulate matter from the sample or system has blocked the inlet.[2] 2. Column Void/Channeling: A channel has formed in the stationary phase. 3. Sample Solvent Effect: Injecting a large volume of a strong solvent.1. Use a guard column or an in-line filter.[3] Try back-flushing the column. 2. This is often irreversible; the column needs to be replaced.[2] 3. Reduce injection volume or dissolve the sample in the mobile phase.
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in solvents or buffers.[3] 2. System Carryover: Residual sample from a previous injection.[1] 3. Degraded Sample in Autosampler. 1. Use high-purity, HPLC-grade solvents and freshly prepared buffers.[3] 2. Run a needle wash program and inject a blank solvent to flush the system. 3. Ensure sample stability under autosampler conditions.
Baseline Noise/Drift 1. Air Bubbles in Pump/Detector: Degassing of the mobile phase is incomplete. 2. Contaminated Mobile Phase or Column. 3. Detector Lamp Failing. 1. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 2. Flush the system with a strong solvent (e.g., isopropanol). Use fresh, high-purity solvents. 3. Check lamp energy and replace if necessary.
FAQs: HPLC

Q1: What are typical starting conditions for an HPLC method for this compound? A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, run in isocratic or gradient mode. UV detection is typically set around 230 nm or 254 nm.

Q2: How do I prepare my sample for HPLC analysis? A2: this compound is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4][5] Prepare a stock solution in a suitable solvent and dilute it to the working concentration using the mobile phase to ensure compatibility and good peak shape.

Q3: What are the common impurities I should look for? A3: Impurities can arise from the synthesis, such as starting materials, reagents, or by-products from side reactions.[6] Potential impurities could include the corresponding aldehyde (Corey lactone aldehyde benzoate) or diol (Corey lactone diol), which are common intermediates or related substances.[7][8]

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical. Chiral HPLC is the standard method for separating and quantifying the desired (-)-enantiomer from its undesired (+)-enantiomer.[9][10]

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause(s) Recommended Solution(s)
No Separation of Enantiomers 1. Incorrect Chiral Stationary Phase (CSP): The chosen column is not suitable for this class of compound. 2. Inappropriate Mobile Phase: The mobile phase composition is not creating the necessary differential interaction.1. Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.[11] 2. Systematically vary the mobile phase. For normal phase, adjust the ratio of alkane (e.g., hexane) to alcohol (e.g., isopropanol).[11]
Poor Resolution (Rs < 1.5) 1. Mobile Phase Composition: The ratio of solvents is suboptimal. 2. Flow Rate is Too High: Insufficient time for interaction with the CSP. 3. Column Temperature: Temperature affects the kinetics of interaction.1. Perform fine adjustments of the alcohol modifier percentage (e.g., change from 90:10 hexane:IPA to 95:5). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[12] 3. Optimize the column temperature. Lower temperatures often improve resolution but increase backpressure.
Irreproducible Retention Times 1. Column Not Equilibrated: Insufficient time for the mobile phase to stabilize the CSP. 2. Mobile Phase Inconsistency: Small variations in mobile phase preparation.1. Equilibrate the column for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved). 2. Prepare mobile phases carefully and consistently by volume. Use an online degasser.
FAQs: Chiral HPLC

Q1: Which type of chiral column is recommended for this compound? A1: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose carbamate derivatives, are highly effective for a wide range of chiral compounds and are a primary choice for screening.[9][11] For example, a CHIRALPAK IF column has been successfully used to determine the enantiomeric ratio of a related Corey lactone intermediate.[13]

Q2: How is enantiomeric excess (% ee) calculated from the chromatogram? A2: The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.[9]

Q3: How do I confirm the elution order of the enantiomers? A3: The elution order must be confirmed by injecting an enantiomerically pure standard of either the (+) or (-) form, if available. Without a pure standard, the assignment is tentative.[14][15]

Experimental Protocol: Chiral HPLC

This protocol is a representative method and may require optimization.

  • Column: Chiralpak IF (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.[13]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).[11]

  • Flow Rate: 1.0 mL/min.[13]

  • Temperature: 25 °C (ambient).

  • Detection: UV at 254 nm.[9]

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • System Suitability: Inject a racemic standard (if available) to confirm separation and ensure the resolution between the two enantiomer peaks is greater than 1.5.[9]

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

GC is ideal for detecting and quantifying volatile organic impurities, such as residual solvents from the synthesis and purification process.

Troubleshooting Guide: GC
Issue Potential Cause(s) Recommended Solution(s)
No Peaks or Low Sensitivity 1. Incorrect Inlet Temperature: Temperature is too low to volatilize the sample. 2. Split Ratio Too High: Too much of the sample is being vented. 3. Column Bleed at High Temperatures. 1. Ensure the inlet temperature is appropriate for the solvents being analyzed. 2. Use a lower split ratio or switch to splitless injection for trace analysis. 3. Use a low-bleed column and ensure the final oven temperature does not exceed the column's maximum limit.
Broad or Tailing Peaks 1. Slow Injection Speed: Manual injection is too slow. 2. Active Sites in Inlet/Column: Similar to HPLC, active sites can cause interactions. 3. Column Contamination. 1. Use an autosampler for rapid and reproducible injections. 2. Use a deactivated liner and a high-quality capillary column. 3. Bake out the column according to the manufacturer's instructions.
FAQs: GC

Q1: When should I use GC instead of HPLC? A1: GC is the preferred technique for analyzing volatile and thermally stable compounds, making it ideal for residual solvent analysis.[16] HPLC is better for non-volatile or thermally labile compounds like the Corey lactone benzoate molecule itself.

Q2: What is the best way to introduce the sample for residual solvent analysis? A2: Static headspace injection is the preferred method.[16] It involves heating a sealed vial containing the sample to allow volatile solvents to partition into the gas phase (headspace), which is then injected. This prevents the non-volatile drug substance from contaminating the GC system.[16]

Spectroscopic and Other Methods

NMR, MS, and IR are used for structural confirmation, while thermal analysis can provide additional purity information.

Troubleshooting_Logic Start Unexpected Result in Chromatogram Check_System Inject Blank & Standard Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Instrument (e.g., flush, check for leaks) System_OK->Fix_System No Sample_Issue Is it an Unknown Peak? System_OK->Sample_Issue Yes Fix_System->Start Degradation Consider Sample Degradation (Re-prepare sample) Sample_Issue->Degradation No ID_Impurity Use Mass Spectrometry (LC-MS) for Identification Sample_Issue->ID_Impurity Yes

Caption: Decision tree for troubleshooting unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What is the role of Nuclear Magnetic Resonance (NMR) in purity assessment? A1: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound.[17][18] Quantitative NMR (qNMR) can also be used for purity assessment by integrating the signals of the compound against a certified internal standard.[19]

Q2: How can Mass Spectrometry (MS) be used? A2: MS is used to confirm the molecular weight of the compound.[20] When coupled with HPLC (LC-MS) or GC (GC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.[21][22]

Q3: Can Differential Scanning Calorimetry (DSC) determine purity? A3: Yes, DSC can be used to determine the purity of highly pure (>98.5%) crystalline substances.[23][24] The presence of impurities lowers and broadens the melting point endotherm.[23] The Van't Hoff equation is applied to the melting curve to calculate the mole percent of impurities.[23] A sharp melting peak is indicative of high purity.[25][26]

Q4: What information does Infrared (IR) Spectroscopy provide? A4: IR spectroscopy is used to confirm the presence of key functional groups in the molecule, such as the ester carbonyl, lactone carbonyl, and hydroxyl groups, providing further confirmation of the compound's identity.[17]

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone benzoate is a pivotal intermediate in the synthesis of prostaglandins, a class of biologically active lipids with diverse physiological functions. Its stereochemically rich structure has made it a challenging and popular target for synthetic organic chemists. This guide provides an objective comparison of prominent synthetic routes to this key molecule, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key quantitative metrics for several notable synthetic routes to this compound and its immediate precursor, (-)-Corey lactone diol.

Synthetic Route Key Strategy Number of Steps Overall Yield Stereocontrol Key Advantages Key Disadvantages
Corey (1969) Asymmetric Diels-Alder~10Not explicitly stated, but considered lengthyChiral auxiliary & resolutionLandmark, well-establishedLong, requires resolution step
Stork (1982) Radical Cyclization~7Not explicitly statedStereocontrolled radical cyclizationConvergent, avoids harsh oxidationUse of tin reagents
Woodward (1973) Rearrangement~11Not explicitly statedRacemic synthesisInnovative rearrangementRacemic product, long sequence
Hayashi (2020) One-Pot Organocatalysis1 (pot)50%Organocatalyst (>99% ee)Highly efficient, rapid (152 min)Requires specific organocatalyst
Enzymatic Resolution Kinetic ResolutionVariable~45-50% (for desired enantiomer)LipaseHigh enantioselectivityMaximum 50% yield for one enantiomer

Detailed Analysis of Synthetic Strategies

This section provides a deeper dive into the methodologies of the key synthetic routes, including diagrams of the synthetic pathways and experimental protocols for crucial steps.

The Classic Corey Synthesis: A Landmark in Prostaglandin Chemistry

The seminal synthesis developed by E.J. Corey and his group laid the groundwork for the production of prostaglandins.[1][2] A key feature of this route is an asymmetric Diels-Alder reaction to establish the core stereochemistry.

G cluster_Corey Corey Synthesis A Cyclopentadiene B Diels-Alder Adduct A->B [4+2] Cycloaddition (Asymmetric) C Baeyer-Villiger Oxidation Product B->C Baeyer-Villiger Oxidation D Resolved Lactone Acid C->D Hydrolysis & Resolution E (-)-Corey Lactone Diol D->E Reduction & Lactonization F This compound E->F Benzoylation

Caption: The Corey synthesis of this compound.

The enantioselectivity of the initial Diels-Alder reaction is crucial. While early versions relied on resolution, later refinements incorporated chiral Lewis acid catalysts.[3]

Reaction: Asymmetric Diels-Alder cycloaddition of 5-(benzyloxymethyl)cyclopentadiene with 2-chloroacrylonitrile catalyzed by a chiral oxazaborolidine catalyst.

Reagents and Conditions:

  • 5-(benzyloxymethyl)cyclopentadiene (1.0 equiv)

  • 2-chloroacrylonitrile (1.2 equiv)

  • Chiral oxazaborolidine catalyst (10 mol%)

  • Dichloromethane (CH₂Cl₂) as solvent

  • -78 °C to -20 °C, 4-6 hours

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting cycloadduct is purified by silica gel chromatography.

Stork's Radical Cyclization Approach

Gilbert Stork's synthesis provides an alternative and convergent route, featuring a key stereocontrolled radical cyclization step to form the bicyclic lactone core.[1]

G cluster_Stork Stork Synthesis A cis-Cyclopentene-1,4-diol derivative B Acyclic Radical Precursor A->B Alkylation C Cyclized Product B->C Radical Cyclization (Bu₃SnH, AIBN) D (-)-Corey Lactone Diol C->D Deprotection & Oxidation

Caption: Stork's radical cyclization route to (-)-Corey lactone diol.

This key step utilizes a tin-mediated radical cyclization to construct the bicyclic core with high stereocontrol.

Reaction: Tributyltin hydride-mediated radical cyclization of an acyclic bromo acetal.

Reagents and Conditions:

  • Acyclic bromo acetal precursor (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Toluene as solvent, reflux (or photochemical initiation)

  • Reaction time: 2-4 hours

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to remove tin byproducts and isolate the cyclized product.

Woodward's Synthesis: A Racemic Approach with an Ingenious Rearrangement

The synthesis developed by the group of R.B. Woodward is a racemic route that features a clever rearrangement to construct the cyclopentanoid ring system.[1]

G cluster_Woodward Woodward Synthesis (Racemic) A cis-Cyclohexane-1,3,5-triol derivative B Rearrangement Precursor A->B Functional Group Manipulations C Cyclopentanoid Product B->C Acid-catalyzed Rearrangement D (±)-Corey Lactone Diol C->D Further Transformations

Caption: Woodward's racemic synthesis of Corey lactone diol.

Hayashi's One-Pot Synthesis: A Paradigm of Efficiency

A recent and highly efficient approach developed by Yujiro Hayashi's group accomplishes the synthesis of (-)-Corey lactone diol in a single pot in just 152 minutes with a 50% overall yield.[1][4][5] This method relies on a powerful organocatalytic domino Michael/Michael reaction.

G cluster_Hayashi Hayashi One-Pot Synthesis A α,β-Unsaturated Aldehyde + Ethyl 4-oxo-2-pentenoate B Domino Michael/Michael Adduct A->B Organocatalyst (Diphenylprolinol silyl ether) C Reduced Intermediate B->C Reduction (LiAlH(OtBu)₃) D Lactone C->D Lactonization (HBF₄) E (-)-Corey Lactone Diol D->E Oxidation (H₂O₂, KF)

Caption: Hayashi's highly efficient one-pot synthesis.

This streamlined procedure combines multiple transformations in a single reaction vessel, significantly reducing reaction time and purification steps.[1][4]

Reaction: One-pot synthesis from 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate.

Reagents and Conditions:

  • Domino Michael/Michael Reaction:

    • 3-(dimethylphenylsilyl)propenal (1.0 equiv)

    • Ethyl 4-oxo-2-pentenoate (2.0 equiv)

    • (S)-Diphenylprolinol silyl ether catalyst (10 mol%)

    • p-Nitrophenol (1.0 equiv)

    • Water (3.0 equiv)

    • Isopropanol, room temperature, 1 hour.

  • Reduction and Lactonization:

    • The crude mixture is concentrated.

    • Tetrahydrofuran (THF) is added.

    • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (3.5 equiv) is added at 60 °C for 15 minutes.

    • Aqueous tetrafluoroboric acid (HBF₄) (10 equiv) is added at room temperature for 1 minute.

  • Oxidative Cleavage:

    • The mixture is concentrated.

    • Dimethylformamide (DMF) and water are added, followed by potassium carbonate (K₂CO₃) (10 equiv).

    • Potassium fluoride (KF) (10 equiv) and hydrogen peroxide (H₂O₂) (10 equiv) are added at 40 °C for 1 hour.

Work-up and Purification: The reaction is quenched with dimethyl sulfide. The mixture is concentrated, and the crude (-)-Corey lactone diol is purified by silica gel chromatography. The overall yield is 50% with an enantiomeric excess of >99%.[1]

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly enantioselective method to obtain one enantiomer of a racemic mixture, often applied to an intermediate alcohol in the synthetic sequence.

G cluster_Enzymatic Enzymatic Resolution A Racemic Corey Lactone Intermediate F Separation A->F B Lipase B->F C Acyldonor C->F D (-)-Enantiomer (unreacted) E (+)-Enantiomer (acylated) F->D F->E

Caption: Workflow for enzymatic kinetic resolution.

This method utilizes the stereoselectivity of a lipase to acylate one enantiomer of a racemic alcohol, allowing for their separation.

Reaction: Lipase-catalyzed enantioselective acylation of a racemic Corey lactone diol intermediate.

Reagents and Conditions:

  • Racemic Corey lactone diol intermediate (1.0 equiv)

  • Lipase (e.g., from Candida antarctica or Pseudomonas sp.)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Room temperature to 40 °C, monitoring by HPLC or GC until ~50% conversion.

Work-up and Purification: The enzyme is removed by filtration. The solvent is evaporated, and the unreacted alcohol and the acylated product are separated by column chromatography.

Conclusion

The synthesis of this compound has evolved significantly since its first landmark achievement. While the classic Corey synthesis remains a cornerstone in chemical education and practice, modern advancements have dramatically improved efficiency. For applications demanding high throughput and rapid synthesis, the one-pot organocatalytic route developed by Hayashi and coworkers presents a compelling option, offering exceptional stereocontrol and a significantly reduced reaction time. The choice of a specific synthetic route will ultimately depend on the researcher's priorities, including scale, cost, available reagents and equipment, and the desired level of stereopurity. This guide provides the necessary data and an overview of the methodologies to make an informed decision.

References

A Comparative Guide to Chiral Synthons in Prostaglandin Synthesis: (-)-Corey Lactone Benzoate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of prostaglandins is a critical endeavor. Prostaglandins are a class of lipid compounds involved in a wide array of physiological processes, making them and their analogues vital pharmaceutical targets. At the heart of their synthesis lies the use of chiral synthons to establish the correct stereochemistry of the cyclopentane core. For decades, (-)-Corey lactone benzoate has been the cornerstone of prostaglandin synthesis. This guide provides an objective comparison of this classical synthon with modern alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to Chiral Synthons in Prostaglandin Synthesis

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, the key challenge in their total synthesis is the precise control of multiple chiral centers on the cyclopentane ring. Chiral synthons are enantiomerically pure building blocks that introduce the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.

This compound, a bicyclic lactone with well-defined stereocenters, has historically been the most important chiral synthon for the synthesis of a wide variety of prostaglandins.[1][2] Its rigid structure allows for predictable stereochemical outcomes in subsequent reactions. However, the classical Corey synthesis, while robust, can be lengthy and sometimes involves hazardous reagents. In recent years, alternative chiral synthons and synthetic strategies have emerged, aiming for greater efficiency, scalability, and improved safety profiles. These include chemoenzymatic methods and transition-metal-catalyzed cyclizations.[3][4][5]

Comparative Analysis of Synthetic Routes

This section compares the performance of three major approaches to the synthesis of Prostaglandin F2α (PGF2α), a representative and complex member of the prostaglandin family. The comparison is based on key metrics such as the number of synthetic steps, overall yield, and stereoselectivity.

Table 1: Comparison of Synthetic Routes to Prostaglandin F2α

FeatureThis compound RouteChemoenzymatic Route (via Bromohydrin)Enyne Cycloisomerization Route
Starting Chiral Synthon This compoundChemoenzymatically derived bromohydrinAsymmetrically hydrogenated enone
Number of Steps (from key intermediate) ~8-10 steps5-7 steps[3][4]6 steps[5]
Overall Yield (from key intermediate) Variable, often lower due to multiple steps10.6 g of PGF2α from 14.2 g of lactone 9[6]15%[5]
Stereoselectivity Control High, established by the rigid lactone coreHigh, enzymatic resolution and stereoselective reactionsExcellent (>20:1 d.r., 98% e.e. for core)[5]
Key Advantages Well-established, versatile for various prostaglandinsConcise, scalable, avoids some hazardous reagentsHighly convergent and efficient
Key Disadvantages Longer synthetic sequenceRequires specialized enzymesMay require specific transition metal catalysts

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Synthesis of PGF2α via this compound (Classic Approach)

The Corey synthesis involves the elaboration of the two side chains from the lactone precursor. A key step is the transformation of the δ-lactone to a γ-lactone.

Experimental Protocol: δ-Lactone to γ-Lactone Transformation

  • Protection: The free hydroxyl group of the Corey lactone diol is protected, for instance, as a tetrahydropyranyl (THP) ether.

  • Lactone Opening and Recyclization: The δ-lactone is treated with lithium hydroxide (LiOH) in the presence of a large excess of hydrogen peroxide (H₂O₂). The resulting intermediate acid undergoes an intramolecular Sₙ2 reaction to form the γ-lactone.

  • Deprotection and Reprotection: The protecting group on the secondary alcohol is removed, and the primary alcohol is then selectively protected (e.g., as a benzoate or p-phenylbenzoate ester) to allow for the introduction of the α-chain.

Note: This is a generalized protocol based on established procedures. Specific reaction conditions can be found in the cited literature.[2]

Chemoenzymatic Synthesis of PGF2α via a Bromohydrin Intermediate

This modern approach utilizes a key bromohydrin intermediate, considered a radical equivalent of the Corey lactone, which is synthesized in a few steps using enzymatic reactions.[3][4]

Experimental Protocol: Chemoenzymatic Synthesis of the Chiral Lactone

  • Enzymatic Desymmetrization: A meso-diol is treated with a lipase to achieve enantioselective mono-acetylation, creating a chiral mono-acetate.

  • Johnson–Claisen Rearrangement: The resulting chiral alcohol is subjected to a Johnson–Claisen rearrangement to introduce a new stereocenter and form a chiral lactone.

  • Alternative Enzymatic Baeyer-Villiger Oxidation: A prochiral bicyclic ketone can be converted to the desired chiral lactone with high enantioselectivity using a cyclohexanone monooxygenase.[6]

Experimental Protocol: Synthesis of PGF2α from Bromohydrin

  • Bromohydrin Formation: The chiral lactone is converted to the key bromohydrin intermediate.

  • Nickel-Catalyzed Cross-Coupling: The ω-side chain is introduced via a nickel-catalyzed reductive coupling reaction with the bromohydrin.

  • Wittig Reaction: The α-side chain is installed using a standard Wittig reaction to complete the carbon skeleton of PGF2α.[3]

Synthesis of PGF2α via Enyne Cycloisomerization

This strategy employs a rhodium-catalyzed enyne cycloisomerization to construct the functionalized cyclopentane core in a highly stereoselective manner.[5]

Experimental Protocol: Enyne Cycloisomerization and Elaboration to PGF2α

  • Asymmetric Hydrogenation: A prochiral enone is subjected to asymmetric hydrogenation to install the initial stereocenter with high enantiomeric excess (up to 98% ee).[5]

  • Enyne Formation: The resulting chiral alcohol is converted into a 1,6-enyne substrate through nucleophilic addition of a lithiated alkyne to a Weinreb amide.

  • Rhodium-Catalyzed Cycloisomerization: The 1,6-enyne undergoes a rhodium-catalyzed cycloisomerization to form the key five-membered ring intermediate with excellent diastereoselectivity (>20:1 d.r.) and enantiomeric excess (98% ee).[5]

  • Side Chain Installation: The two side chains are introduced using standard methodologies such as cross-metathesis and Wittig olefination to afford PGF2α.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic strategies.

G cluster_corey Corey Lactone Route CoreyLactone This compound Protection Protection of OH CoreyLactone->Protection LactoneTransform δ to γ-Lactone Transformation Protection->LactoneTransform Chain1 ω-Chain Installation LactoneTransform->Chain1 Chain2 α-Chain Installation Chain1->Chain2 PGF2a_Corey PGF2α Chain2->PGF2a_Corey

Caption: Synthetic pathway for PGF2α from this compound.

G cluster_chemo Chemoenzymatic Route MesoDiol Meso-Diol EnzymaticRes Enzymatic Resolution MesoDiol->EnzymaticRes ChiralLactone Chiral Lactone EnzymaticRes->ChiralLactone Bromohydrin Bromohydrin Intermediate ChiralLactone->Bromohydrin CrossCoupling Ni-Catalyzed Cross-Coupling (ω-Chain) Bromohydrin->CrossCoupling Wittig Wittig Reaction (α-Chain) CrossCoupling->Wittig PGF2a_Chemo PGF2α Wittig->PGF2a_Chemo

Caption: Chemoenzymatic synthesis of PGF2α via a bromohydrin intermediate.

G cluster_enyne Enyne Cycloisomerization Route Enone Prochiral Enone AsymHydrogenation Asymmetric Hydrogenation Enone->AsymHydrogenation ChiralAlcohol Chiral Alcohol AsymHydrogenation->ChiralAlcohol EnyneFormation Enyne Formation ChiralAlcohol->EnyneFormation Cycloisomerization Rh-Catalyzed Cycloisomerization EnyneFormation->Cycloisomerization CoreIntermediate Core Intermediate Cycloisomerization->CoreIntermediate SideChains Side Chain Installation CoreIntermediate->SideChains PGF2a_Enyne PGF2α SideChains->PGF2a_Enyne

References

A Comparative Guide to the Validation of Analytical Methods for Corey Lactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of Corey lactone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Corey lactone is a pivotal intermediate in the synthesis of prostaglandins and their analogues; thus, robust and validated analytical methods are crucial for ensuring the quality and purity of this key starting material in pharmaceutical development.

The following sections present a comparative overview of these methods, including detailed experimental protocols and performance data. The presented data is representative of typical performance characteristics and is intended to serve as a practical guide for researchers in selecting and validating an appropriate analytical method for Corey lactone.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the three techniques, offering a clear comparison to aid in method selection based on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for structural confirmation.

Performance ParameterHPLC-UVUHPLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.9995> 0.998
Range (µg/mL) 1 - 2500.1 - 1000.5 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%97.5% - 103.0%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%< 2.0%
- Inter-day< 2.5%< 2.0%< 3.0%
Limit of Detection (LOD) (µg/mL) 0.30.020.1
Limit of Quantification (LOQ) (µg/mL) 1.00.10.5
Specificity ModerateHighHigh
Run Time (minutes) 20815

Experimental Protocols

Detailed methodologies for HPLC-UV, UHPLC-MS/MS, and GC-MS analysis of Corey lactone are provided below. These protocols are based on established methods for the analysis of similar lactone compounds.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of Corey lactone.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.

  • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-15 min, 25-80% A; 15-18 min, 80% A; 18-20 min, 25% A.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 15 µL.

  • Sample Preparation : A stock solution of Corey lactone is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the analysis of Corey lactone at low concentrations and in complex matrices.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient of methanol (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-6 min, 20-90% A; 6-7 min, 90% A; 7-8 min, 20% A.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for Corey lactone would be determined and optimized using a reference standard.

  • Injection Volume : 5 µL.

  • Sample Preparation : Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile compounds. For Corey lactone, derivatization is typically required to improve its volatility and thermal stability.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : DB-5ms capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature : 270°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 40-450.

  • Injection Volume : 1 µL (splitless mode).

  • Sample Preparation and Derivatization : A stock solution of Corey lactone is prepared in a suitable organic solvent (e.g., acetonitrile). For derivatization, an aliquot of the sample is evaporated to dryness and treated with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This process ensures that the analytical procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose method_dev Analytical Method Development start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity specificity->linearity Proceed if specific range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability Proceed if robust validation_report Validation Report & Documentation system_suitability->validation_report System suitability passes end End: Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

References

A Comparative Analysis of Protecting Groups for Corey Lactone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey lactone is a cornerstone chiral building block in the total synthesis of prostaglandins and their analogues. The strategic use of protecting groups for its two hydroxyl functions—a primary and a secondary alcohol—is critical for the successful construction of these complex bioactive molecules. This guide provides an objective comparison of commonly employed protecting groups for the Corey lactone, supported by experimental data, to aid researchers in selecting the optimal group for their synthetic strategy.

Introduction to Protecting Groups in Corey Lactone Chemistry

The Corey lactone diol possesses a primary and a secondary hydroxyl group with different steric and electronic environments. This difference allows for the selective protection of one hydroxyl group over the other, a key step in the elaboration of the prostaglandin side chains. The choice of protecting group influences not only the efficiency of the protection and deprotection steps but also the stability of the intermediate under various reaction conditions and, in some cases, the crystallinity of the products, which can be advantageous for purification.[1] The most frequently used protecting groups fall into three main categories: silyl ethers, esters, and ethers.

Comparative Data of Protecting Groups

The following table summarizes quantitative data for the protection and deprotection of Corey lactone hydroxyl groups with various common protecting groups. It is important to note that the yields are sourced from different publications and may involve slightly different substrates or reaction conditions, as indicated.

Protecting GroupHydroxyl GroupReagents and Conditions (Protection)Yield (Protection)Reagents and Conditions (Deprotection)Yield (Deprotection)Reference
TBDMS PrimaryTBDMS-Cl, Imidazole, CH₂Cl₂94.5%CuCl₂·2H₂O, Acetone/H₂O92.4%[2]
Trityl PrimaryTrityl chloride, Pyridine, CH₂Cl₂93%--[2][3]
p-Phenylbenzoyl Secondaryp-Phenylbenzoyl chloride, DMAP, Pyridine/Toluene92% (after 1° OH protection)-55% (overall for deprotection and reduction)[4][5]
Benzoyl SecondaryBenzoyl chloride, Pyridine---[5]
THP BothDHP, TsOH, CH₂Cl₂QuantitativeTsOH, MeOH/CH₂Cl₂79%[1][2]
Silyl Ethers (general) ---Acidic conditions or TBAF80%[1]

Detailed Comparison of Protecting Groups

Silyl Ethers (TBDMS, TES, TIPS)

Silyl ethers are widely used due to their ease of introduction, stability to a range of non-acidic and non-fluoride conditions, and relatively straightforward removal.

  • tert-Butyldimethylsilyl (TBDMS): This is one of the most common silyl ethers. It is bulky enough to allow for selective protection of the less sterically hindered primary hydroxyl group of the Corey lactone diol in high yield (94.5%).[2][3] Deprotection is typically achieved using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions. A method using catalytic copper(II) chloride dihydrate provides a high yield of 92.4% for deprotection.[4]

  • Triethylsilyl (TES) and Triisopropylsilyl (TIPS): These are bulkier than TBDMS and can offer different selectivity and stability profiles. The increased steric hindrance can enhance the selectivity for the primary hydroxyl group. Their removal generally requires stronger acidic conditions or fluoride sources compared to TBDMS.

Ester Protecting Groups (Acetate, Benzoate, p-Phenylbenzoyl)

Ester protecting groups are introduced via acylation and are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

  • Acetate: While simple to introduce, acetates are relatively labile and may not be suitable for lengthy synthetic sequences involving basic conditions.[6]

  • Benzoyl (Bz): More robust than acetate, the benzoyl group is a common choice for protecting the secondary hydroxyl group of the Corey lactone.[5]

  • p-Phenylbenzoyl (PPB): This group, introduced by Corey, offers a significant practical advantage: its derivatives are often crystalline, which greatly facilitates purification by recrystallization.[1] It is typically used to protect the secondary alcohol.

Ether Protecting Groups (THP)
  • Tetrahydropyranyl (THP): THP ethers are stable to a wide range of conditions, including strongly basic and organometallic reagents.[7] They are introduced by treating the alcohol with dihydropyran (DHP) under acidic catalysis. A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures. Deprotection is achieved by acidic hydrolysis, with a reported yield of 79% in one prostaglandin synthesis.[1]

Orthogonal Protection Strategies

In the synthesis of complex molecules like prostaglandins, the ability to deprotect one hydroxyl group while another remains protected is crucial. This is known as an orthogonal protection strategy.[8] For instance, a silyl ether protecting the primary alcohol can be selectively removed with fluoride ions, leaving an ester group on the secondary alcohol intact. Conversely, the ester group can be removed under basic conditions without affecting the silyl ether. This allows for the sequential elaboration of the two side chains of the prostaglandin molecule.

Experimental Protocols

Selective Protection of the Primary Hydroxyl Group with TBDMS

This protocol is adapted from the literature for the selective silylation of a primary alcohol in the presence of a secondary one.[2][9]

  • Materials: Corey lactone diol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq), Imidazole (2.2 eq), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the Corey lactone diol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMS-Cl in one portion and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the primary TBDMS-protected Corey lactone.

Protection of the Secondary Hydroxyl Group with p-Phenylbenzoyl Chloride

This procedure follows the protection of the secondary alcohol after the primary one has been protected.[4]

  • Materials: Primary TBDMS-protected Corey lactone (1.0 eq), p-Phenylbenzoyl chloride (1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Pyridine, Anhydrous Toluene.

  • Procedure:

    • Dissolve the primary TBDMS-protected Corey lactone in a mixture of anhydrous pyridine and anhydrous toluene under an inert atmosphere.

    • Add DMAP and p-phenylbenzoyl chloride to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, carefully add water to quench the reaction.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by chromatography or recrystallization.

Deprotection of a TBDMS Ether

A general protocol for the fluoride-mediated deprotection of a TBDMS ether.[9]

  • Materials: TBDMS-protected Corey lactone derivative (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the deprotected alcohol by flash column chromatography.

Protection of a Hydroxyl Group as a THP Ether

A general procedure for the formation of a THP ether.[7]

  • Materials: Corey lactone derivative (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (TsOH, 0.05 eq), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add DHP and a catalytic amount of TsOH.

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the THP ether by flash column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of prostaglandins from Corey lactone, highlighting the crucial role of orthogonal protecting groups.

G cluster_0 Corey Lactone Modification cluster_1 Side Chain Elaboration cluster_2 Final Steps CoreyLactone Corey Lactone Diol Protect1 Selective Protection of Primary OH (e.g., TBDMS) CoreyLactone->Protect1 Protect2 Protection of Secondary OH (e.g., PPB) Protect1->Protect2 Reduction Reduction of Lactone to Lactol Protect2->Reduction Wittig1 Wittig Reaction (α-chain) Reduction->Wittig1 Deprotect1 Selective Deprotection of Primary OH Wittig1->Deprotect1 Oxidation Oxidation of Primary OH to Aldehyde Deprotect1->Oxidation Wittig2 Wittig Reaction (ω-chain) Oxidation->Wittig2 Deprotect2 Deprotection of Secondary OH Wittig2->Deprotect2 Prostaglandin Prostaglandin Analogue Deprotect2->Prostaglandin

References

A Comparative Guide to the Biological Activity of Prostaglandin Analogues Synthesized from (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of prominent prostaglandin analogues synthesized from the versatile chiral building block, (-)-Corey lactone benzoate. The focus is on commercially successful ophthalmic drugs: latanoprost, travoprost, and bimatoprost. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved in their therapeutic action.

Introduction to Prostaglandin Analogues from this compound

This compound is a cornerstone in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues. Its rigid bicyclic structure allows for the precise installation of the characteristic cyclopentane core and the two side chains of prostaglandins. This synthetic route has been instrumental in the development of potent and selective prostaglandin F2α (PGF2α) analogues, which are the first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Latanoprost, travoprost, and bimatoprost are all PGF2α analogues whose syntheses rely on key intermediates derived from this compound. Their primary mechanism of action is to lower IOP by increasing the uveoscleral outflow of aqueous humor.

Comparative Biological Activity

The therapeutic efficacy of these prostaglandin analogues is directly related to their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to the desired physiological response. The following tables summarize the quantitative data on the binding affinities and functional potencies of the active forms of these drugs.

Table 1: FP Receptor Binding Affinities and Functional Agonist Potencies

CompoundBinding Affinity (Ki, nM) at FP ReceptorFunctional Potency (EC50, nM) at FP Receptor (Phosphoinositide Turnover)Receptor Selectivity (Ki, nM)
Travoprost Acid 35 ± 5[1]1.4 (human ciliary muscle cells)[1], 3.2 ± 0.6[2][3]Highly selective for FP receptor. Minimal affinity for DP, EP1, EP3, EP4, IP, and TP receptors[1].
Bimatoprost Acid 83[1]2.8 - 3.8 (in most cells)[1], 5.8 ± 2.6[2][3]Less selective. Also shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors[1].
Latanoprost Acid 98[1]32 - 124 (depending on cell type)[1], 54.6 ± 12.4[2][3]Also shows functional activity at the EP1 receptor (EC50 = 119 nM)[1].

Table 2: Comparative Efficacy in Lowering Intraocular Pressure (IOP)

DrugMean IOP Reduction from BaselineStudy Details
Bimatoprost (0.03%) Generally considered the most effective in long-term studies.[4]A meta-analysis showed bimatoprost to be more effective than latanoprost and travoprost in long-term therapy.[4]
Travoprost (0.004%) Highly effective, with efficacy comparable to or slightly less than bimatoprost in some studies.[4]Long-term studies show high efficacy.[4]
Latanoprost (0.005%) Effective, though some studies suggest slightly lower efficacy compared to bimatoprost and travoprost.[4]Considered to have a lower prevalence of adverse events.[4]

Signaling Pathway

The primary signaling pathway activated by these PGF2α analogues upon binding to the FP receptor is the Gq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade of events in the ciliary muscle is believed to lead to the remodeling of the extracellular matrix and a reduction in the resistance to aqueous humor outflow, thus lowering IOP.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PG_Analogue Prostaglandin Analogue FP_Receptor FP Receptor (GPCR) PG_Analogue->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., ECM Remodeling) Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Phosphoinositide Turnover Assay Membrane_Prep Membrane Preparation (HEK293-FP cells) Incubation_Binding Incubation with [3H]-PGF2α & Competitor Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting_Binding Scintillation Counting Filtration->Counting_Binding Ki_Calc Ki Value Calculation (Cheng-Prusoff) Counting_Binding->Ki_Calc Cell_Labeling Cell Labeling with [3H]-myo-inositol Agonist_Stim Agonist Stimulation Cell_Labeling->Agonist_Stim IP_Extraction Extraction of Inositol Phosphates Agonist_Stim->IP_Extraction IP_Separation Separation of IPs (Dowex Chromatography) IP_Extraction->IP_Separation Counting_Functional Scintillation Counting IP_Separation->Counting_Functional EC50_Calc EC50 Value Calculation Counting_Functional->EC50_Calc

References

A Comparative Cost Analysis of Corey Lactone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Corey lactone, a vital building block in the synthesis of prostaglandins and their analogues, has been the subject of extensive research to optimize its production. This guide provides a comparative analysis of prominent methods for synthesizing Corey lactone, with a focus on their economic viability, supported by experimental data and detailed protocols.

This guide will delve into three major approaches for Corey lactone synthesis: the classic Corey synthesis, the innovative Hayashi one-pot synthesis, and a modern chemoenzymatic strategy. By examining the starting materials, number of steps, overall yield, and reagent costs, this analysis aims to provide a clear framework for selecting the most suitable synthetic route based on laboratory scale and economic constraints.

Comparison of Key Synthesis Parameters

To facilitate a direct comparison, the following table summarizes the critical quantitative data for each of the three primary synthetic routes to Corey lactone. The cost estimates are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

ParameterClassic Corey SynthesisHayashi One-Pot SynthesisChemoenzymatic Synthesis
Starting Material(s) Cyclopentadiene, 2-Chloroacrylonitrile3-(Dimethylphenylsilyl)propenal, Ethyl 4-oxo-2-pentenoateDicyclopentadiene
Key Reagents/Catalysts Copper(II) tetrafluoroborate, m-CPBA, Thallium(I) carbonate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherLipase from Pseudomonas cepacia or Baeyer-Villiger Monooxygenase
Number of Linear Steps ~10 steps to Corey lactone diol1 pot (multiple sequential reactions)~8 steps
Overall Yield ~15-20%~50%[1]Variable, depends on enzymatic step efficiency
Estimated Reagent Cost per gram of Corey Lactone HighModerateModerate to High (enzyme cost is a major factor)
Key Advantages Well-established, reliableHighly efficient, significant reduction in workup and purificationHigh enantioselectivity, green chemistry approach
Key Disadvantages Long, multi-step process, use of toxic reagents (e.g., thallium salts)Requires specialized organocatalystEnzyme stability and cost can be prohibitive for large scale

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic strategies, highlighting the key transformations and intermediates.

corey_synthesis_comparison cluster_classic Classic Corey Synthesis cluster_hayashi Hayashi One-Pot Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Classic_Start Cyclopentadiene Diels_Alder Diels-Alder Reaction Classic_Start->Diels_Alder Baeyer_Villiger Baeyer-Villiger Oxidation Diels_Alder->Baeyer_Villiger Iodolactonization Iodolactonization Baeyer_Villiger->Iodolactonization Classic_End Corey Lactone Iodolactonization->Classic_End Hayashi_Start Silylpropenal + Ketoester Domino_Reaction Domino Michael/Michael Reaction Hayashi_Start->Domino_Reaction Reductions Reductions & Lactonization Domino_Reaction->Reductions Hayashi_End Corey Lactone Reductions->Hayashi_End Chemo_Start Dicyclopentadiene Chemical_Steps1 Chemical Transformations Chemo_Start->Chemical_Steps1 Enzymatic_Step Enzymatic Resolution or Oxidation Chemical_Steps1->Enzymatic_Step Chemical_Steps2 Further Chemical Steps Enzymatic_Step->Chemical_Steps2 Chemo_End Corey Lactone Diol Chemical_Steps2->Chemo_End

Caption: A comparison of the logical workflows for the Classic Corey, Hayashi One-Pot, and Chemoenzymatic syntheses of Corey lactone.

Experimental Protocols

Classic Corey Synthesis of Prostaglandin F2α (incorporating Corey Lactone synthesis)

This landmark synthesis, first reported by E.J. Corey, established a foundational route to prostaglandins.[2][3][4][5] The initial steps leading to the Corey lactone intermediate are outlined below.

Step 1: Diels-Alder Reaction

  • To a solution of copper(II) tetrafluoroborate in tetrahydrofuran at 0°C is added 2-chloroacrylonitrile.[2]

  • Freshly distilled cyclopentadiene is then added dropwise.[2]

  • The reaction mixture is stirred for several hours and then worked up to yield the Diels-Alder adduct.

Step 2: Baeyer-Villiger Oxidation

  • The bicyclic ketone obtained from the previous step is dissolved in dichloromethane.[2][6]

  • meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C.[2][6]

  • The reaction is stirred until completion, as monitored by TLC, to afford the corresponding lactone.[6]

Step 3: Iodolactonization

  • The lactone is hydrolyzed with aqueous sodium hydroxide.[2]

  • The resulting hydroxy acid is then treated with a solution of potassium triiodide to induce iodolactonization, yielding the iodolactone intermediate.[2]

Step 4: Subsequent Transformations

  • The iodolactone is then carried through a series of reactions including reduction of the iodine, protection of hydroxyl groups, and further functional group manipulations to eventually yield the desired Corey lactone diol.[2]

Hayashi One-Pot Synthesis of Corey Lactone

This highly efficient method, developed by Hayashi and coworkers, dramatically reduces the number of synthetic steps and purifications.[1][7][8][9]

One-Pot Procedure:

  • In a single reaction vessel, 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate are subjected to a domino Michael/Michael reaction catalyzed by (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.[1]

  • This is followed by a sequence of in-situ reactions within the same pot:

    • Stereoselective reduction of the ketone and aldehyde functionalities.[1]

    • Lactonization to form the corey lactone ring structure.[1]

    • Conversion of the silyl group to a hydroxyl group.[1]

  • The entire sequence is completed within a few hours, and a single purification step at the end yields the Corey lactone in approximately 50% overall yield.[1]

Chemoenzymatic Synthesis of Corey Lactone Diol

This approach utilizes enzymes to achieve high enantioselectivity, a key requirement for the synthesis of biologically active prostaglandins. One common strategy involves the kinetic resolution of a racemic intermediate using a lipase.

Step 1: Synthesis of a Racemic Precursor

  • A suitable racemic precursor to the Corey lactone, often a bicyclic alcohol, is synthesized via conventional chemical methods, frequently starting from dicyclopentadiene.

Step 2: Enzymatic Kinetic Resolution

  • The racemic alcohol is dissolved in an appropriate organic solvent.

  • Lipase from Pseudomonas cepacia (often referred to as Lipase PS) is added, along with an acyl donor (e.g., vinyl acetate).[10]

  • The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The acylated and unacylated enantiomers are then separated by chromatography.

Step 3: Conversion to Corey Lactone Diol

  • The desired enantiomerically enriched alcohol is then converted to the Corey lactone diol through a series of chemical transformations, which may include a Baeyer-Villiger oxidation.[11][12][13]

Cost of Key Reagents

The economic feasibility of each route is heavily influenced by the cost of the starting materials and catalysts. Below is an approximate cost analysis for some of the key components:

  • Dicyclopentadiene: A relatively inexpensive starting material, with prices in the range of

    3030-30−
    60 per kilogram from bulk suppliers.

  • m-Chloroperoxybenzoic acid (m-CPBA): A common oxidizing agent, with prices around

    100100-100−
    150 per 250g.[14]

  • Thallium(I) carbonate: A toxic and expensive reagent used in some variations of the classic Corey synthesis, with prices around

    3030-30−
    35 for 25 grams.[2][15]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether: The organocatalyst in the Hayashi synthesis is a specialty chemical, with prices in the range of

    160160-160−
    190 for a small quantity.

  • Lipase from Pseudomonas cepacia: The cost of lipases can vary significantly depending on the purity and activity. A research-grade enzyme can cost over $100 for 100mg.[10][15]

  • Baeyer-Villiger Monooxygenases: These are typically used in the form of whole-cell biocatalysts or purified enzymes. The cost is highly variable and often requires in-house production or collaboration with a specialized supplier.

Conclusion

The choice of a synthetic route to Corey lactone is a multifaceted decision that balances factors of efficiency, cost, and scale.

  • The Classic Corey Synthesis , while historically significant and reliable, is lengthy and utilizes hazardous and expensive reagents, making it less ideal for large-scale, cost-sensitive production.

  • The Hayashi One-Pot Synthesis represents a significant advancement in terms of efficiency and step-economy. While the initial investment in the organocatalyst may be a consideration, the dramatic reduction in reaction time, purification steps, and solvent usage makes it an attractive option for moderate to large-scale synthesis.

  • The Chemoenzymatic Synthesis offers the advantage of high enantioselectivity and aligns with the principles of green chemistry. The primary economic hurdle is the cost and stability of the enzyme. For high-value applications where enantiopurity is critical, this method can be highly competitive, especially if the biocatalyst can be recycled.

Ultimately, the optimal synthesis will depend on the specific needs of the research or production team. For academic and small-scale research, the Hayashi method may offer the best balance of speed and efficiency. For industrial-scale production, a thorough process optimization of either the Hayashi or a chemoenzymatic route would be necessary to maximize cost-effectiveness.

References

A Spectroscopic Comparison of (-)-Corey Lactone Benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the NMR, IR, and mass spectrometry data of (-)-Corey lactone benzoate and its key analogues, providing researchers with a comprehensive guide for the characterization of these critical prostaglandin precursors.

This compound and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological roles. Accurate spectroscopic characterization of these molecules is crucial for ensuring the stereochemical integrity and purity of synthetic intermediates, which ultimately impacts the biological activity of the final prostaglandin products. This guide provides a comparative analysis of the spectroscopic data for this compound, (-)-Corey lactone p-phenylbenzoate, and the foundational precursor, (-)-Corey lactone diol.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are essential for the identification and differentiation of these closely related compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity (J in Hz)
This compound 8.05-8.02 (m, 2H, Ar-H), 7.59-7.55 (m, 1H, Ar-H), 7.46-7.42 (m, 2H, Ar-H), 5.35 (q, J = 5.5 Hz, 1H, CH-OBz), 5.01 (td, J = 8.5, 4.0 Hz, 1H, CH-O-C=O), 3.82 (dd, J = 11.0, 4.5 Hz, 1H, CH₂-OH), 3.70 (dd, J = 11.0, 6.5 Hz, 1H, CH₂-OH), 2.95-2.85 (m, 2H), 2.70-2.55 (m, 2H), 2.40-2.30 (m, 1H), 2.10-2.00 (m, 1H)
(-)-Corey lactone p-phenylbenzoate 8.10 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (d, J = 8.5 Hz, 2H, Ar-H), 7.63 (d, J = 7.5 Hz, 2H, Ar-H), 7.47 (t, J = 7.5 Hz, 2H, Ar-H), 7.39 (t, J = 7.5 Hz, 1H, Ar-H), 5.40 (q, J = 5.6 Hz, 1H, CH-OBz), 5.05 (td, J = 8.4, 4.2 Hz, 1H, CH-O-C=O), 3.85 (dd, J = 11.2, 4.8 Hz, 1H, CH₂-OH), 3.73 (dd, J = 11.2, 6.4 Hz, 1H, CH₂-OH), 2.98-2.88 (m, 2H), 2.75-2.60 (m, 2H), 2.45-2.35 (m, 1H), 2.15-2.05 (m, 1H)
(-)-Corey lactone diol 4.93 (td, J = 6.8, 2.8 Hz, 1H, CH-OH), 4.19 (q, J = 6.4 Hz, 1H, CH-OH), 3.75 (dd, J = 10.8, 5.6 Hz, 1H, CH₂-OH), 3.63 (dd, J = 10.8, 7.2 Hz, 1H, CH₂-OH), 2.81 (dd, J = 18.0, 9.9 Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J = 18.0, 2.4 Hz, 1H), 2.43 (dt, J = 14.8, 6.4 Hz, 1H), 2.10–1.94 (m, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm)
This compound 176.5 (C=O, lactone), 166.2 (C=O, benzoate), 133.3 (Ar-C), 130.0 (Ar-C), 129.7 (Ar-CH), 128.5 (Ar-CH), 83.5 (CH-O-C=O), 75.0 (CH-OBz), 62.8 (CH₂-OH), 54.5 (CH), 42.5 (CH), 39.8 (CH₂), 34.2 (CH)
(-)-Corey lactone p-phenylbenzoate 176.4 (C=O, lactone), 166.0 (C=O, benzoate), 145.8 (Ar-C), 140.0 (Ar-C), 130.2 (Ar-CH), 128.9 (Ar-CH), 128.2 (Ar-CH), 127.2 (Ar-CH), 127.1 (Ar-C), 83.6 (CH-O-C=O), 75.2 (CH-OBz), 62.7 (CH₂-OH), 54.6 (CH), 42.6 (CH), 39.9 (CH₂), 34.3 (CH)
(-)-Corey lactone diol 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[1]

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~3450 (br, O-H), ~2950 (C-H), ~1770 (C=O, γ-lactone), ~1720 (C=O, benzoate ester), ~1600, 1450 (C=C, aromatic), ~1270, 1110 (C-O)
(-)-Corey lactone p-phenylbenzoate ~3440 (br, O-H), ~2960 (C-H), ~1775 (C=O, γ-lactone), ~1715 (C=O, benzoate ester), ~1605, 1480 (C=C, aromatic), ~1275, 1115 (C-O)
(-)-Corey lactone diol ~3400-3200 (br, O-H), ~2950 (C-H), ~1770 (C=O, γ-lactone), ~1050 (C-O)

Table 4: Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 277.1259 ([M+H - H₂O]⁺), 173 ([M+H - C₇H₅O₂]⁺), 155 ([M+H - C₇H₅O₂ - H₂O]⁺), 105 (benzoyl cation)
(-)-Corey lactone p-phenylbenzoate 353.1335 ([M+H - H₂O]⁺), 181 (p-phenylbenzoyl cation)
(-)-Corey lactone diol 173.1155 ([M+H - H₂O]⁺), 137 ([M+H - 2H₂O]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers working with these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2.0 s.

    • Relaxation Delay: 1.0 s.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024.

  • Data Processing: The free induction decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum was recorded in transmittance mode and converted to absorbance. A background spectrum of a pure KBr pellet was subtracted.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Processing: The data was acquired and processed using the instrument's software.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation Corey_Lactone_Diol (-)-Corey Lactone Diol NMR NMR (¹H, ¹³C) Corey_Lactone_Diol->NMR Sample IR FT-IR Corey_Lactone_Diol->IR Sample MS Mass Spectrometry Corey_Lactone_Diol->MS Sample Corey_Lactone_Benzoate This compound Corey_Lactone_Benzoate->NMR Sample Corey_Lactone_Benzoate->IR Sample Corey_Lactone_Benzoate->MS Sample Corey_Lactone_pPhenylbenzoate (-)-Corey Lactone p-Phenylbenzoate Corey_Lactone_pPhenylbenzoate->NMR Sample Corey_Lactone_pPhenylbenzoate->IR Sample Corey_Lactone_pPhenylbenzoate->MS Sample Other_Derivatives Other Derivatives Other_Derivatives->NMR Sample Other_Derivatives->IR Sample Other_Derivatives->MS Sample Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation Data_Tables->Structure_Elucidation Purity_Assessment Purity Assessment Data_Tables->Purity_Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, spectroscopic analysis, and data comparison of (-)-Corey lactone derivatives.

References

A Comparative Guide to the Synthesis of Prostaglandins: The Enduring Legacy of (-)-Corey Lactone Benzoate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Corey lactone benzoate stands as a landmark chiral building block in the history of organic synthesis. For decades, its rigid bicyclic structure has provided a reliable platform for the stereocontrolled synthesis of prostaglandins (PGs) and their analogues, a class of lipid compounds with profound physiological activity and therapeutic applications, including the blockbuster glaucoma drug Latanoprost. This guide provides a detailed comparison of the classical Corey approach for the synthesis of Prostaglandin F₂α (PGF₂α) with modern, more concise strategies, offering researchers objective data to evaluate these methodologies.

The Classical Approach: Synthesis via this compound

The "Corey Synthesis" is a convergent and stereocontrolled route that has been the cornerstone of prostaglandin synthesis for over 50 years. Starting from the commercially available this compound, the synthesis involves a sequence of well-established transformations to introduce the α- and ω-side chains onto the cyclopentane core.

The general workflow involves the initial deprotection of the benzoate group, followed by oxidation of the primary alcohol to an aldehyde (the "Corey aldehyde"). The ω-chain is then installed via a Horner-Wadsworth-Emmons (HWE) reaction, followed by stereoselective reduction of the resulting enone. Finally, the lactone is reduced to a lactol, and the α-chain is introduced via a Wittig reaction to furnish the target prostaglandin.

Corey_Pathway CLB (-)-Corey Lactone Benzoate Diol Corey Lactone Diol CLB->Diol 1. Deprotection Aldehyde Corey Aldehyde (p-Ph-Bz protected) Diol->Aldehyde 2. Protection (p-Ph-Bz) 3. Oxidation Enone Enone Intermediate Aldehyde->Enone 4. HWE Reaction Alcohol Allylic Alcohol (ω-chain installed) Enone->Alcohol 5. Stereoselective Reduction Lactol Lactol Intermediate Alcohol->Lactol 6. Deprotection 7. Lactone Reduction PGF2a Prostaglandin F₂α Lactol->PGF2a 8. Wittig Reaction 9. Deprotection

Caption: Classical Corey pathway for PGF₂α synthesis.

Modern Alternatives to the Corey Lactone Strategy

While robust, the classical Corey synthesis is often lengthy. Modern synthetic chemistry has focused on developing more step-economical routes. Two prominent examples are a chemoenzymatic approach utilizing a "radical equivalent" of the Corey lactone and an organocatalytic strategy that builds the cyclopentane core from acyclic precursors.

This recently developed route achieves a five-step synthesis of PGF₂α on a gram scale.[1] It bypasses the Corey lactone by using a chemoenzymatically synthesized bromohydrin intermediate. This intermediate serves as a radical precursor for a nickel-catalyzed cross-coupling to install the ω-chain, drastically shortening the overall sequence.

Chemoenzymatic_Pathway Nitrile Cyclopentene Nitrile Lactone9 Chiral Lactone Nitrile->Lactone9 1. Enzymatic Oxidative Resolution Bromohydrin Bromohydrin (Corey Lactone Equivalent) Lactone9->Bromohydrin 2. Bromohydrination Coupled Coupled Product (ω-chain installed) Bromohydrin->Coupled 3. Ni-catalyzed Cross-Coupling PGF2a Prostaglandin F₂α Coupled->PGF2a 4. Lactone Reduction 5. Wittig Reaction

Caption: A concise 5-step chemoenzymatic pathway.[1]

This innovative approach from Aggarwal and coworkers utilizes an L-proline catalyzed aldol cascade reaction of succinaldehyde to construct a key bicyclic enal intermediate in a single step with high enantioselectivity.[2][3] This enal is then elaborated through conjugate addition and a Wittig reaction to afford PGF₂α in seven steps from the initial cascade.

Organocatalytic_Pathway Succinaldehyde Succinaldehyde Enal Bicyclic Enal Succinaldehyde->Enal 1. Organocatalytic Aldol Cascade Acetal Methoxy Acetal Enal->Acetal 2. Acetalization Michael Michael Adduct (ω-chain installed) Acetal->Michael 3. Conjugate Addition Triol Triol Intermediate Michael->Triol 4. Ozonolysis 5. Reduction PGF2a Prostaglandin F₂α Triol->PGF2a 6. Wittig Reaction 7. Deprotection

Caption: A 7-step organocatalytic pathway to PGF₂α.[3][4]

Performance Comparison: Synthesis of PGF₂α

The efficiency of a synthetic route is best judged by quantitative metrics such as step count and overall yield. The following table summarizes the performance of the three discussed routes to PGF₂α.

StepClassical Corey Route (from Corey Lactone Diol)Yield (%)Chemoenzymatic Route (2024)[1]Yield (%)Organocatalytic Route (2012)[4]Yield (%)
1 p-Ph-Benzoyl Protection~95Enzymatic Oxidative Resolution~90Organocatalytic Aldol Cascade 18
2 Oxidation to Aldehyde~90Bromohydrination (NBS, H₂O)86Acetalization69
3 Horner-Wadsworth-Emmons~85Ni-catalyzed Cross-Coupling 83 Conjugate Addition 74
4 Stereoselective Reduction~92Lactone Reduction (DIBAL-H)\multirow{2}{}{73 (2 steps)}Ozonolysis\multirow{2}{}{60 (2 steps)}
5 Deprotection (p-Ph-Bz)~95Wittig ReactionReduction (NaBH₄)
6 Lactone Reduction (DIBAL-H)\multirow{2}{}{~80 (2 steps)}--Wittig Reaction\multirow{2}{}{40 (2 steps)}
7 Wittig Reaction--Deprotection (HCl)
8 Final Deprotection~90----
Steps 8 5 7
Overall Yield ~45% ~48% ~3%

Note: Yields are based on reported values in literature and may vary. The Corey Route overall yield is calculated from the diol intermediate for a more direct comparison with the key intermediates of the alternative routes.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key transformations in the discussed syntheses.

This procedure describes the installation of the ω-chain onto the Corey aldehyde.[5][6]

  • Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (NaH, 1.2 eq) in dry dimethoxyethane (DME) at 0 °C under an argon atmosphere, add dimethyl (2-oxoheptyl)phosphonate (1.1 eq) dropwise. Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • Olefination: Cool the resulting clear solution of the ylide to 0 °C. Add a solution of the Corey aldehyde intermediate (1.0 eq) in DME dropwise over 30 minutes.

  • Reaction and Workup: Allow the reaction to stir at room temperature for 4 hours. Monitor by TLC until the aldehyde is consumed. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enone product.

This protocol outlines the key ω-chain installation using the bromohydrin intermediate.[1][7]

  • Catalyst Preparation: In a glovebox, add NiBr₂·diglyme (0.1 eq) and the specified bidentate ligand (0.15 eq) to a dry reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox and add the bromohydrin intermediate (1.0 eq) and the vinyl boronic acid ω-chain precursor (1.5 eq). Add anhydrous dimethylacetamide (DMA) as the solvent, followed by pyridine (1.0 eq) and N-(trimethylsilyl)imidazole (TSIM, 2.0 eq).

  • Execution: Add manganese powder (Mn, 3.0 eq) to the mixture. Seal the vessel and stir vigorously at room temperature for 12-16 hours.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the coupled product.

This protocol describes the one-step formation of the key bicyclic enal from succinaldehyde.[3][4]

  • Catalyst Solution: Prepare a stock solution of L-proline (2 mol%) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: To a solution of succinaldehyde (1.0 eq) in THF (to maintain a 2 M concentration) at room temperature, add the L-proline stock solution. Stir for 20 hours.

  • Second Catalysis: Add a solution of [Bn₂NH₂][OCOCF₃] (dibenzylammonium trifluoroacetate, 2 mol%) in THF to the reaction mixture. Continue stirring for an additional 14 hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated. The crude bicyclic enal is purified via flash chromatography.

Conclusion and Outlook

The this compound remains a vital tool in the prostaglandin synthesis toolbox, offering a reliable and well-documented path to these complex molecules. Its continued use in the industrial production of drugs like Latanoprost is a testament to its robustness.

However, the landscape of organic synthesis is continually evolving. The chemoenzymatic and organocatalytic routes represent significant advances, offering dramatic reductions in step count and showcasing the power of modern synthetic methodologies. The chemoenzymatic route, in particular, presents a highly efficient and scalable alternative that may rival the Corey approach in industrial settings in the near future.[1] For researchers in drug development, these newer methods not only provide more affordable access to existing prostaglandin analogues but also open the door to the rapid synthesis and exploration of novel structures for therapeutic applications.[2][3] The choice of synthetic route will ultimately depend on the specific target, scale, and available resources, but it is clear that the field of prostaglandin synthesis is more versatile and efficient than ever before.

References

Safety Operating Guide

Proper Disposal of (-)-Corey Lactone Benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of (-)-Corey lactone benzoate, a common intermediate in the synthesis of prostaglandins and other complex organic molecules. Adherence to these procedures will minimize environmental impact and ensure the safety of all laboratory personnel.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard TypeDescriptionCitations
Acute Toxicity Harmful if swallowed. May be harmful if inhaled or absorbed through the skin.[1]
Irritation May cause eye, skin, and respiratory tract irritation.[1]
Chronic Effects No information found on chronic health effects. The toxicological properties have not been fully investigated.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of this compound, from initial waste collection to final handoff to a licensed waste disposal service.

Experimental Workflow for Disposal:

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A Solid Waste: This compound, contaminated consumables C Sealable, compatible waste container A->C B Liquid Waste: Solutions containing This compound B->C D Label with: 'Hazardous Waste', chemical name, and hazard pictograms C->D E Designated hazardous waste storage area D->E F Licensed chemical waste disposal company E->F

Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • As a chemical waste generator, you are responsible for determining if the waste is hazardous.[1] While this compound is not specifically listed as a hazardous waste under RCRA P-Series or U-Series, it is prudent to treat it as such due to its potential hazards and the fact that its toxicological properties are not fully investigated.[1]

    • Segregate waste containing this compound from other laboratory waste streams.

    • Solid Waste: Collect unused or expired this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Note that this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2]

  • Containerization and Labeling:

    • Use a sealable, chemically compatible container for waste collection. The container should be in good condition and not leak.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Affix appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Disposal must be conducted by a licensed and qualified waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.

    • Follow your institution's procedures for arranging a pickup with the contracted waste disposal service.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

III. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Cleanup Protocol:

A Spill Occurs B Evacuate and secure the area A->B C Wear appropriate PPE B->C D Contain the spill C->D E Clean up the spill: Vacuum or sweep solid material D->E F Place cleanup materials in a hazardous waste container E->F G Decontaminate the area F->G H Dispose of waste as per protocol G->H

Spill cleanup procedure for this compound.

Detailed Spill Response:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. Avoid actions that could generate dust.[1]

  • Personal Protection: Don appropriate PPE, including gloves, eye protection, a lab coat, and respiratory protection if necessary.

  • Cleanup: For solid spills, carefully vacuum or sweep up the material.[1] Avoid dry sweeping that creates dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Containerize: Place the spilled material and all contaminated cleanup items into a sealable container labeled as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the cleanup waste according to the procedures outlined in Section II.

By adhering to these detailed operational and disposal plans, laboratories can manage this compound safely and in compliance with environmental regulations, fostering a culture of safety and responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with (-)-Corey lactone benzoate. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

This compound is a key intermediate in the synthesis of prostaglandins and their analogs.[1] While its hazard profile has conflicting reports, with some safety data sheets (SDS) classifying it as harmful if swallowed, inhaled, or absorbed through the skin and an irritant to eyes, skin, and the respiratory tract[2], and others stating it is not a hazardous substance[3], a cautious approach is paramount. It should be considered hazardous until more definitive information is available.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential hazards, a comprehensive personal protective equipment strategy is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Rationale & Best Practices
Respiratory Protection NIOSH-approved N95 or higher-level respirator (e.g., full face-piece chemical cartridge respirator).[5]To prevent inhalation of the crystalline powder, especially when handling outside of a ventilated enclosure.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashes.[6]To protect against eye irritation from dust or splashes.[2] Facilities should be equipped with an eyewash station.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Double gloving is recommended.[7]To prevent skin contact and absorption.[2][4] Gloves should be inspected before use and removed properly to avoid contamination.[8] Change gloves regularly or immediately if contaminated.[7]
Body Protection Disposable gown or a clean lab coat made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7]To protect skin from contact with the chemical.[2][4] All potentially contaminated clothing should be removed and washed before reuse.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure to control airborne levels.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Minimize dust generation and accumulation during handling.[2]

2. Solution Preparation:

  • This compound is a crystalline solid.[4]

  • Stock solutions can be prepared by dissolving the solid in anhydrous aprotic solvents such as DMSO, ethanol, or dimethylformamide, purged with an inert gas.[4][9]

  • For long-term storage, solutions should be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and potential hydrolysis.[9]

3. General Handling:

  • Avoid contact with eyes, skin, and clothing.[2][4]

  • Do not ingest or inhale the compound.[4]

  • Wash hands thoroughly after handling.[4]

Disposal Plan: Ensuring Environmental Compliance

Proper disposal of this compound and its associated waste is crucial. As it is a non-halogenated organic compound, it should be disposed of accordingly.

1. Waste Segregation:

  • Identify waste containing this compound as "Non-Halogenated Organic Waste."

  • Keep this waste stream separate from halogenated waste, as mixing them can lead to more complex and costly disposal procedures.[10]

  • Do not mix with other waste categories such as acids, bases, or heavy metals.[10]

2. Containerization and Labeling:

  • Use a designated, compatible waste container.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]

  • Clearly list all chemical constituents on the label.

3. Storage and Disposal:

  • Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA).

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow and Safety Diagram

The following diagram outlines the complete workflow for handling this compound, from receipt of the chemical to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receive Chemical B Review SDS & Protocols A->B C Don Appropriate PPE B->C D Weigh Solid Compound C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Segregate Non-Halogenated Waste F->G Dispose of Contaminated Materials H Label Hazardous Waste Container G->H I Store in Satellite Accumulation Area H->I J Schedule EHS Waste Pickup I->J

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.